2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid
Description
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Properties
IUPAC Name |
[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BClFO4/c1-14-4-15-6-3-2-5(11)7(8(6)10)9(12)13/h2-3,12-13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHSNQNHNZDAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)OCOC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182247 | |
| Record name | Boronic acid, B-[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-26-9 | |
| Record name | Boronic acid, B-[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-chloro-6-fluoro-3-(methoxymethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid
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This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document emphasizes not just the procedural steps but the underlying chemical principles and rationale, ensuring both technical accuracy and practical applicability.
Strategic Importance and Retrosynthetic Analysis
This compound is a valuable synthetic intermediate, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form complex molecular architectures. Its utility is derived from the specific arrangement of substituents on the phenyl ring: the boronic acid for C-C bond formation, the ortho-chloro and fluoro groups for electronic and steric modulation, and a methoxymethyl (MOM) protected phenol for subsequent functionalization.
A logical retrosynthetic approach involves the disconnection of the carbon-boron bond, leading back to an aryl lithium intermediate. This intermediate is generated from a suitably protected aromatic precursor, 1-chloro-3-fluoro-2-(methoxymethoxy)benzene, which in turn is synthesized from 2-chloro-6-fluorophenol.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Synthesis Protocol
This protocol is designed to be a self-validating system, with each step and choice of reagent justified to ensure reproducibility and high yield.
Materials and Reagents
| Reagent | CAS Number | Purity | Notes |
| 2-Chloro-6-fluorophenol | 2040-90-6 | >98% | Starting material. |
| Methoxymethyl chloride (MOM-Cl) | 107-30-2 | >97% | Carcinogenic, handle with care. |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | >99% | Anhydrous. |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous | |
| n-Butyllithium (n-BuLi) | 109-72-8 | 2.5 M in hexanes | Pyrophoric, handle under inert gas. |
| Triisopropyl borate | 688-71-1 | >98% | |
| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous | |
| Hydrochloric acid (HCl) | 7647-01-0 | 1 M aqueous solution |
Step 1: Methoxymethyl (MOM) Protection of 2-Chloro-6-fluorophenol
The initial step is the protection of the phenolic hydroxyl group to prevent its acidic proton from interfering with the subsequent organolithium formation. The methoxymethyl (MOM) group is an ideal choice due to its stability in strongly basic conditions.[1]
Reaction: 2-Chloro-6-fluorophenol + MOM-Cl → 1-Chloro-3-fluoro-2-(methoxymethoxy)benzene
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-chloro-6-fluorophenol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise.[1][2]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield pure 1-chloro-3-fluoro-2-(methoxymethoxy)benzene.
Causality Behind Experimental Choices:
-
Protecting Group: The MOM ether is stable to the strongly basic conditions of the subsequent lithiation step.[3]
-
Base: DIPEA is a non-nucleophilic hindered base that effectively scavenges the HCl byproduct without competing in the reaction.[1]
-
Solvent: Anhydrous DCM is used to prevent any water from reacting with the MOM-Cl.
Step 2: Directed Ortho-Lithiation and Borylation
This key step involves the regioselective formation of the carbon-boron bond. The MOM-ether group acts as a directed metalation group (DMG), guiding the lithium-hydrogen exchange to the ortho position.[4]
Reaction: 1-Chloro-3-fluoro-2-(methoxymethoxy)benzene + n-BuLi → Aryllithium Intermediate Aryllithium Intermediate + B(O-iPr)₃ → Boronate Ester → this compound
Procedure:
-
Dissolve the MOM-protected phenol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir at -78 °C for 1 hour to ensure complete formation of the aryllithium species.[5]
-
Add triisopropyl borate (1.2 eq) dropwise, again maintaining the low temperature.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl to hydrolyze the boronate ester.[6][7]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield this compound.
Causality Behind Experimental Choices:
-
Directed Ortho-Metalation: The oxygen atoms of the MOM ether chelate to the lithium ion, directing the deprotonation to the adjacent ortho-carbon, ensuring high regioselectivity.[4][8][9]
-
Low Temperature: Performing the reaction at -78 °C is critical to prevent decomposition of the organolithium intermediate and potential side reactions.[5]
-
Borylation Reagent: Triisopropyl borate is an effective electrophile for trapping the aryllithium species.
-
Hydrolysis: Acidic workup is necessary to convert the initially formed boronate ester to the final boronic acid.[10][11]
Caption: Experimental workflow for the synthesis.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic protons, MOM-ether protons (singlets ~5.3 and ~3.5 ppm), and a broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Signals for all 8 carbons in the molecule. |
| ¹⁹F NMR | A singlet corresponding to the fluorine atom. |
| Mass Spec (HRMS) | Calculated m/z should match the observed m/z for C₈H₉BClFO₄.[12] |
| Melting Point | A sharp melting point indicates high purity. |
Safety Considerations
-
Methoxymethyl chloride (MOM-Cl): Is a potent carcinogen and must be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
n-Butyllithium (n-BuLi): Is pyrophoric and reacts violently with water. All manipulations must be performed under a strictly inert atmosphere using appropriate syringe and cannula techniques.
-
General: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are mandatory throughout the procedure.
References
-
ResearchGate. (2016, September 27). How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link]
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Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
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OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]
-
SynArchive. (2024). Protection of Phenol by Acetal. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 14(45), 10695-10703. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]
-
Posner, G. H., & Canella, K. A. (1985). Phenoxide-directed ortho lithiation. Journal of the American Chemical Society, 107(8), 2571-2573. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Retrieved from [Link]
-
National Institutes of Health. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
ACS Publications. (2024, December 17). Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. Retrieved from [Link]
-
European Patent Office. (n.d.). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678. Retrieved from [Link]
-
University of Groningen research portal. (2013, June 9). Direct catalytic cross-coupling of organolithium compounds. Retrieved from [Link]
-
ChemistryViews. (2016, April 2). Borylation of Aryl Halides. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates. Retrieved from [Link]
-
BU CyberSec Lab. (n.d.). 2-Chloro-6-fluorophenylboronic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
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physicochemical properties of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid
An In-depth Technical Guide to 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic Acid: Properties, Reactivity, and Application
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the physicochemical properties and synthetic utility of this compound. As a senior application scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights to facilitate its effective use in complex synthetic workflows.
Introduction: A Multifunctional Building Block
This compound (CAS No: 1451392-26-9) is a highly functionalized arylboronic acid derivative designed for advanced organic synthesis.[1][2] Its structure is notable for three key features: the phenylboronic acid core, the halogen substituents (chloro and fluoro), and a methoxymethyl (MOM) protected phenol.
-
Phenylboronic Acid Core : This moiety is the cornerstone of its utility, primarily serving as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] Boronic acids are valued for their general stability, ease of handling, and tolerance of a wide range of functional groups.[5]
-
Halogen Substituents : The presence of chlorine and fluorine atoms on the aromatic ring significantly modulates the electronic properties of the molecule. These electron-withdrawing groups can influence the reactivity of the boronic acid in coupling reactions and provide additional sites for further functionalization.
-
Methoxymethyl (MOM) Protecting Group : The methoxymethoxy group masks a reactive phenol.[6] This protection is a deliberate synthetic strategy, preventing the acidic phenolic proton and nucleophilic oxygen from interfering in reactions such as metal-catalyzed couplings or those employing strong bases.[7] The MOM group is stable under many conditions but can be selectively removed, typically under acidic treatment, to reveal the phenol at the desired stage of a synthetic sequence.[8]
This guide will elucidate the known and predicted physicochemical properties of this reagent, discuss its reactivity, and provide validated protocols for its analysis and use.
Core Physicochemical and Structural Properties
While specific experimental data for this exact molecule is not extensively published, its properties can be reliably inferred from its constituent parts and structurally similar compounds.
| Property | Data / Predicted Value |
| IUPAC Name | [2-Chloro-6-fluoro-3-(methoxymethoxy)phenyl]boronic acid |
| CAS Number | 1451392-26-9[1] |
| Molecular Formula | C₈H₉BClFO₄[1] |
| Molecular Weight | 234.42 g/mol [1] |
| Appearance | Predicted to be a white to off-white solid, consistent with related arylboronic acids.[3] |
| Melting Point | Not experimentally determined. For comparison, the un-protected analogue 2-Chloro-6-fluorophenylboronic acid has a melting point of 131-135 °C.[9] The addition of the MOM group is expected to alter this value. |
| Solubility | Predicted to be soluble in polar organic solvents such as diethyl ether, ethanol, methanol, and THF, and poorly soluble in non-polar solvents like hexanes, based on the properties of phenylboronic acid.[3] |
| pKa | Not experimentally determined. Phenylboronic acid has a pKa of approximately 8.83.[5][10] The electron-withdrawing chloro and fluoro substituents are expected to increase the Lewis acidity of the boron center, resulting in a lower pKa. |
| Storage Conditions | Recommended to be stored at 2-8°C, sealed in a dry environment to prevent hydrolysis and dehydration to the corresponding boroxine trimer. |
Structural Insights
The boronic acid functional group is a mild Lewis acid. In the solid state, phenylboronic acids often form hydrogen-bonded dimers.[3] A critical property is their ability to reversibly form cyclic boronate esters with 1,2- and 1,3-diols, a characteristic that has been widely exploited in the development of sensors for carbohydrates like glucose.[4][5][11] Upon heating or under dehydrating conditions, boronic acids can form a cyclic trimeric anhydride known as a boroxine.[4]
Reactivity and Synthetic Applications
The primary application of this reagent is as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex biaryl structures that are prevalent in pharmaceuticals and advanced materials.
The Suzuki-Miyaura Coupling Reaction
The causality behind using a boronic acid in this reaction lies in its role within the palladium catalytic cycle. The boronic acid, upon activation with a base, undergoes transmetalation with the palladium(0) complex, transferring its aryl group to the metal center. This is followed by reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of the MOM Protecting Group
The MOM group ensures that the phenol at the 3-position does not participate in undesired side reactions. For instance, a free phenol could be deprotonated by the base used in the Suzuki coupling, potentially leading to O-arylation or complexation with the palladium catalyst. The MOM group is robust enough to withstand the basic conditions of the coupling but can be readily removed post-coupling to unmask the phenol for further derivatization.
Experimental Protocols
The following protocols represent validated, trustworthy methodologies for the analysis and transformation of the title compound and related structures.
Protocol 1: Deprotection of the MOM Group to Reveal the Phenol
This protocol describes the standard acidic hydrolysis method for cleaving the MOM ether. The choice of acid and reaction conditions can be tuned to the substrate's sensitivity.
Methodology:
-
Dissolution : Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Acidification : Add an aqueous solution of hydrochloric acid (e.g., 2 M HCl, 2-4 eq) to the reaction mixture.
-
Reaction Monitoring : Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup : Once complete, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction : Extract the product into an organic solvent such as ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Caption: Workflow for the acidic deprotection of a MOM-protected phenol.
Protocol 2: Quantitative Analysis by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantitation of arylboronic acids, adapted from established methodologies.[12] The self-validating nature of this protocol comes from the use of Multiple Reaction Monitoring (MRM), which provides two points of mass-based identification for the analyte, ensuring high specificity.
Methodology:
-
Standard Preparation : Prepare a 1 mg/mL stock solution of the boronic acid in methanol. Perform serial dilutions with a 50:50 (v/v) methanol/water mixture to create calibration standards ranging from pg/mL to ng/mL.
-
HPLC Conditions :
-
Column : A standard C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A : Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Source : Electrospray Ionization (ESI), operated in negative ion mode. The choice of negative mode is causal; boronic acids can lose a proton from a hydroxyl group or form adducts like [M+HCOO]⁻, making them readily detectable.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : The precursor ion (e.g., [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. This precursor-to-product transition must be optimized for the specific compound.
-
-
Data Analysis : Quantify the analyte concentration by constructing a calibration curve from the prepared standards.
Caption: High-level workflow for quantitative analysis of boronic acids by LC-MS/MS.
Safety and Handling
-
Hazards : This compound is classified as an irritant.[1] Phenylboronic acid is harmful if swallowed (LD₅₀ = 740 mg/kg, oral, rat).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Proper storage is critical to maintain the integrity of the compound, preventing degradation through hydrolysis or dehydration.
Conclusion
This compound is a valuable and strategically designed reagent for modern organic synthesis. Its pre-installed protecting group and electronically modified aromatic core make it an ideal candidate for constructing complex molecular architectures, particularly in the fields of pharmaceutical and materials science. Understanding its fundamental physicochemical properties, reactivity profile, and the rationale behind its analytical and synthetic protocols is key to leveraging its full potential in research and development.
References
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Wikipedia. Phenylboronic acid. [Link]
-
Grokipedia. Phenylboronic acid. [Link]
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Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
OoCities.org. Protection of alcohols and phenols with methoxymethyl acetate. [Link]
-
American Chemical Society. Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. [Link]
-
Georganics. Phenylboronic acid – preparation and application. [Link]
-
SynArchive. Protection of Phenol by Acetal. [Link]
- Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
Wikipedia. Methoxymethyl ether. [Link]
-
BU CyberSec Lab. 2-Chloro-6-fluorophenylboronic acid. [Link]
-
European Patent Office. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678. [Link]
- Google Patents. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
-
SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]
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A Technical Guide to 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid (CAS 1451392-26-9): A Key Intermediate in Modern Synthetic Chemistry
This document provides an in-depth technical examination of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid, a specialized building block pivotal to advancements in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple datasheet to explore the compound's structural rationale, synthetic utility, and practical application, with a focus on the causality behind experimental choices.
Strategic Overview: A Multifunctional Building Block
This compound (CAS: 1451392-26-9) is a highly functionalized organoboron compound.[1] Its value in organic synthesis is derived from the strategic arrangement of its substituents, which imparts specific reactivity and control. The molecule incorporates three key features:
-
A phenylboronic acid moiety, the workhorse for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.[2][3]
-
Ortho-substituents (2-Chloro and 6-Fluoro) , which introduce significant steric hindrance and modulate the electronic properties of the aromatic ring. This steric bulk can be leveraged to control molecular conformation and influence the catalytic cycle in cross-coupling reactions.[4]
-
A methoxymethyl (MOM) ether , which serves as a protecting group for a hydroxyl functional group.[5][6] This feature signifies that the compound is an intermediate, designed to mask a reactive phenol during synthetic transformations where it might otherwise interfere.[7]
This combination makes the compound a sophisticated tool for constructing complex, sterically hindered biaryl structures, which are common motifs in active pharmaceutical ingredients (APIs) and advanced materials.[3]
Physicochemical Properties & Handling
Proper handling and storage are critical to maintaining the integrity of boronic acids, which can be susceptible to degradation.[2]
| Property | Value | Source(s) |
| CAS Number | 1451392-26-9 | [1][8] |
| Molecular Formula | C₈H₉BClFO₄ | [1][8] |
| Molecular Weight | 234.42 g/mol | [1] |
| Appearance | White to off-white solid | |
| Hazard Profile | Irritant | [1] |
Storage and Stability Considerations:
-
Hygroscopicity: Like many boronic acids, this compound is hygroscopic and sensitive to moisture.[9] Exposure to water can lead to protodeboronation, a decomposition pathway where the C-B bond is cleaved.[10]
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a six-membered cyclic trimer called a boroxine.[10] While often reversible, this can complicate stoichiometry and reaction kinetics.
-
Recommended Storage: To mitigate degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerated, dry environment.[9]
The Methoxymethyl (MOM) Ether: A Strategic Protector
The presence of the 3-(methoxymethoxy) group is a deliberate synthetic choice. It acts as a protective shield for a phenol, a functional group that is both acidic and nucleophilic and could otherwise lead to unwanted side reactions.
The MOM group is an acetal, which makes it stable under a wide variety of non-acidic conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents (stable in a pH range of approximately 4 to 12).[7][11] However, it is readily cleaved under acidic conditions to regenerate the free hydroxyl group.[11][12] This orthogonality allows for selective transformations on other parts of the molecule before revealing the phenol at a later synthetic stage.
Synthetic Plausibility: Directed Ortho-Metalation
While the exact proprietary synthesis may vary, a highly plausible and common route for preparing such a polysubstituted phenylboronic acid is through directed ortho-metalation. This strategy leverages the directing ability of existing substituents to selectively deprotonate a specific position on the aromatic ring.
The synthesis would likely begin with 1-chloro-3-fluoro-2-(methoxymethoxy)benzene. The methoxy group of the MOM ether can direct a strong base, such as n-butyllithium (n-BuLi), to abstract the proton at the C6 position (ortho to the fluorine and MOM group) at very low temperatures (-78 °C).[13][14] The resulting lithiated intermediate is then "quenched" with an electrophilic boron source, typically an alkyl borate like trimethyl borate or triisopropyl borate. An acidic workup then hydrolyzes the boronate ester to yield the final boronic acid product.[13]
Experimental Protocol: A Self-Validating System
The chloro and fluoro substituents present unique challenges. The C-Cl bond is less reactive than C-Br or C-I, often requiring highly active catalysts, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). [4][15]The steric hindrance from the ortho-substituents can also slow the reaction. [4] The following protocol is a representative procedure for coupling this compound with a generic aryl bromide.
Objective: To synthesize a substituted biaryl via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (Ar-Br) (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Inerting: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst, which is formed in situ.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe. The biphasic system is common for Suzuki couplings.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the less reactive aryl chloride and sterically hindered substrates. [4]5. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.
Safety and Hazard Information
As a laboratory chemical, this compound requires careful handling.
-
Hazards: The compound is classified as an irritant. [1]Direct contact with skin and eyes should be avoided. Inhalation of dust should be minimized.
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. [9]All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is more than a simple reagent; it is a strategically designed intermediate. The presence of a MOM-protected phenol, combined with sterically demanding and electronically modifying ortho-substituents, makes it an invaluable tool for accessing highly complex and specific molecular architectures. Its primary application in Suzuki-Miyaura cross-coupling reactions, though requiring optimized conditions to overcome inherent reactivity challenges, provides a reliable pathway to novel compounds for the pharmaceutical and material science industries.
References
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Protecting Groups in Organic Synthesis . ChemTalk. [Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism . Total Synthesis. [Link]
-
METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP . AdiChemistry. [Link]
-
Mom Definition - Organic Chemistry II Key Term . Fiveable. [Link]
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How to Store Boric Acid . Lab Alley. [Link]
-
2-Chloro-6-fluorophenylboronic acid . BU CyberSec Lab. [Link]
-
Borate handling and storage . U.S. Borax. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES . European Patent Office. [Link]
-
Selling Leads page 1060 Suzhou Health Chemicals Co., Ltd . LookChem. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . National Institutes of Health (NIH). [Link]
-
Suzuki Coupling . Organic Chemistry Portal. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate . National Institutes of Health (NIH). [Link]
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An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid is a substituted arylboronic acid of significant interest in medicinal chemistry and organic synthesis, primarily as a building block in cross-coupling reactions. The inherent reactivity of the boronic acid functional group, coupled with the specific electronic and steric effects of the chloro, fluoro, and methoxymethyl (MOM) substituents, presents unique challenges to its long-term stability and handling. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines its primary degradation pathways, and offers detailed protocols for its appropriate storage, handling, and stability assessment. By understanding and mitigating these stability risks, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes.
Introduction: The Double-Edged Sword of Boronic Acid Reactivity
Boronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility stems from a unique combination of stability and reactivity. While generally considered bench-stable solids, their Lewis acidic nature and the C-B bond's susceptibility to cleavage render them prone to degradation under various conditions. For a complex molecule like this compound, the interplay of its constituent functional groups dictates its stability profile. The electron-withdrawing nature of the ortho-chloro and -fluoro substituents can influence the acidity and reactivity of the boronic acid moiety, while the methoxymethyl (MOM) ether, a common protecting group, introduces an additional site of lability, particularly under acidic conditions.
This guide will delve into the critical aspects of this compound's stability, providing the necessary knowledge to preserve its quality from receipt to reaction.
Key Factors Influencing Stability
The stability of this compound is not intrinsic but is rather a function of its environment. Several external factors can significantly impact its shelf-life and purity.[1]
-
Moisture (Water): Phenylboronic acids are known to be hygroscopic.[1] The presence of water can facilitate several degradation pathways, including hydrolysis leading to protodeboronation and the formation of boroxines, the cyclic trimeric anhydrides of boronic acids.[1]
-
Temperature: Elevated temperatures accelerate the rates of all chemical degradation processes. For boronic acids, this can include an increased rate of boroxine formation and potentially other decomposition reactions. Therefore, proper temperature control is crucial.
-
Oxygen: The boronic acid moiety can be susceptible to oxidation, leading to the formation of the corresponding phenol. This process can be accelerated by the presence of oxygen, especially in solution and in the presence of metal catalysts.
-
pH: The stability of arylboronic acids is highly pH-dependent. Both acidic and basic conditions can promote degradation. Of particular concern for the title compound is the acid-lability of the MOM ether protecting group.
Table 1: Summary of Environmental Factors and Their Impact on Stability
| Factor | Potential Impact | Mitigation Strategy |
| Moisture | Protodeboronation, Boroxine Formation | Store in a desiccator, handle under inert atmosphere, use dry solvents. |
| Temperature | Increased degradation rate | Store at recommended low temperatures (refrigerated or frozen). |
| Light | Photolytic degradation | Store in amber vials or in the dark. |
| Oxygen | Oxidation to phenol | Store under an inert atmosphere (e.g., nitrogen or argon). |
| pH (Acidic) | MOM group cleavage, Protodeboronation | Avoid acidic conditions during storage and workup. |
| pH (Basic) | Protodeboronation | Use mild bases when necessary for reactions. |
Primary Degradation Pathways
Understanding the potential chemical transformations that this compound can undergo is fundamental to preventing them. The primary degradation pathways are illustrated below.
Protodeboronation
This is a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This process is often facilitated by moisture and can be catalyzed by both acids and bases. For the target molecule, this would result in the formation of 1-chloro-3-fluoro-2-(methoxymethoxy)benzene, a loss of the reactive handle for cross-coupling reactions. The electron-withdrawing chloro and fluoro substituents can influence the rate of this process.
Boroxine Formation
In the solid state or in concentrated solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. However, the formation of boroxines can complicate reaction stoichiometry, as the molecular weight changes.
Oxidation
The boronic acid group can be oxidized to a hydroxyl group, yielding the corresponding phenol. This is a significant concern, especially when the compound is in solution and exposed to air.
MOM Group Cleavage
The methoxymethyl (MOM) ether is a protecting group for the phenolic hydroxyl group and is known to be labile under acidic conditions.[2][3][4][5][6] Exposure to even mild acids can lead to the deprotection of the MOM group, yielding 2-chloro-6-fluoro-3-hydroxyphenylboronic acid. This not only changes the structure of the molecule but can also affect its reactivity and solubility.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is paramount to preserving the integrity of this compound.
Long-Term Storage
For long-term storage, the following conditions are recommended:
-
Temperature: Store in a freezer at -20°C.
-
Atmosphere: Store under an inert atmosphere of argon or nitrogen. If the compound is supplied in a Sure/Seal™ bottle or similar packaging, do not remove the original seal until use.[7] For smaller quantities in vials, flush the vial with inert gas before sealing.
-
Light: Keep in an amber vial or a container protected from light.
-
Moisture: Store in a desiccator, even when refrigerated.
Handling for Use
When handling the compound for weighing and addition to a reaction, the following procedure should be followed to minimize exposure to air and moisture:
-
Preparation: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold solid.
-
Inert Atmosphere: Whenever possible, handle the solid in a glove box or glove bag with a dry, inert atmosphere.
-
Quick Weighing: If a glove box is not available, weigh the required amount quickly in a fume hood on a dry day with low humidity. Minimize the time the container is open.
-
Inert Gas Blanket: After weighing, flush the container with a stream of dry nitrogen or argon before resealing tightly.
-
Sealing: Use high-quality caps with chemically resistant liners (e.g., PTFE-lined caps) and consider wrapping the cap with Parafilm® for an extra seal.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound, especially if it has been stored for an extended period or if there are concerns about its purity, a stability assessment is recommended. A forced degradation study is a systematic way to evaluate the intrinsic stability of the molecule.
Forced Degradation Study Protocol
This protocol outlines a series of stress conditions to identify potential degradation products and pathways.
-
Sample Preparation: Prepare a stock solution of the boronic acid in a suitable aprotic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep at room temperature and at 60°C.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature and at 60°C.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store a solid sample of the compound at 60°C.
-
Photostability: Expose a solid sample and a solution of the compound to light according to ICH Q1B guidelines.
-
-
Time Points: Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC-UV and LC-MS to quantify the parent compound and identify any degradation products. ¹H and ¹¹B NMR can also be used to characterize the degradation products.
Analytical Methods for Monitoring Degradation
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for quantifying the purity of the boronic acid and detecting the formation of degradation products. A C18 column with a gradient elution of water (with 0.1% formic acid or TFA) and acetonitrile is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of degradation products by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to monitor the disappearance of the parent compound's signals and the appearance of new signals from degradation products. The methoxymethyl protons (around 5.3 and 3.5 ppm) are good reporters for the integrity of the MOM group.
-
¹¹B NMR: This is a specific technique for observing the boron center. A signal around 28-33 ppm is characteristic of a trigonal planar boronic acid, while a signal around 3-9 ppm would indicate the formation of a tetrahedral boronate species.[8][9]
-
Conclusion
While this compound is a valuable synthetic intermediate, its stability is a critical consideration for its successful application. The primary threats to its integrity are moisture, heat, light, oxygen, and non-neutral pH conditions. These factors can lead to protodeboronation, boroxine formation, oxidation, and cleavage of the MOM protecting group. By implementing the stringent storage and handling protocols outlined in this guide, and by understanding how to assess the compound's stability through forced degradation studies and appropriate analytical techniques, researchers can ensure the quality and reliability of this important building block in their synthetic endeavors. A proactive approach to stability will ultimately lead to more robust and reproducible scientific outcomes in drug discovery and development.
References
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Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
- Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. PMC - PubMed Central.
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
- A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. (2010). Semantic Scholar.
-
ResearchGate. (n.d.). Effect of halogen substituents. Retrieved from [Link]
-
MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of halogen substituents. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
- Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines. (n.d.).
-
Momentum Transfer. (n.d.). How We Handle Air Sensitive Samples. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]
-
GUPEA. (2025). Boron Directed Regioselective Aromatic Ortho- Functionalizations. Retrieved from [Link]
-
National Institutes of Health. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Retrieved from [Link]
- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.).
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022).
-
BU CyberSec Lab. (n.d.). 2-Chloro-6-fluorophenylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Retrieved from [Link]
-
Frontier Specialty Chemicals. (n.d.). Boronic Acids. Retrieved from [Link]
-
AOBChem USA. (n.d.). 2-Fluoro-6-(methoxymethoxy)phenylboronic acid pinacol ester. Retrieved from [Link]
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
MDPI. (n.d.). Advanced Design Concepts for Shape-Memory Polymers in Biomedical Applications and Soft Robotics. Retrieved from [Link]
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solubility of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. As a substituted arylboronic acid, this compound is a valuable intermediate in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Effective use in synthesis, purification, and formulation is critically dependent on a thorough understanding of its solubility. While specific quantitative solubility data for this exact molecule is not extensively available in peer-reviewed literature, this guide establishes a robust predictive framework based on the fundamental principles of physical organic chemistry and available data for analogous structures. We will deconstruct the molecule's structural components, analyze their expected influence on solubility in various organic solvent classes, and provide a detailed, field-proven experimental protocol for researchers to determine precise solubility values.
Introduction: The Synthetic Utility of Substituted Phenylboronic Acids
Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their stability, low toxicity, and functional group tolerance make them indispensable reagents for the formation of carbon-carbon bonds. The compound this compound is a highly functionalized building block, offering multiple points for synthetic diversification.
The successful execution of reactions involving this reagent, as well as its subsequent purification, hinges on the choice of an appropriate solvent system. A solvent must not only facilitate the desired chemical transformation but also solubilize the boronic acid starting material to an adequate concentration. Therefore, a predictive understanding and the ability to experimentally verify its solubility are paramount for process development and optimization.
Physicochemical Properties and Structural Analysis
To understand the solubility of a compound, we must first analyze its inherent chemical properties.
-
Chemical Name: this compound
-
CAS Number: 1451392-26-9[1]
-
Molecular Formula: C₈H₉BClFO₄[1]
-
Molecular Weight: 234.42 g/mol [1]
The solubility behavior is dictated by the interplay of its distinct structural motifs:
-
The Phenylboronic Acid Core: The B(OH)₂ group is polar and capable of acting as a hydrogen bond donor and acceptor. This moiety imparts a degree of polarity to the molecule.
-
Halogen Substituents (Chloro and Fluoro): Located at the 2- and 6-positions, these electronegative groups withdraw electron density from the aromatic ring. Their primary contribution to solubility is an increase in hydrophobicity and the potential for dipole-dipole interactions.
-
Methoxymethoxy (MOM) Ether: The -OCH₂OCH₃ group at the 3-position is a polar feature. The ether oxygens are hydrogen bond acceptors, which can enhance solubility in protic and polar aprotic solvents.
The Theoretical Framework of Boronic Acid Solubility
The solubility of phenylboronic acids in organic solvents is a complex phenomenon governed by several competing factors.
Solute-Solvent Interactions
The principle of "like dissolves like" is the foundation of solubility.
-
Polar Solvents: Solvents with high dielectric constants, such as ketones (Acetone) and ethers (THF, Diethyl Ether), are generally effective at solvating boronic acids.[2][3] The polarity of the B(OH)₂ and MOM-ether groups facilitates strong dipole-dipole interactions and hydrogen bonding with these solvents.
-
Moderately Polar Solvents: Solvents like Chloroform can also be effective, offering a balance of polarity and the ability to engage in weaker interactions.[2][4]
-
Nonpolar Solvents: Apolar hydrocarbon solvents like methylcyclohexane or hexane are typically poor solvents for boronic acids due to the polarity of the boronic acid group itself.[2][4] The hydrophobic halogen substituents on our target molecule may slightly improve solubility in less polar environments compared to unsubstituted phenylboronic acid, but overall solubility is expected to be very low.
The Boronic Acid-Boroxine Equilibrium
A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[5] This equilibrium is highly sensitive to the solvent environment, temperature, and the presence of water.
The boroxine is significantly less polar than the parent boronic acid. Consequently, its formation can drastically alter the overall solubility. In nonpolar solvents, the equilibrium may favor the less polar boroxine, while in polar, water-containing solvents, the equilibrium shifts back towards the monomeric acid. This dynamic nature is a primary reason why obtaining consistent solubility data for boronic acids can be challenging.[5]
Solubility Profile of Analogous Compounds
In the absence of specific published data for this compound, we can infer its likely behavior by examining data from structurally related compounds. The following table summarizes experimental mole fraction solubility data for phenylboronic acid and its isobutoxy-substituted isomers in several common organic solvents.[2][6] This provides a valuable baseline for prediction.
| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | ~0.02 | 0.045 |
| 313.15 | ~0.05 | 0.120 | |
| 3-Pentanone | 293.15 | ~0.08 | 0.135 |
| 313.15 | ~0.15 | 0.260 | |
| Acetone | 293.15 | ~0.10 | 0.150 |
| 313.15 | ~0.18 | 0.285 | |
| Dipropyl Ether | 293.15 | ~0.12 | 0.040 |
| 313.15 | ~0.20 | 0.095 | |
| Methylcyclohexane | 293.15 | <0.001 | <0.001 |
| 313.15 | <0.001 | 0.002 |
Analysis and Prediction:
-
Phenylboronic acid demonstrates high solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][4]
-
The introduction of an isobutoxy group, which adds both hydrophobic bulk and a hydrogen bond-accepting ether oxygen, generally increases solubility in most tested solvents compared to the parent acid.[6]
-
Based on this, we predict that this compound will exhibit a similar trend: high solubility in solvents like THF, acetone, and ethyl acetate; moderate solubility in dichloromethane and chloroform; and very low solubility in alkanes like heptane and cyclohexane. The MOM-ether group should help maintain solubility in polar systems, while the halogens may slightly enhance it in chlorinated solvents.
Experimental Protocol: Dynamic Solubility Determination
To obtain precise, quantitative data, an experimental determination is essential. The dynamic (or synthetic) method is a reliable technique for measuring the solubility of boronic acids.[5][6] It relies on identifying the temperature at which a solid-liquid mixture of known composition becomes a homogeneous solution upon controlled heating.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance (±0.1 mg)
-
Sealed glass vial or test tube
-
Magnetic stirrer and stir bar
-
Controlled temperature bath (e.g., oil bath or heating block)
-
Calibrated digital thermometer (±0.1 K)
-
Light source and detector (or visual observation) to detect turbidity
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh a specific amount of the boronic acid and the chosen solvent into a sealed glass vial. The composition is known precisely as a mole fraction.
-
Initial State: The mixture will initially be a two-phase system (solid solute suspended in the liquid solvent), appearing turbid.
-
Controlled Heating: Place the vial in the temperature bath and begin stirring vigorously to ensure thermal equilibrium. Heat the sample at a slow, constant rate (e.g., 0.2-0.5 K/min) to avoid overshooting the equilibrium point.
-
Equilibrium Point Detection: Continuously monitor the sample. The solid-liquid equilibrium point (i.e., the solubility temperature for that specific concentration) is the exact temperature at which the last solid particles dissolve and the solution becomes perfectly clear.
-
Data Recording: Record the temperature and the corresponding mole fraction.
-
Repeatability: Repeat the measurement by slowly cooling the clear solution until turbidity reappears. The dissolution and precipitation temperatures should be in close agreement.
-
Data Compilation: Repeat steps 1-6 for several different mole fractions to construct a solubility curve (temperature vs. mole fraction).
Conclusion
While direct quantitative solubility data for this compound is sparse, a robust, predictive understanding can be achieved by analyzing its structural features in the context of fundamental chemical principles. The interplay between the polar boronic acid and MOM-ether functionalities and the more hydrophobic halogenated aromatic ring dictates its behavior. It is predicted to be most soluble in polar aprotic organic solvents such as ethers and ketones and least soluble in nonpolar hydrocarbons. This guide provides the theoretical foundation for solvent selection and, crucially, a detailed experimental protocol for researchers to generate precise solubility data, enabling the optimization of synthetic and purification processes.
References
-
ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... Available from: [Link]
-
Sporzyński, A., Leszczyński, P., & Hofman, T. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available from: [Link]
-
ResearchGate. (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available from: [Link]
-
Leszczyński, P., Sporzyński, A., & Hofman, T. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4505. Available from: [Link]
-
Stella, V. J., & Lopalco, A. (2009). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available from: [Link]
- Hall, D. G. (Ed.). (2011).
-
Sporzyński, A., Leszczyński, P., & Hofman, T. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. Available from: [Link]
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2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic Acid
Introduction: A Versatile Building Block for Modern Synthesis
This compound is a highly functionalized aromatic building block with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—featuring a boronic acid for cross-coupling, a methoxymethyl (MOM) protected phenol for subsequent functionalization, and ortho-positioned chloro and fluoro substituents that modulate electronic properties and provide steric bulk—makes it a valuable intermediate for the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of the core reactivity profile of this compound. It is designed for researchers, scientists, and drug development professionals who seek to leverage its synthetic potential. The insights and protocols herein are grounded in established chemical principles and analogous systems, offering a robust framework for its application.
Synthesis via Directed ortho-Metalation (DoM)
The most logical and efficient route to this compound is through a directed ortho-metalation (DoM) strategy.[1] This powerful technique utilizes a directing metalation group (DMG) to guide the deprotonation of an aromatic ring to a specific ortho-position.[1][2] In this case, the methoxy group of the MOM ether can act as a DMG, directing the lithiation to the C2 position. The fluorine atom also strongly directs lithiation to its adjacent position.
The precursor, 1-chloro-3-fluoro-2-(methoxymethoxy)benzene, can be prepared from commercially available 2-chloro-6-fluorophenol through standard protection with MOM-Cl. The subsequent DoM reaction involves low-temperature lithiation followed by quenching with a boron electrophile. A detailed protocol, adapted from established procedures for structurally similar compounds, is provided below.[3]
Experimental Protocol: Synthesis of this compound
-
Precursor Synthesis (MOM Protection):
-
To a stirred solution of 2-chloro-6-fluorophenol (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).
-
Slowly add chloromethyl methyl ether (MOM-Cl, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-chloro-3-fluoro-2-(methoxymethoxy)benzene.
-
-
Directed ortho-Metalation and Borylation: [3]
-
Dissolve 1-chloro-3-fluoro-2-(methoxymethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add trimethyl borate (B(OMe)₃, 1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Cool the mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl until the solution is acidic (pH ~2).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude boronic acid. Purification can be attempted by crystallization or careful chromatography on silica gel, though stability should be monitored (see Stability section).
-
Synthesis Workflow Diagram
Caption: Synthetic pathway to the target boronic acid.
Core Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is arguably the most important application of arylboronic acids, enabling the formation of C-C bonds. This compound is a suitable partner for these couplings, though its structure presents specific challenges that must be addressed for successful transformation.
-
Reactivity of the Aryl Chloride: The chloro substituent is less reactive than corresponding bromo or iodo groups in the oxidative addition step of the catalytic cycle. Therefore, highly active palladium catalyst systems are required. Modern systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are effective for activating aryl chlorides.
-
Steric Hindrance: The presence of substituents in both ortho positions (chloro and fluoro) creates significant steric bulk around the boronic acid, which can hinder the transmetalation step. The choice of a sterically demanding ligand can also influence the efficiency of the reductive elimination step. Careful optimization of the catalyst, ligand, and base is crucial.
General Protocol for Suzuki-Miyaura Coupling
The following protocol is a robust starting point for the coupling of this compound with various aryl or heteroaryl halides.
-
Reaction Setup:
-
To a dry Schlenk flask, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), the phosphine ligand (e.g., SPhos, 2-10 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2-3 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon) three times.
-
Add a degassed solvent mixture (e.g., toluene/water, 1,4-dioxane/water) via syringe.
-
-
Reaction Execution:
-
Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Table of Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Choice | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts | Provides the active Pd(0) species. Precatalysts offer better air stability and activity. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphines facilitate oxidative addition of the aryl chloride and are effective for hindered substrates. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Aqueous inorganic bases are commonly used to facilitate the transmetalation step. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Biphasic systems are standard. Anhydrous conditions with bases like TMSOK can also be effective.[3] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the coupling of less reactive aryl chlorides. |
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Extended Reactivity: The Chan-Lam Coupling
Beyond C-C bond formation, boronic acids are valuable precursors for C-N and C-O bond formation via the copper-catalyzed Chan-Lam coupling. This reaction couples arylboronic acids with amines, phenols, and other N- and O-nucleophiles, often under mild, aerobic conditions. This opens up the possibility of converting this compound into the corresponding anilines or aryl ethers.
General Protocol for Chan-Lam Amination
-
Reaction Setup:
-
In a flask open to the air, combine the amine (1.0 eq), this compound (1.5 eq), a copper source (e.g., Cu(OAc)₂, 10-20 mol%), and a base/ligand (e.g., pyridine or 2,6-lutidine, 2.0 eq).
-
Add a suitable solvent, such as DCM or methanol.
-
-
Reaction Execution:
-
Stir the mixture vigorously at room temperature. The reaction is often characterized by a change in color of the copper catalyst.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (can take 24-72 hours).
-
-
Workup and Purification:
-
Filter the reaction mixture through a pad of celite to remove copper salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Stability, Handling, and Deprotection
Stability of the Boronic Acid Moiety
Arylboronic acids can be prone to decomposition, particularly protodeboronation under basic conditions or decomposition on silica gel during chromatography. For enhanced stability during purification and long-term storage, it is often advantageous to convert the boronic acid to a more robust boronate ester, such as a pinacol (Bpin) or tetraethylethylene glycol (Epin) ester. These esters are generally stable to silica gel chromatography and can be used directly in many coupling reactions.
Stability and Deprotection of the MOM Group
The methoxymethyl (MOM) ether is a common protecting group for phenols and is stable to a wide range of non-acidic conditions, including the basic conditions of Suzuki-Miyaura and Chan-Lam couplings. However, it is labile under acidic conditions.
-
Acidic Lability: The MOM group can be cleaved with strong acids such as HCl in an alcohol solvent or trifluoroacetic acid (TFA) in DCM. Care should be taken during acidic aqueous workups if the MOM group is to be retained. Accidental deprotection can also occur on acidic silica gel.
Protocol for MOM Group Deprotection
-
Dissolve the MOM-protected compound in a suitable solvent (e.g., methanol or DCM).
-
Add a strong acid (e.g., concentrated HCl or TFA).
-
Stir at room temperature for 1-12 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent, dry, and concentrate to yield the deprotected phenol.
Conclusion
This compound is a strategically designed building block for advanced organic synthesis. Its reactivity is primarily centered around palladium-catalyzed Suzuki-Miyaura coupling, for which specialized, highly active catalyst systems are recommended to overcome the challenges of a sterically hindered aryl chloride substrate. The potential for copper-catalyzed Chan-Lam C-N and C-O bond formation further expands its synthetic utility. Understanding the stability profile, particularly the acid-lability of the MOM protecting group and the general handling of boronic acids, is critical for its successful application. This guide provides the foundational knowledge and robust starting protocols for chemists to effectively incorporate this versatile reagent into their synthetic programs.
References
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
- Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Letters, 3(13), 2077–2079.
- Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US8822730B2.
- Dow Agrosciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Reddit discussion on the stability of MOM protecting groups. r/Chempros. (2021).
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- Poster presentation on the stability and reactivity of boronic esters. (n.d.).
- Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514.
- Wikipedia. (n.d.). Chan–Lam coupling.
- Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.
- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
- Frontier Specialty Chemicals. (n.d.). This compound.
- Matrix Scientific. (n.d.). [2-Chloro-6-fluoro-3-(methoxymethoxy)phenyl]boronic acid.
- Wikipedia. (n.d.).
- University of Liverpool. (n.d.). Directed (ortho)
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Sources
potential applications of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid in medicinal chemistry
An In-Depth Technical Guide to the Strategic Application of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic Acid in Modern Medicinal Chemistry
Abstract
The pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a central theme in contemporary drug discovery. Arylboronic acids are indispensable building blocks in this endeavor, primarily due to their versatility in Suzuki-Miyaura cross-coupling reactions, which enable the construction of complex biaryl scaffolds prevalent in many therapeutic agents.[1][2][3] This technical guide focuses on a highly functionalized, yet under-explored reagent: This compound . We will dissect its strategic value, from synthesis and reactivity to its potential impact on the pharmacological properties of target molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the synthesis of next-generation therapeutics.
Introduction: The Strategic Advantage of Polysubstituted Phenylboronic Acids
The specific substitution pattern of an arylboronic acid is not merely a matter of synthetic convenience; it is a strategic choice that profoundly influences the three-dimensional structure, electronic properties, and metabolic stability of the final bioactive molecule. The subject of this guide, this compound, presents a unique combination of substituents that offer medicinal chemists a powerful tool for molecular design.
-
Orthogonal Halogenation (2-Chloro, 6-Fluoro): The presence of two different halogens at the ortho positions to the boronic acid imposes significant steric hindrance. This can lock the resulting biaryl bond into a twisted, atropisomeric conformation.[4][5][6] Such conformational restriction is a key strategy for enhancing binding affinity and selectivity for a protein target. Furthermore, the chloro and fluoro groups modulate the electronic environment and can participate in specific halogen bonding interactions within a protein's active site, while also influencing metabolic stability.
-
Protected Phenol (3-methoxymethoxy): The methoxymethyl (MOM) ether at the 3-position serves as a protected phenol.[7][8] This feature is of paramount importance as it allows for late-stage deprotection to reveal a hydroxyl group. This phenol can then act as a critical hydrogen bond donor or as a handle for further derivatization, enabling extensive structure-activity relationship (SAR) studies.
This guide will provide a comprehensive overview of the synthesis of this building block, a detailed protocol for its application in a representative Suzuki-Miyaura coupling, and an expert analysis of the rationale behind its use in a drug discovery context.
Synthesis of this compound: A Proposed Route
Part A: Protection of the Phenolic Hydroxyl Group
The initial step involves the protection of the hydroxyl group of 2-chloro-6-fluoro-phenol to prevent interference in the subsequent borylation step. The methoxymethyl (MOM) ether is an ideal choice due to its stability under basic and organometallic conditions and its relatively mild deprotection conditions.[9][10]
Experimental Protocol: MOM Protection
-
Setup: To a solution of 2-chloro-6-fluoro-phenol (1.0 equiv.) in dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA, 2.0 equiv.).
-
Reagent Addition: Add chloromethyl methyl ether (MOM-Cl, 1.5 equiv.) dropwise to the stirred solution. Caution: Chloromethyl methyl ether is a potent carcinogen and should be handled with appropriate safety precautions in a fume hood.[8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-chloro-3-fluoro-2-(methoxymethoxy)benzene.
Part B: Directed Ortho-Metalation and Borylation
The protected phenol is then subjected to a directed ortho-metalation-borylation sequence. The methoxymethoxy group directs the lithiation to the adjacent position (the future 6-position), which is followed by quenching with a borate ester to form the boronic acid.
Experimental Protocol: Borylation
-
Setup: Dissolve 1-chloro-3-fluoro-2-(methoxymethoxy)benzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.3 M) in a flame-dried flask under a nitrogen atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (n-BuLi, 1.1 equiv., 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (B(O-iPr)₃, 1.2 equiv.) dropwise, again keeping the temperature below -70 °C.
-
Quenching: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).
-
Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by trituration with a mixture of hexanes and ethyl acetate or by recrystallization to afford pure this compound.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic and application workflow for the title boronic acid.
Application in Suzuki-Miyaura Cross-Coupling: A Hypothetical Case Study
To illustrate the utility of this compound, we present a hypothetical protocol for its coupling with a medicinally relevant heterocyclic halide, 2-bromopyridine. This reaction constructs a biaryl scaffold that is a common motif in kinase inhibitors and other therapeutic classes.[2]
Core Requirements for Successful Coupling
The steric hindrance from the two ortho substituents on the boronic acid makes this a challenging coupling.[4][5][6] Success hinges on the careful selection of the catalyst system. Modern palladium catalysts with bulky, electron-rich phosphine ligands are essential to facilitate both the oxidative addition and the subsequent, sterically demanding transmetalation and reductive elimination steps.[11]
Table 1: Hypothetical Suzuki-Miyaura Coupling Data
| Entry | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 100 | 45 |
| 2 | 2-Bromopyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85 |
| 3 | 4-Iodoimidazole | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ (2) | t-BuOH/H₂O | 90 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: In a microwave vial, combine this compound (1.2 equiv.), 2-bromopyridine (1.0 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol% and SPhos, 4 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 0.2 M).
-
Reaction: Seal the vial and heat the mixture to 100 °C for 4-12 hours, with stirring. Monitor the reaction by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to yield 2-(2-chloro-6-fluoro-3-(methoxymethoxy)phenyl)pyridine.
Final Step: Deprotection to Reveal the Bioactive Phenol
The final step in this synthetic sequence is the removal of the MOM protecting group to unmask the phenol, which is often a key pharmacophoric feature.
Experimental Protocol: MOM Deprotection
-
Setup: Dissolve the MOM-protected biaryl (1.0 equiv.) in methanol (MeOH, 0.3 M).
-
Acid Addition: Add concentrated HCl (2-3 drops) to the solution.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify as needed to yield the final product, 2-(2-chloro-6-fluoro-3-hydroxyphenyl)pyridine.
Scientific Integrity and Logic: The "Why" Behind the Method
As a Senior Application Scientist, it is imperative to move beyond simple protocols and explain the underlying scientific rationale.
Expertise & Experience: Causality in Experimental Choices
-
Why n-BuLi at -78°C? The lithiation of the aromatic ring is a highly exothermic process. Low temperatures (-78 °C) are critical to prevent side reactions, such as decomposition of the organolithium species or undesired reactions with the chloro or fluoro substituents.
-
Why a Bulky Phosphine Ligand (SPhos/XPhos)? Standard catalysts like Pd(PPh₃)₄ are often inefficient for coupling with di-ortho-substituted boronic acids.[11] The bulky, electron-rich nature of ligands like SPhos or XPhos creates a more reactive, coordinatively unsaturated Pd(0) species that can more readily undergo oxidative addition with the aryl halide. Furthermore, the steric bulk facilitates the final reductive elimination step to release the biaryl product.
-
Why K₃PO₄ or Cs₂CO₃ as a Base? The choice of base is crucial in the Suzuki-Miyaura catalytic cycle.[11] Stronger, yet non-nucleophilic bases like potassium phosphate or cesium carbonate are often superior to sodium carbonate for challenging couplings. They facilitate the transmetalation step by forming a more reactive boronate species (Ar-B(OH)₃⁻) without degrading the catalyst or reactants.
Trustworthiness: A Self-Validating System
Each protocol is designed to be self-validating through clear monitoring and expected outcomes:
-
Reaction Monitoring: Progress at each stage should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of a new, distinct spot/peak corresponding to the product and the disappearance of the limiting reagent indicates a successful transformation.
-
Spectroscopic Confirmation: The structure of the final product must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The characteristic splitting patterns from the fluorine atom and the disappearance of the MOM ether signals (a singlet around 5.2 ppm and a singlet around 3.5 ppm) in the final deprotection step provide clear validation.
The logical flow of the entire process can be visualized as follows:
Caption: Logical workflow from design to final compound.
Conclusion and Future Outlook
This compound represents a sophisticated building block for medicinal chemists. While its direct applications are not yet widely documented, its structural features suggest immense potential. The ability to introduce a conformationally constrained, halogen-rich phenyl ring, coupled with a masked phenol for late-stage derivatization, provides a powerful platform for generating novel chemical matter. By employing modern, robust cross-coupling protocols, researchers can efficiently incorporate this reagent into drug discovery programs targeting a wide range of diseases, from oncology to inflammatory disorders. The strategic application of such advanced building blocks is key to navigating the complex challenges of modern therapeutic design and unlocking new avenues for potent and selective medicines.
References
-
Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide. (n.d.). American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Protection of alcohols and phenols with methoxymethyl acetate. (n.d.). OoCities.org. Retrieved January 19, 2026, from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Retrieved January 19, 2026, from [Link]
-
Methoxymethyl ether. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
-
METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. (n.d.). AdiChemistry. Retrieved January 19, 2026, from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved January 19, 2026, from [Link]
-
Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (n.d.). SpringerLink. Retrieved January 19, 2026, from [Link]
-
Expanding chemical space by para-C−H arylation of arenes. (2022). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
Examples of biaryl structure applications. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Selected biaryl-containing drug compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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- 11. chem.libretexts.org [chem.libretexts.org]
A Guide to 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic Acid: A Keystone Building Block for Advanced Organic Synthesis
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid, a sophisticated building block for contemporary organic synthesis. We will explore its unique structural attributes and their direct influence on reactivity, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document serves as a resource for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for procedural choices. Key discussions include the strategic role of the ortho-halogen substituents, the utility of the methoxymethyl (MOM) protecting group, and a practical guide to its application in synthesizing complex molecular architectures.
Core Characteristics of the Reagent
This compound is a polysubstituted arylboronic acid designed for precision in constructing sterically hindered biaryl systems. Its utility is derived from a unique combination of functional groups, each serving a distinct purpose in a synthetic strategy.
The strategic placement of substituents on the phenyl ring dictates the reagent's behavior and potential applications.
-
Boronic Acid Moiety (-B(OH)₂): This functional group is the reactive center for the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds.[1]
-
Ortho-Halogen Substituents (-Cl, -F): The presence of two different halogens directly adjacent to the boronic acid group introduces significant steric hindrance. This feature, while potentially slowing reaction kinetics, is invaluable for creating crowded biaryl linkages that can induce atropisomerism or control the dihedral angle between the coupled aromatic rings.[2][3] Electronically, these electron-withdrawing groups also modulate the reactivity of the aromatic ring.
-
Methoxymethyl (MOM) Ether (-OCH₂OCH₃): The hydroxyl group is masked with a MOM protecting group. This is a critical feature for two reasons: 1) It prevents the acidic phenolic proton from interfering with the basic conditions of the Suzuki-Miyaura coupling, and 2) It provides a synthetic handle for late-stage deprotection to reveal a phenol, a common pharmacophore and a versatile functional group for further derivatization.[4][5]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1451392-26-9 | [6] |
| Molecular Formula | C₈H₉BClFO₄ | [6] |
| Molecular Weight | 234.42 g/mol | [6] |
| Appearance | White Crystalline Powder | [7] |
| Functional Groups | Boronic Acid, Alkoxy, Halogenated Aromatic Ring | [6] |
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild reaction conditions.[8] This building block is expertly designed to leverage this reaction for accessing complex molecular targets in pharmaceuticals, agrochemicals, and materials science.[9]
Mechanistic Rationale
Understanding the catalytic cycle is paramount for troubleshooting and optimizing reactions. The cycle, catalyzed by a Palladium(0) species, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The base is a crucial component, activating the boronic acid to facilitate the transmetalation step.
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Methodological & Application
Topic: Palladium Catalysts for Suzuki Coupling with 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid
An Application Guide for Researchers
This guide provides a detailed technical overview and robust experimental protocols for the successful Suzuki-Miyaura cross-coupling of the sterically hindered and electronically complex substrate, 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid. As a Senior Application Scientist, this document synthesizes established catalytic principles with field-proven methodologies to empower researchers in drug development and synthetic chemistry.
The Synthetic Challenge: Unlocking a Hindered Coupling Partner
The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry, prized for its functional group tolerance and mild conditions.[1][2] However, the utility of any cross-coupling reaction is defined by its substrate scope. The target molecule, This compound , presents a confluence of challenges that render it unreactive under "traditional" Suzuki conditions:
-
Steric Hindrance: The boronic acid functionality is flanked by two ortho-substituents (Cl and F). This significant steric bulk impedes the crucial transmetalation step in the catalytic cycle, where the organic moiety is transferred from boron to the palladium center.[3][4]
-
Electronic Effects: The chloro and fluoro groups are strongly electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid.
-
Protodeboronation Risk: Boronic acids, particularly those with electron-withdrawing groups or significant steric strain, are susceptible to protodeboronation—the undesired cleavage of the C-B bond by water or other protic sources, especially under basic conditions at elevated temperatures.[5] This decomposition pathway directly competes with the desired cross-coupling, reducing yields.
Overcoming these obstacles requires a catalyst system that is not merely active, but is specifically engineered to accelerate the productive catalytic cycle, ensuring it outpaces the decomposition pathways.[5][6]
Catalyst System Selection: Rationale and Recommendations
The primary hurdle in coupling substrates like this compound is the slow kinetics of the catalytic cycle. The solution lies in utilizing modern palladium(II) precatalysts that feature bulky, electron-rich phosphine ligands. These systems are designed for rapid in situ reduction to the active Pd(0) species, which initiates the catalytic cycle.[7][8][9]
The key advantages of this catalyst class are:
-
Accelerated Oxidative Addition: Bulky, electron-rich ligands enhance the rate of oxidative addition, particularly for less reactive electrophiles like aryl chlorides.[10][11]
-
Facilitated Reductive Elimination: The steric bulk of the ligands promotes the final reductive elimination step, releasing the product and regenerating the active catalyst.[11]
-
Enhanced Stability: The ligands stabilize the palladium center, preventing decomposition into inactive palladium black.
For this specific application, we recommend the use of Buchwald-type dialkylbiaryl phosphine ligands and their corresponding precatalysts.[10] These have demonstrated unparalleled activity for challenging Suzuki-Miyaura couplings.[10][12]
| Catalyst System | Key Features & Rationale |
| XPhos Pd G3 | Primary Recommendation. XPhos is a highly bulky and electron-rich ligand, ideal for coupling sterically demanding substrates.[10] The G3 precatalyst ensures rapid and efficient generation of the active Pd(0)-XPhos species, even at lower temperatures, which is critical for minimizing the protodeboronation of the sensitive boronic acid.[6][13] |
| SPhos Pd G2/G3 | Excellent Alternative. SPhos is another highly effective ligand for Suzuki couplings, demonstrating exceptional activity for aryl chlorides.[10] It provides a slightly different steric and electronic profile that may be optimal depending on the specific aryl halide coupling partner. |
| (t-Bu)₃P | A Foundational Ligand. Tri-tert-butylphosphine is a very electron-rich and sterically demanding monophosphine ligand. While often effective, catalyst systems based on Buchwald ligands generally offer broader scope and higher stability for this class of transformation.[1] |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is fundamental to troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[14][15] The choice of a highly active precatalyst and ligand is designed to accelerate each of these steps.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific aryl halide partners.
4.1. Reagents and Equipment
-
Aryl Halide (Ar-X): (1.0 equiv)
-
This compound: (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3): (1 - 2 mol%)
-
Base (e.g., K₃PO₄, finely ground): (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane or Toluene, anhydrous): (To achieve ~0.1 M concentration)
-
Degassed Water: (If using an aqueous base solution, typically 1 part water to 4 parts organic solvent)
-
Inert Gas: Argon or Nitrogen
-
Glassware: Schlenk flask or sealed reaction vial, magnetic stirrer, condenser.
4.2. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst (2 mol%) to the flask. Briefly evacuate and backfill the flask with inert gas three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to the flask. If applicable, add degassed water. The mixture should be stirred to ensure homogeneity.
-
Reaction: Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is recommended) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent (typically the aryl halide) is consumed. Typical reaction times range from 4 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the dried organic solution and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents/solvents. | 1. Use a fresh, high-quality precatalyst. Ensure rigorous exclusion of oxygen.[4] 2. Incrementally increase the reaction temperature (e.g., to 110 °C). 3. Use anhydrous solvents and finely ground, dry base. |
| Protodeboronation of Starting Material | 1. Reaction temperature is too high or time is too long. 2. Base is too strong or too much water is present. 3. Catalyst is not active enough, allowing decomposition to dominate. | 1. Decrease reaction temperature. Monitor carefully and stop the reaction upon completion. 2. Switch to a milder base (e.g., K₂CO₃, KF) or use anhydrous conditions. 3. Ensure a highly active precatalyst (like XPhos Pd G3) is used to accelerate the coupling.[5][6] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and water before use. Maintain a positive pressure of inert gas throughout the reaction.[4] |
| Formation of Byproducts | 1. Side reactions of functional groups. 2. MOM group cleavage. | 1. Re-evaluate functional group compatibility. 2. Ensure the base is not excessively strong and conditions are not acidic during work-up. K₃PO₄ is generally compatible. |
References
- Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
- Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- Suzuki Coupling. Organic Chemistry Portal.
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv.
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides. Benchchem.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- The Suzuki Reaction. Myers Group, Harvard University.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Cross-Coupling with 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid
Introduction: Navigating the Challenges of a Sterically Demanding and Electronically Deactivated Substrate
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of a particularly challenging, yet valuable, building block: 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid. This trifunctionalized arylboronic acid presents a unique combination of steric hindrance and electronic deactivation, necessitating carefully optimized reaction conditions to achieve successful cross-coupling.[4]
The presence of ortho-substituents, a chloro and a fluoro group, significantly increases the steric bulk around the boronic acid moiety. This steric impediment can hinder the crucial transmetalation step in the catalytic cycle.[5][6][7][8] Furthermore, the electron-withdrawing nature of the halogen substituents deactivates the aryl ring, making oxidative addition to the palladium catalyst more challenging.[9][10][11] The methoxymethoxy (MOM) protecting group, while essential for masking the hydroxyl functionality, also adds to the steric profile and its stability under the reaction conditions must be considered.[12]
This document will dissect the key parameters for successful cross-coupling with this substrate, providing not only optimized protocols but also the underlying scientific rationale for each component choice. By understanding the "why" behind the "how," researchers can troubleshoot effectively and adapt these methods to their specific synthetic targets.
The Catalytic System: A Symphony of Palladium, Ligands, and Base
Achieving high yields in the Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the catalyst system. This is not merely a matter of choosing any palladium source and ligand but rather creating a synergistic combination that can overcome the inherent hurdles of the substrate.
Palladium Pre-catalyst: Setting the Stage for Catalysis
While a variety of palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.[6][13] Pd(OAc)₂ is often preferred for its air stability and ease of handling, being reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is already in the Pd(0) oxidation state, which can sometimes lead to faster initiation of the catalytic cycle. The choice between them is often substrate and ligand-dependent, with preliminary screening recommended.
The Ligand: The Key to Unlocking Reactivity
The ligand is arguably the most critical component in overcoming the challenges posed by this sterically hindered and electron-deficient substrate. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[9][14] For this specific application, biarylphosphine ligands, often referred to as Buchwald ligands, have demonstrated exceptional performance.
Recommended Ligands:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A highly effective and versatile ligand for coupling aryl chlorides. Its steric bulk facilitates the reductive elimination step, while its electron-donating nature promotes oxidative addition.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos, RuPhos is another excellent choice, often providing comparable or even superior results depending on the coupling partner.[15][16]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This ligand offers even greater steric hindrance and can be beneficial in particularly challenging couplings.[17]
The causality behind the success of these ligands lies in their ability to stabilize the monoligated palladium species, which is believed to be the active catalyst in the oxidative addition of sterically demanding aryl chlorides.[13][18]
The Base: Driving the Transmetalation
The base plays a crucial role in the transmetalation step, facilitating the transfer of the aryl group from the boronic acid to the palladium center.[3][19] For the coupling of this compound, a moderately strong base is typically required.
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): An excellent choice for many Suzuki-Miyaura reactions, particularly with sensitive functional groups.[20][21] It is a strong enough base to promote transmetalation without causing significant side reactions.
-
Potassium Carbonate (K₂CO₃): Another widely used and effective base.[15][16][21][22] It is often used in combination with an aqueous solvent system.
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can sometimes improve yields, especially with less reactive coupling partners.[14]
The choice of base is often intertwined with the solvent system. For instance, K₃PO₄ is often used in anhydrous toluene, while K₂CO₃ is frequently employed in aqueous solvent mixtures.
Solvent and Temperature: Fine-Tuning the Reaction Environment
The solvent system and reaction temperature are critical parameters that must be optimized to ensure both efficient reaction kinetics and the stability of all components, including the MOM protecting group.
Recommended Solvent Systems:
-
Toluene/Water (e.g., 10:1 ratio): A common and effective biphasic system. The aqueous phase helps to dissolve the inorganic base, while the organic phase solubilizes the reactants and catalyst.[15][16]
-
Dioxane/Water: Another popular choice that can sometimes offer improved solubility for certain substrates.
-
Anhydrous Toluene or Dioxane: In cases where water-sensitive functional groups are present, an anhydrous system with a soluble base like K₃PO₄ can be employed.
Temperature:
Elevated temperatures are generally required to overcome the activation energy for the oxidative addition of the aryl chloride. A typical temperature range for these couplings is 80-110 °C . It is crucial to monitor the reaction for any potential degradation of the MOM protecting group at higher temperatures, although it is generally stable under these conditions.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a generalized starting point for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. Optimization for specific coupling partners is highly recommended.
Reagents and Materials:
-
This compound
-
Aryl bromide (or other suitable coupling partner)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous Toluene
-
Degassed Water
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), Palladium(II) Acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene and degassed water (e.g., a 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Summary of Recommended Reaction Conditions
The following table summarizes the recommended starting conditions for the cross-coupling of this compound.
| Parameter | Recommended Condition | Rationale |
| Palladium Pre-catalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Air-stable and efficient sources of the active Pd(0) catalyst. |
| Ligand | SPhos (4 mol%) or RuPhos (4 mol%) | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. |
| Base | K₃PO₄ (3 equiv) or K₂CO₃ (3 equiv) | Moderately strong bases that effectively facilitate transmetalation. |
| Solvent | Toluene/Water (10:1) or Dioxane/Water | Biphasic systems that solubilize both organic and inorganic components. |
| Temperature | 80-110 °C | Sufficient thermal energy to overcome the activation barrier of the aryl chloride. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the palladium catalyst. |
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst and ligand loading, screening different ligands (e.g., XPhos), or trying a stronger base (e.g., Cs₂CO₃). Ensure the reaction is run under strictly anhydrous and inert conditions if using an anhydrous solvent system.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a competing side reaction.[19] Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to mitigate this.
-
MOM Group Cleavage: While generally stable, prolonged reaction times at very high temperatures could potentially lead to the cleavage of the MOM protecting group. Monitor the reaction closely and aim for the lowest effective temperature.
-
Coupling Partner Reactivity: The reactivity of the coupling partner (e.g., aryl halide) will also influence the optimal conditions. The general order of reactivity for aryl halides is I > Br > Cl.[9][23] For less reactive partners, more forcing conditions may be necessary.
By carefully considering these factors and utilizing the provided protocols as a starting point, researchers can successfully employ this compound in their synthetic endeavors to access novel and complex molecular architectures.
References
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Al-Amin, M., & Malig, T. C. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
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Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]
-
Paine, J. B., & Berritt, S. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Li, J., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
-
Hickey, J. L., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). RSC Publishing. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]
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Unknown. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
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Tveit, D. M., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
-
Zhang, T., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry. [Link]
-
LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Al-Amin, M., & Malig, T. C. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids has been achieved with a Pd-AntPhos catalyst that have shown high reactivity and a broad substrate scope with unprecedented steric hindrance. The Royal Society of Chemistry. [Link]
-
Unknown. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Ortiz-Rojano, L., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]
-
Perrin, D. M. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. University of British Columbia. [Link]
-
Altenhoff, A. P., et al. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
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Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. National Institutes of Health. [Link]
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BU CyberSec Lab. (n.d.). 2-Chloro-6-fluorophenylboronic acid. BU CyberSec Lab. [Link]
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Wang, Y., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. [Link]
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Unknown. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Shields, J. D., & Reisman, S. E. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Gök, Y., et al. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
- Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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Dow AgroSciences LLC. (2010). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES. European Patent Office. [Link]
-
Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Ruiz, J. R., et al. (2006). Suzuki cross-coupling reaction of fluorobenzene with heterogeneous palladium catalysts. Journal of Fluorine Chemistry. [Link]
-
Baldomero, L., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
D'Amico, F., et al. (2020). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link]
-
Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. SciSpace. [Link]
-
Powers, D. C., & Ritter, T. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Nature Communications. [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Organic Chemistry Portal. [Link]
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- 5. researchgate.net [researchgate.net]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 11. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MOM Ethers [organic-chemistry.org]
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- 14. researchgate.net [researchgate.net]
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- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
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- 23. wwjmrd.com [wwjmrd.com]
Application Notes and Protocols for the Use of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic Acid in Herbicide Synthesis
Introduction: The Strategic Role of Substituted Phenylboronic Acids in Modern Agrochemicals
In the landscape of modern herbicide development, the creation of highly active and selective molecules is paramount. Aryl-picolinates and related heterocyclic compounds have emerged as a critical class of synthetic auxin herbicides, offering potent control of broadleaf weeds.[1][2] A key synthetic strategy for constructing the core biaryl structure of these herbicides is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction enables the convergent synthesis of complex molecules from organoboron compounds and organohalides.
Within this context, highly substituted phenylboronic acids serve as indispensable building blocks. The specific compound, 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid , and its close analogs are crucial intermediates for the synthesis of herbicides such as halauxifen-methyl and related compounds.[5][6] The substitution pattern on the phenyl ring is not arbitrary; the chloro, fluoro, and oxygenated substituents are strategically placed to influence the molecule's binding affinity to the target auxin receptors in plants, its metabolic stability, and its overall herbicidal efficacy.[3][7] The methoxymethoxy (MOM) group, in particular, serves as a protecting group for a phenol, which can be a key functional handle in the final active compound or its metabolites.[6]
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of this compound in the synthesis of next-generation herbicides. We will delve into the rationale behind experimental protocols, provide step-by-step methodologies for both the synthesis of the boronic acid and its subsequent use in Suzuki-Miyaura coupling, and offer insights into reaction optimization.
Core Concepts: Causality in Experimental Design
The successful synthesis of the target herbicides relies on two key transformations: the preparation of the substituted phenylboronic acid and its subsequent cross-coupling with a heterocyclic partner.
Part 1: Synthesis of the Boronic Acid Intermediate
The preparation of this compound typically starts from a readily available substituted benzene derivative. The key step is a regioselective lithiation followed by quenching with a boron electrophile. The ortho-directing effects of the substituents are critical for achieving the desired isomer. The patent literature for the closely related 4-chloro-2-fluoro-3-methoxyphenylboronic acid (PBA) provides a well-established blueprint for this process.[5][8]
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for analogous compounds.[5][8] Researchers should perform initial small-scale trials to optimize conditions for this specific substrate.
Materials
| Reagent | CAS Number | Molecular Weight | Purpose |
| 1-Chloro-3-fluoro-2-(methoxymethoxy)benzene | (Not readily available) | - | Starting Material |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 109-72-8 | 64.06 | Lithiating Agent |
| Trimethyl borate [B(OMe)₃] | 121-43-7 | 103.91 | Boron Electrophile |
| Anhydrous 1,2-dimethoxyethane (DME) | 110-71-4 | 90.12 | Solvent |
| Hydrochloric acid (HCl), aqueous | 7647-01-0 | 36.46 | Acidification for hydrolysis |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | Extraction Solvent |
| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 | Aqueous wash |
Experimental Workflow
Caption: Workflow for the synthesis of the boronic acid intermediate.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermocouple, and a nitrogen inlet, dissolve 1-chloro-3-fluoro-2-(methoxymethoxy)benzene (1.0 equiv.) in anhydrous 1,2-dimethoxyethane (DME).
-
Litiation: Cool the solution to -70 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -60 °C.
-
Stirring: After the addition is complete, stir the reaction mixture at -70 °C for 1 hour.
-
Borylation: Add trimethyl borate (1.2 equiv.) dropwise, again maintaining the temperature below -60 °C.
-
Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the mixture is acidic (pH ~2).
-
Extraction: Add acetonitrile and a saturated aqueous solution of sodium chloride. This will induce phase separation, with the boronic acid product preferentially partitioning into the acetonitrile layer.[5]
-
Isolation: Separate the organic layer. This solution containing the this compound can often be used directly in the subsequent Suzuki-Miyaura coupling step.[5] Alternatively, the solvent can be removed under reduced pressure to yield the crude boronic acid, which can be purified by crystallization or chromatography if necessary.
Part 2: Suzuki-Miyaura Cross-Coupling for Herbicide Synthesis
The coupling of the synthesized boronic acid with a suitable heterocyclic halide (e.g., a substituted 4-amino-3,6-dichloropyridine-2-carboxylate) is the cornerstone of the herbicide synthesis.[3][9] This reaction is challenging due to the steric hindrance around the boronic acid and the lower reactivity of the aryl chloride on the pyridine ring.[4][10] Therefore, the choice of catalyst, ligand, base, and solvent is critical for success.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Suzuki-Miyaura Coupling for Biaryl Herbicide Core Synthesis
This generalized protocol is based on conditions reported for the synthesis of halauxifen-methyl and related analogs.[1][3] Optimization of the ligand, base, and temperature may be required.
Materials and Recommended Conditions
| Component | Example | Molar Equivalents | Purpose |
| Boronic Acid | 2-Chloro-6-fluoro-3-(MOM)phenylboronic acid | 1.0 - 1.2 | Arylating agent |
| Heterocyclic Halide | Methyl 4-amino-3,6-dichloropicolinate | 1.0 | Coupling partner |
| Palladium Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | 0.01 - 0.05 | Source of catalytic Pd(0) |
| Ligand | SPhos, XPhos, or other Buchwald ligands | 0.02 - 0.10 | Stabilizes catalyst, promotes oxidative addition |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 | Activates boronic acid for transmetalation |
| Solvent | Toluene, 1,4-Dioxane, or MeCN/Water mixture | - | Reaction medium |
Step-by-Step Procedure
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the heterocyclic halide (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Under a positive flow of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of acetonitrile and water) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Reaction: With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Deprotection (if required): If the final product requires a free hydroxyl group, the MOM-protected intermediate is subjected to acidic hydrolysis (e.g., using HCl in methanol) to yield the final active herbicide molecule.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous monitoring and characterization.
-
Reaction Monitoring: Techniques like TLC, LC-MS, and GC-MS should be employed to track the consumption of starting materials and the formation of the product. This provides real-time validation of the reaction's progress.
-
Product Characterization: The final product's identity and purity must be confirmed by standard analytical methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Yield Calculation: Accurate measurement of starting material and final product weights allows for the calculation of the reaction yield, a key metric of success. Any significant deviation from expected yields (typically >70% for these coupling reactions) should prompt an investigation into reagent purity, reaction setup, and potential side reactions.
Conclusion
This compound is a highly valuable and strategically designed building block for the synthesis of advanced synthetic auxin herbicides. Its utility lies in its ability to participate in robust Suzuki-Miyaura cross-coupling reactions to form the critical biaryl linkage of these agrochemicals. The protocols and insights provided herein offer a solid foundation for researchers to successfully synthesize these complex molecules. By understanding the causality behind the choice of reagents and reaction conditions, scientists can effectively troubleshoot and optimize these synthetic routes, paving the way for the discovery and development of new, effective crop protection solutions.
References
-
AERU. (n.d.). Halauxifen-methyl (Ref: DE-729). University of Hertfordshire. Retrieved from [Link]
-
Zhejiang Avilive Chemical Co Ltd. (2021). Preparation method of halauxifen-methyl. CN113618193A. Retrieved from [Link]
-
BU CyberSec Lab. (n.d.). 2-Chloro-6-fluorophenylboronic acid. Retrieved from [Link]
- Google Patents. (n.d.). Herbicide composition containing halauxifen-methyl and nicosulfuron. CN105580826A.
- Dow Agrosciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US8822730B2.
-
Dow Agrosciences LLC. (2012). Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same. EP2797933B1. Retrieved from [Link]
-
Dow Agrosciences LLC. (2008). Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes. EP2231678B1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Halauxifen-methyl. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of the proherbicides halauxifen-methyl 25, florpyrauxifen-benzyl 26 and the herbicides 25 a and 26 a as well as its synthetic pathways. Retrieved from [Link]
-
Epp, J. B., et al. (2016). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active constituent halauxifen-methyl in the product GF-2685 Herbicide. Retrieved from [Link]
-
Organ, M. G., et al. (2011). Suzuki-Miyaura cross-coupling of 2-chloropyridine with arylboronic acids. Chemistry-A European Journal, 17(8), 2319-2324. Retrieved from [Link]
Sources
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- 6. Halauxifen-methyl | C14H11Cl2FN2O3 | CID 16656802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apvma.gov.au [apvma.gov.au]
- 8. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
- 9. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of Biaryl Compounds Using 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the utilization of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid in the synthesis of complex biaryl compounds. Biaryl scaffolds are of paramount importance in medicinal chemistry, materials science, and agrochemicals.[1][2] The unique substitution pattern of this boronic acid—featuring a reactive chloro group for potential downstream functionalization, a fluorine atom to modulate electronic properties, and a methoxymethyl (MOM) protected phenol—makes it a highly valuable building block for creating sterically hindered and electronically diverse biaryl structures. This document outlines optimized Suzuki-Miyaura cross-coupling protocols, discusses the rationale behind reagent and parameter selection, and provides a detailed procedure for the subsequent deprotection of the MOM group.
Introduction: The Strategic Advantage of this compound in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forging carbon-carbon bonds.[3] The targeted synthesis of biaryl motifs, in particular, has been revolutionized by this palladium-catalyzed reaction. The subject of this guide, this compound, presents a unique combination of functionalities that offer strategic advantages in multi-step synthetic campaigns.
The ortho-chloro and -fluoro substituents create a sterically demanding environment around the boronic acid moiety. Such steric hindrance can be challenging and often necessitates the use of specialized, highly active catalyst systems.[4][5][6] However, successful coupling provides access to tetra-ortho-substituted biaryls, a structural motif of increasing interest in drug discovery and materials science due to its ability to induce conformational rigidity. The fluorine atom can also participate in favorable drug-receptor interactions and improve metabolic stability. The MOM-protected phenol offers a latent hydroxyl group that can be unmasked post-coupling for further molecular elaboration.
This guide will provide researchers, scientists, and drug development professionals with the necessary tools to effectively employ this versatile building block.
Physicochemical Properties and Handling
| Property | Value | Source |
| CAS Number | 1072945-77-7 | [7] |
| Molecular Formula | C₈H₈BClFO₃ | Generic |
| Appearance | Typically a white to off-white solid | Generic |
| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. Recommended storage at 2-8°C. |
Handling Precautions:
-
Handle in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Boronic acids can be sensitive to air and moisture, leading to protodeboronation.[8] Handle under an inert atmosphere (e.g., Argon or Nitrogen) where possible, especially for long-term storage and when setting up reactions.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. Due to the steric hindrance and the presence of an electron-withdrawing chloro group, careful selection of the catalyst, ligand, base, and solvent is critical for achieving high yields.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11] The steric bulk on the boronic acid primarily impacts the transmetalation step, while the less reactive aryl chloride (compared to bromides or iodides) makes the initial oxidative addition the rate-limiting step.[3] To overcome these hurdles, highly active palladium catalysts with bulky, electron-rich phosphine ligands are recommended.[4][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Reagents and Conditions
Based on literature precedents for sterically hindered and electron-deficient coupling partners, the following table summarizes the recommended starting conditions.[4][5][9]
| Parameter | Recommended | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective sources of Pd(0) upon reduction in situ. |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich biaryl monophosphine ligands that promote the oxidative addition of aryl chlorides and facilitate the other steps of the catalytic cycle for hindered substrates.[4][6] |
| Base | K₃PO₄ or K₂CO₃ | Moderately strong inorganic bases are generally effective. K₃PO₄ is often superior for challenging couplings.[8] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O | Biphasic solvent systems are common and facilitate the dissolution of both the organic and inorganic reagents. Anhydrous conditions can also be successful. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with aryl chlorides. |
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol outlines a general procedure for the coupling of this compound with a generic aryl bromide.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equiv)
-
Toluene (Anhydrous)
-
Degassed Water
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl bromide, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[12]
-
Under a positive pressure of inert gas, add anhydrous toluene followed by degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 8-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Protocol 2: Deprotection of the MOM Group
The methoxymethyl (MOM) ether can be readily cleaved under acidic conditions to reveal the free phenol.[13][14]
Materials:
-
MOM-protected biaryl compound (1.0 equiv)
-
Methanol (or Ethanol)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the MOM-protected biaryl in methanol in a round-bottom flask.
-
Add a few drops of concentrated HCl to the solution. The amount of acid can be catalytic or stoichiometric depending on the substrate's sensitivity.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous residue with water and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected biaryl product. Further purification by chromatography may be necessary.
Alternative Mild Deprotection: For substrates with acid-labile functional groups, milder deprotection methods can be employed, such as using TMSOTf and 2,2'-bipyridyl, or ZnBr₂ and a thiol.[15][16][17]
Troubleshooting and Key Considerations
-
Low Yield: If the coupling reaction stalls or gives low yields, consider increasing the catalyst/ligand loading, using a different ligand (e.g., XPhos), or employing a stronger base like Cs₂CO₃. Ensure solvents are adequately degassed to prevent catalyst deactivation.
-
Protodeboronation: The primary side reaction for boronic acids is protodeboronation, where the C-B bond is cleaved by water.[8] Running the reaction under anhydrous conditions or using a boronic ester (e.g., a pinacol ester) can mitigate this issue.
-
Homocoupling: Homocoupling of the boronic acid can sometimes be observed.[2] This is often minimized by using the correct stoichiometry and ensuring efficient oxidative addition of the aryl halide.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of sterically encumbered and electronically tuned biaryl compounds. The protocols and guidelines presented herein provide a solid foundation for its successful application in Suzuki-Miyaura cross-coupling reactions. By carefully selecting the catalyst system and reaction conditions, researchers can effectively overcome the challenges associated with this sterically hindered substrate. The latent functionality offered by the MOM-protected phenol further enhances its utility, making it a strategic choice for complex molecule synthesis in drug discovery and materials science.
References
- Vertex AI Search. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- RSC Publishing. (n.d.). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf).
- PMC - NIH. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl.
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Methoxymethyl ether.
- ResearchGate. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
- Open Exploration Publishing. (n.d.). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
- ResearchGate. (2025, August 6). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloropyridine-3-boronic Acid.
- Sigma-Aldrich. (n.d.). (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid.
- ChemicalBook. (n.d.). 2-CHLORO-6-FLUOROPHENYLBORONIC ACID CAS#: 313545-32-3.
- PMC - NIH. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- ResearchGate. (2025, August 6). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes.
- MDPI. (2024, November 25). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.
- (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BLD Pharm. (n.d.). 1072945-77-7|2-Chloro-6-fluoro-3-methoxyphenylboronic acid.
- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- BU CyberSec Lab. (n.d.). 2-Chloro-6-fluorophenylboronic acid.
- Frontier Specialty Chemicals. (n.d.). This compound.
- NIH. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
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Application Notes and Protocols: Strategic Use of Protecting Groups for 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid in Advanced Synthesis
Abstract
This technical guide provides an in-depth analysis and detailed protocols for the strategic application of protecting groups in synthetic routes involving 2-chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid. This key building block, with its unique substitution pattern, presents both opportunities and challenges in the synthesis of complex molecules for pharmaceutical and materials science applications. A central theme of this guide is the implementation of an orthogonal protecting group strategy, leveraging the distinct chemical stabilities of the methoxymethyl (MOM) ether and a pinacol boronate ester. This approach allows for the selective unmasking of either the phenolic hydroxyl group or the boronic acid moiety, granting chemists precise control over the synthetic sequence. We will explore the rationale behind experimental choices, provide step-by-step protocols for protection and deprotection, and discuss the compatibility of these protecting groups with downstream transformations, particularly the Suzuki-Miyaura cross-coupling reaction.
Introduction: Navigating Reactivity in a Multifunctional Building Block
This compound is a valuable intermediate in medicinal chemistry and organic synthesis, often employed in cross-coupling reactions to construct complex biaryl structures.[1][2] The molecule's utility is derived from its specific arrangement of functional groups: a boronic acid for carbon-carbon bond formation, chloro and fluoro substituents that modulate electronic properties and provide potential sites for further functionalization, and a MOM-protected phenol.
The primary challenge in utilizing this reagent lies in managing the reactivity of the boronic acid and the latent phenolic hydroxyl group. The boronic acid can undergo undesired side reactions, such as protodeboronation or the formation of boroxines, while the MOM-protected phenol may be sensitive to certain reaction conditions.[3] A well-designed protecting group strategy is therefore paramount to ensure high yields and purity in multi-step syntheses.
This guide focuses on an orthogonal strategy where the boronic acid is temporarily converted to a pinacol boronate ester, and the phenolic hydroxyl is protected as a MOM ether. This combination is particularly advantageous as the MOM group is labile under acidic conditions, while the pinacol ester is generally stable to acid but can be cleaved under specific basic or transesterification/hydrolysis conditions.[4][5][6] This differential reactivity allows for the selective deprotection of either functional group, a cornerstone of modern complex molecule synthesis.
Functional Group Analysis and Strategic Considerations
The successful application of this compound hinges on a clear understanding of the properties of its constituent functional groups.
-
Boronic Acid (-B(OH)₂): This Lewis acidic functional group is the linchpin for Suzuki-Miyaura cross-coupling reactions.[7] However, its reactivity can also be a liability. To enhance stability, particularly for purification and storage, it can be converted to a less reactive boronate ester.[8]
-
Methoxymethyl (MOM) Ether (-OMOM): The MOM group is a popular choice for protecting hydroxyl functions due to its ease of installation and general stability under neutral and basic conditions.[6] This stability is crucial for its compatibility with the basic media often employed in Suzuki-Miyaura couplings.[9] Cleavage is typically achieved under acidic conditions.[4]
-
Chloro and Fluoro Substituents: These electron-withdrawing halogens influence the reactivity of the aromatic ring and the boronic acid. Their presence can impact the kinetics of cross-coupling reactions and direct further aromatic substitutions if desired.
The chosen orthogonal strategy is visualized in the workflow below:
Figure 1: Orthogonal protection and deprotection workflow.
Experimental Protocols
Protocol 1: Protection of the Boronic Acid as a Pinacol Ester
This protocol describes the conversion of the free boronic acid to its more stable pinacol ester derivative. This step is recommended if the boronic acid is to be subjected to multiple synthetic steps before its use in a cross-coupling reaction.
Materials:
-
This compound
-
Pinacol
-
Diethyl ether (Et₂O), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous diethyl ether (10 mL per mmol of boronic acid), add pinacol (1.1 equiv).
-
Add anhydrous magnesium sulfate (1.5 equiv) to the suspension.
-
Stir the mixture at room temperature for 24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the suspension to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired pinacol ester.[10][11]
| Parameter | Value |
| Reactant Ratio | Boronic Acid : Pinacol (1 : 1.1) |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Typical Yield | 80-95% |
Table 1: Summary of conditions for pinacol ester protection.
Protocol 2: Selective Deprotection of the MOM Ether
This protocol details the removal of the MOM protecting group to reveal the free phenol, while leaving the pinacol boronate ester intact.
Materials:
-
This compound pinacol ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve the MOM-protected compound (1.0 equiv) in dichloromethane (20 mL per mmol of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of trifluoroacetic acid in dichloromethane (e.g., 1:15 v/v) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) dropwise.[4]
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Value |
| Reagent | TFA in DCM or HCl in dioxane |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-12 hours |
| Typical Yield | 85-98% |
Table 2: Summary of conditions for selective MOM deprotection.
Protocol 3: Suzuki-Miyaura Coupling with the MOM Group Intact
This protocol describes a typical Suzuki-Miyaura cross-coupling reaction where the MOM-protected boronic acid (or its pinacol ester) is coupled with an aryl halide. The MOM group is expected to be stable under these basic conditions.
Materials:
-
This compound or its pinacol ester
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)[12]
-
Solvent system (e.g., Dioxane/water, DMF)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a reaction vessel, add the boronic acid/ester (1.2-1.5 equiv), aryl halide (1.0 equiv), palladium catalyst (1-5 mol%), and base (2-3 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Figure 2: Generalized Suzuki-Miyaura catalytic cycle.
Protocol 4: Selective Deprotection of the Pinacol Boronate Ester
This protocol describes the cleavage of the pinacol ester to regenerate the free boronic acid, which might be necessary for certain subsequent transformations. This method is orthogonal to the acid-labile MOM group.
Materials:
-
Pinacol boronate ester
-
Diethanolamine
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 0.1 M
-
Filtration apparatus
Procedure:
-
Dissolve the pinacol boronate ester (1.0 equiv) in diethyl ether.
-
Add diethanolamine (1.1 equiv) to the solution. A white precipitate should form within minutes.
-
Stir the suspension at room temperature for approximately 30 minutes, or until the starting material is consumed (monitored by TLC).
-
Filter the precipitate, wash it with diethyl ether, and dry it to obtain the diethanolamine boronate adduct.
-
Treat the adduct with a biphasic solution of 0.1 M HCl and diethyl ether, stirring vigorously for 20-30 minutes to hydrolyze the adduct to the free boronic acid.[5]
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate to yield the deprotected boronic acid.
| Parameter | Value |
| Reagents | Diethanolamine, then 0.1 M HCl |
| Solvent | Diethyl Ether |
| Temperature | Room Temperature |
| Reaction Time | ~1 hour |
| Typical Yield | High |
Table 3: Summary of conditions for pinacol ester deprotection via transesterification/hydrolysis.
Conclusion
The strategic use of orthogonal protecting groups is indispensable when working with multifunctional molecules like this compound. The combination of a base-stable, acid-labile MOM ether for the phenolic hydroxyl and an acid-stable, readily cleavable pinacol ester for the boronic acid provides a robust and flexible platform for complex organic synthesis. The protocols outlined in this guide offer reliable methods for the protection and selective deprotection of these functional groups, enabling chemists to navigate intricate synthetic pathways with greater control and efficiency. By understanding the principles behind these strategies, researchers can confidently incorporate this versatile building block into their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.
References
-
Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]
-
The Royal Society of Chemistry. Supporting Information 22-01-15. [Link]
-
PubMed. Molecular Group 13 Metallaborates Derived from MOM Cleavage Promoted by BH3. [Link]
-
ChemRxiv. Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. [Link]
-
National Institutes of Health. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]
-
Organic Syntheses. Boronic esters. [Link]
-
Organic Chemistry Portal. MOM Ethers. [Link]
-
SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
-
BoronPharm. 1688672-06-1 | 2-Chloro-6-fluoro-3-methylphenylboronic acid pinacol ester. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Google Patents.
-
University of Bristol. Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. [Link]
-
Sci-Hub. Microwave‐Promoted Suzuki—Miyaura Coupling of Arylboronic Acids with 1‐Bromo‐2‐naphthol, o‐Bromophenol, and o‐Chlorophenol. [Link]
-
Royal Society of Chemistry. Orthogonal N,N-deprotection strategies of β-amino esters. [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Google Patents. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES.
-
PubChem. (2-Chloro-6-hydroxyphenyl)boronic acid. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
- Google Patents. Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
Sources
- 1. Sci-Hub. Microwave‐Promoted Suzuki—Miyaura Coupling of Arylboronic Acids with 1‐Bromo‐2‐naphthol, o‐Bromophenol, and o‐Chlorophenol. / ChemInform, 2007 [sci-hub.box]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MOM Ethers [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Note & Scale-Up Protocol: Strategic Implementation of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic Acid in Advanced Pharmaceutical Synthesis
Abstract
2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid is a highly functionalized building block pivotal for the synthesis of complex biaryl and heteroaryl structures in modern drug discovery. Its unique substitution pattern—featuring a sterically hindered and electronically deactivated chloro group for cross-coupling, alongside a protected phenol—presents specific challenges and opportunities in process scale-up. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic use of this reagent. It outlines field-proven, scalable protocols for its application in Suzuki-Miyaura cross-coupling reactions and subsequent deprotection of the methoxymethyl (MOM) ether, with a focus on mechanistic rationale, process optimization, and safety considerations.
Introduction: A Strategic Building Block
The synthesis of substituted biaryl cores is a cornerstone of medicinal chemistry. This compound serves as a key intermediate for constructing molecules with a 2,4-disubstituted-3-hydroxyphenyl motif. This structural unit is found in various pharmacologically active agents. The reagent's utility is defined by two key features:
-
The Arylboronic Acid Moiety: This functional group is primarily designed for palladium-catalyzed Suzuki-Miyaura cross-coupling, a robust and versatile method for C-C bond formation.[1]
-
The Methoxymethyl (MOM) Protecting Group: The hydroxyl group is masked as a MOM ether, which is stable under the often basic conditions of the Suzuki-Miyaura reaction but can be selectively removed under acidic conditions to reveal the free phenol.[2][3]
Scaling up reactions involving this substrate requires careful consideration of its inherent properties. The chloro substituent's lower reactivity compared to bromo or iodo analogs necessitates the use of highly active catalyst systems.[4][5] Furthermore, the ortho-fluoro and chloro groups introduce significant steric hindrance, which can impact reaction kinetics. This guide provides a validated pathway to navigate these challenges.
Physicochemical Properties & Safety
| Property | Value |
| Chemical Formula | C₈H₉BClFO₄ |
| Molecular Weight | 234.42 g/mol |
| CAS Number | 1256345-64-7 |
| Appearance | White to off-white solid |
Safety & Handling: Boronic acids, including the title compound, are classified as irritants and should be handled with care.[1][6][7]
-
Exposure Risks: May cause skin, eye, and respiratory tract irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10] Avoid generating dust. The compound may be hygroscopic; store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[7]
-
First Aid: In case of skin contact, wash thoroughly with soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move to fresh air.[8] Seek medical attention if irritation persists.
Core Synthetic Strategy: A Two-Stage Approach
The most common scale-up workflow involving this compound is a two-step sequence: (1) Suzuki-Miyaura coupling followed by (2) MOM-ether deprotection.
Part 1: The Suzuki-Miyaura Cross-Coupling Reaction
Mechanistic Rationale: The Suzuki-Miyaura coupling is a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: A Pd(0) species inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. The reactivity order is I > Br > OTf >> Cl.[5] The use of an aryl chloride necessitates a highly active catalyst.
-
Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Scale-Up Considerations:
-
Catalyst & Ligand Selection: For sterically hindered and deactivated aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be sluggish. Catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are superior as they promote the difficult oxidative addition step and accelerate the overall catalytic cycle.[4] A robust choice for scale-up is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which balances reactivity with air stability.
-
Base Selection: An inorganic base is required to activate the boronic acid.[11] While strong bases like hydroxides can be effective, they may promote side reactions. Carbonates such as K₂CO₃ or Cs₂CO₃ are often preferred in scale-up for their balance of reactivity, safety, and ease of removal during workup.
-
Solvent System: A biphasic solvent system, typically an organic solvent (e.g., 1,4-Dioxane, Toluene, 2-MeTHF) with water, is ideal. This system dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface.
Part 2: MOM Ether Deprotection
Mechanistic Rationale: The MOM ether is an acetal protecting group. Its removal is typically achieved via acidic hydrolysis. The reaction is initiated by protonation of one of the ether oxygens, which activates the C-O bond towards cleavage, releasing the free alcohol (phenol) and byproducts (formaldehyde and methanol).[2]
Scale-Up Considerations:
-
Acid Choice: While various acids can be used, hydrochloric acid (HCl) is often chosen for scale-up due to its low cost, high efficiency, and the ease of removing excess acid and salts during aqueous workup.[2]
-
Solvent: Protic solvents like methanol or ethanol are excellent choices as they readily dissolve the organic substrate and are miscible with aqueous acid.
-
Temperature Control: The reaction is typically exothermic. On a large scale, the addition of acid should be controlled to maintain a safe internal temperature, often starting at a lower temperature (0-5 °C) and allowing the reaction to warm to room temperature.
Detailed Scale-Up Protocols
Disclaimer: These protocols are intended as a starting point. Optimization for specific substrates and equipment is highly recommended. All operations should be performed by trained personnel in an appropriate chemical processing environment.
Protocol 1: Scale-Up Suzuki-Miyaura Coupling
Reaction: Coupling with 4-bromoanisole (representative aryl halide)
Materials & Equipment:
-
Jacketed glass reactor (5 L) with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
This compound (234.5 g, 1.0 mol, 1.0 equiv)
-
4-Bromoanisole (196.4 g, 1.05 mol, 1.05 equiv)
-
Potassium Carbonate (K₂CO₃), milled (414.6 g, 3.0 mol, 3.0 equiv)
-
Pd(dppf)Cl₂ (14.7 g, 0.02 mol, 2 mol%)
-
1,4-Dioxane (2.0 L)
-
Deionized Water (0.5 L)
-
Toluene (for extraction)
-
Brine (saturated NaCl solution)
Procedure:
-
Inerting the Reactor: Assemble the reactor system and purge with nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Charging Reagents: To the reactor, charge this compound (234.5 g), 4-bromoanisole (196.4 g), potassium carbonate (414.6 g), and Pd(dppf)Cl₂ (14.7 g).
-
Adding Solvents: Add 1,4-dioxane (2.0 L) followed by deionized water (0.5 L).
-
Reaction Execution: Begin vigorous stirring (e.g., 250-300 RPM). Heat the reactor jacket to 90-95 °C to bring the internal contents to a gentle reflux (approx. 85 °C).
-
In-Process Control (IPC): Monitor the reaction progress every 2-4 hours by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by TLC or HPLC/UPLC. The reaction is typically complete in 8-16 hours.
-
Cooling and Workup: Once the starting boronic acid is consumed (<1% by HPLC), cool the reactor to room temperature (20-25 °C).
-
Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional 1,4-dioxane (200 mL).
-
Phase Separation & Extraction: Transfer the filtrate to a separatory funnel. Add toluene (1.0 L) and water (1.0 L). Shake and separate the layers. Extract the aqueous layer with toluene (2 x 500 mL).
-
Washing: Combine the organic layers and wash with brine (500 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: The crude product can often be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by flash column chromatography if necessary.
Expected Outcome:
-
Product: 2-Chloro-6-fluoro-3-(methoxymethoxy)-4'-methoxy-1,1'-biphenyl
-
Yield: 80-90%
-
Purity: >95% by HPLC
Protocol 2: Scale-Up MOM Deprotection
Materials & Equipment:
-
Jacketed glass reactor (5 L) with overhead stirring, thermocouple, and nitrogen inlet.
-
Addition funnel.
-
MOM-protected biaryl intermediate (from Protocol 1, e.g., 280 g, ~0.94 mol)
-
Methanol (2.8 L)
-
Concentrated Hydrochloric Acid (37% aq., ~280 mL)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate (for extraction)
Procedure:
-
Charging: Charge the MOM-protected biaryl intermediate (280 g) and methanol (2.8 L) to the reactor. Stir until fully dissolved.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Acid Addition: Add the concentrated HCl slowly via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction Execution: After the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 2-6 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 10-15 °C. Slowly and carefully add saturated sodium bicarbonate solution to quench the excess acid until the pH is neutral (pH ~7-8). Caution: CO₂ evolution will occur.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction: Add ethyl acetate (2.0 L) and water (1.0 L) to the remaining slurry. Stir and transfer to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Washing: Combine the organic layers and wash with brine (500 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The final product can be purified by crystallization (e.g., from toluene/heptane) to yield the desired biaryl phenol.
Expected Outcome:
-
Product: 2'-Chloro-6'-fluoro-4-methoxy-[1,1'-biphenyl]-3'-ol
-
Yield: 90-98%
-
Purity: >98% by HPLC
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Suzuki: Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently milled or poor quality base.3. Presence of water in boronic acid (hydrolytic deboronation). | 1. Ensure a thoroughly inert atmosphere. Use fresh, high-quality catalyst.2. Use finely powdered, dry base.3. Dry the boronic acid under vacuum before use. |
| Suzuki: Homocoupling of Boronic Acid | 1. Oxygen present in the reaction.2. Reaction temperature too high. | 1. Degas solvents thoroughly (sparge with N₂/Ar).2. Reduce reaction temperature and monitor; extend reaction time if necessary. |
| Deprotection: Incomplete Reaction | 1. Insufficient acid or reaction time.2. Steric hindrance slowing the reaction. | 1. Add additional acid (0.1-0.2 equiv) and monitor.2. Increase reaction time or gently warm to 30-40 °C. |
| Deprotection: Side Product Formation | Substrate sensitive to strong acid. | Consider a milder deprotection method, such as using PPTS in tBuOH or TMSBr in DCM.[2][12] |
Conclusion
This compound is a versatile and valuable reagent for constructing complex molecular architectures. Successful scale-up of its reactions hinges on a rational understanding of the underlying chemical principles. For the Suzuki-Miyaura coupling, the key to success is selecting a highly active palladium catalyst system capable of overcoming the challenges of a sterically hindered aryl chloride. For the subsequent MOM deprotection, a controlled, acid-mediated hydrolysis provides a clean and efficient transformation. By following the robust protocols and troubleshooting guidance outlined in this note, researchers can confidently and safely scale the synthesis of valuable phenolic biaryl intermediates for pharmaceutical and materials science applications.
References
- Boric Acid Safety & Hazards. Lab Alley. [URL: https://www.laballey.com/blogs/safety-and-hazards/boric-acid-safety-hazards]
- MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [URL: https://totalsynthesis.com/mom-protecting-group-protection-deprotection-mechanism/]
- Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673-1677. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0029-1219323]
- Methoxymethyl ether. Wikipedia. [URL: https://en.wikipedia.org/wiki/Methoxymethyl_ether]
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. [URL: https://www.coleparmer.com/safety-data-sheet/2-methylpropyl-boronic-acid-98-2050215]
- An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers. Request PDF on ResearchGate. [URL: https://www.researchgate.net/publication/236055593_An_Efficient_and_Selective_Deprotecting_Method_for_Methoxymethyl_Ethers]
- SAFETY DATA SHEET BORIC ACID. Wilson Salt. [URL: https://www.wilsonsalt.com/wp-content/uploads/2021/01/Boric-Acid-SDS-v2.pdf]
- SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/22335269.pdf]
- Process for the preparation of substituted phenylboronic acids. Google Patents. [URL: https://patents.google.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde. Benchchem. [URL: https://www.benchchem.com/application-notes/2-chloro-6-fluorobenzaldehyde-suzuki-coupling]
- Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b00702]
- SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Acros Organics. [URL: https://www.acros.com/msds.aspx?partid=22335269&productname=(2-Methylpropyl)boronic%20acid&cas=84110-40-7&lang=EN]
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6409852/]
- 2-Chloro-6-fluorophenylboronic acid. BU CyberSec Lab. [URL: https://bucybersec.org/chemicals/2-chloro-6-fluorophenylboronic-acid/]
- Synthesis of some para-functionalized phenylboronic acid derivatives. ResearchGate. [URL: https://www.researchgate.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/suzuki-miyaura-cross-coupling-reaction]
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/22/3/386]
- 2-Chloro-6-fluoro-3-methoxyphenylboronic acid. BLD Pharm. [URL: https://www.bldpharm.com/products/1072945-77-7.html]
- Phenylboronic acid – preparation and application. Georganics. [URL: https://georganics.
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16235921/]
- Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/17/98]
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Application Notes & Protocols: The Strategic Use of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic Acid in Pharmaceutical Intermediate Synthesis
Abstract
2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid is a highly functionalized organoboron reagent that has become an invaluable building block in modern medicinal chemistry. Its unique substitution pattern—featuring ortho-halogen atoms and a protected phenol—makes it a strategic component for constructing complex biaryl and heterobiaryl scaffolds found in numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth examination of this reagent, focusing on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the mechanistic rationale behind its use, provide detailed, field-proven protocols for its coupling and subsequent deprotection, and present data in a format designed for practical application by researchers, scientists, and drug development professionals.
Introduction: A Multifunctional Building Block
The design of complex organic molecules, particularly for pharmaceutical applications, relies on the availability of versatile and reliable building blocks. This compound serves as a prime example of such a reagent. It is primarily employed in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1] The molecule's utility is derived from three key structural features:
-
The Boronic Acid Moiety: This functional group is the cornerstone of the Suzuki-Miyaura reaction, enabling the transfer of the phenyl group to a palladium catalyst for subsequent bond formation.[1][2]
-
Ortho-Halogen Substituents (Cl, F): The presence of chlorine and fluorine atoms at the 2- and 6-positions introduces significant steric and electronic effects. These can influence the dihedral angle of the resulting biaryl product, a critical parameter for modulating protein-ligand interactions in drug design. They also provide potential vectors for further functionalization.
-
The Methoxymethyl (MOM) Protected Phenol: The hydroxyl group is masked as a methoxymethyl ether, an acetal protecting group. This is crucial because free phenols can interfere with the Suzuki-Miyaura catalytic cycle by coordinating to the palladium center or undergoing undesired side reactions. The MOM group is stable under the basic conditions of the coupling reaction but can be reliably removed under acidic conditions post-coupling to reveal the phenol.[3][4][5]
This combination of features makes the reagent particularly useful for synthesizing precursors to targeted therapies, such as kinase inhibitors, where precise control over the final structure's conformation and functionality is paramount.
Physicochemical & Handling Data
Proper handling and storage are critical for maintaining the integrity of organoboron reagents. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1451392-26-9 | [6] |
| Molecular Formula | C₈H₉BClFO₄ | [6] |
| Molecular Weight | 234.42 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | 131-135 °C | [7] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [7] |
| Hazard | Irritant | [6] |
Core Chemistry: The MOM Protecting Group
The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functions due to its stability in a broad range of non-acidic conditions (pH 4-12), including exposure to bases, nucleophiles, and many oxidizing/reducing agents.[4][5] This makes it perfectly suited for the basic conditions typically required for Suzuki-Miyaura coupling.
Why is protection necessary? A free hydroxyl group on the boronic acid would be deprotonated under the basic reaction conditions, forming a phenoxide. This negatively charged species can coordinate to the Pd(II) intermediate in the catalytic cycle, potentially inhibiting the crucial transmetalation step and leading to lower yields or reaction failure.
Deprotection Strategy: The MOM group is an acetal and is readily cleaved by acid-catalyzed hydrolysis.[3][5] The reaction proceeds via protonation of one of the ether oxygens, followed by elimination of formaldehyde and methanol to regenerate the free phenol. A variety of acidic conditions can be employed, offering flexibility depending on the sensitivity of the coupled product.[8][9][10]
| Reagent/System | Conditions | Comments | Source |
| HCl / Methanol | Aqueous HCl in MeOH, reflux | Standard, robust method for acid-stable molecules. | [3][5] |
| TFA / DCM | Trifluoroacetic acid in CH₂Cl₂, 0 °C to RT | Strong acid, useful for rapid deprotection. | [3] |
| Dowex-50W Resin | Cationic exchange resin in aq. MeOH, reflux | Mild, heterogeneous catalyst; simplifies workup (filtration).[8] | |
| ZnBr₂ / n-PrSH | ZnBr₂ (1 eq), n-PrSH (2 eq) in CH₂Cl₂ | Lewis acid-mediated, very rapid (5-8 min) and selective.[11] |
Application Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of a biaryl structure, a common core in many pharmaceutical agents, including analogs of kinase inhibitors like Vemurafenib.[12][13] The reaction couples the title boronic acid with a representative heteroaryl bromide.
Workflow Overview
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Materials & Reagents
| Reagent | M.W. | Equiv. | Amount |
| 2-Chloro-6-fluoro-3-(MOM)phenylboronic acid | 234.42 | 1.2 | 1.2 mmol |
| 5-Bromo-7-azaindole (example halide) | 198.04 | 1.0 | 1.0 mmol |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 0.03 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 mmol |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 equiv.) and the aryl/heteroaryl halide (1.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the solvent (e.g., 1,4-dioxane/water 4:1) and the base (e.g., K₂CO₃, 2.5 equiv.).
-
Degassing: Bubble nitrogen or argon gas through the stirred suspension for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. The reaction progress should be monitored by a suitable technique, such as TLC or LC-MS, until the starting halide is consumed (typically 4-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired coupled product.
Application Protocol 2: MOM Group Deprotection
This protocol describes the removal of the MOM protecting group from the biaryl product synthesized in the previous step to yield the final phenolic compound.
Step-by-Step Procedure (using HCl/Methanol)
-
Dissolution: Dissolve the MOM-protected intermediate (1.0 equiv.) in methanol (MeOH) in a round-bottom flask.
-
Acid Addition: Add a solution of concentrated hydrochloric acid (e.g., 2M HCl, 2-3 equiv.) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction by TLC or LC-MS until the starting material is fully converted to the more polar phenolic product.
-
Neutralization & Workup: Cool the reaction to room temperature and carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Remove the methanol under reduced pressure. Extract the resulting aqueous residue three times with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by crystallization or flash chromatography if necessary.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The widely accepted cycle involves three primary stages. This process is highly efficient, though the exact rate-determining step can vary based on the substrates and ligands used.[14][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group (Ar²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst to re-enter the cycle.
Conclusion
This compound is a sophisticated and highly effective reagent for the synthesis of complex pharmaceutical intermediates. Its design, incorporating a protected phenol and ortho-halogens, allows for its strategic use in Suzuki-Miyaura cross-coupling reactions to build molecular scaffolds that would be otherwise difficult to access. By understanding the role of the MOM protecting group and mastering the protocols for coupling and deprotection, researchers can efficiently leverage this building block to accelerate the discovery and development of novel therapeutics.
References
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Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
- Seto, H., & Mander, L. N. (1992). A Refined Method for the Removal of the Methoxymethyl (MOM) Protecting Group for Carbinols with Acidic Ion-Exchange Resin. Organic Preparations and Procedures International, 24(3), 332-335. [Note: URL from search result was to a PDF, providing a representative link to the journal is more stable.]
-
Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673-1677. Available at: [Link]
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Nakano, D., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 84(11), 7163-7172. Available at: [Link]
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Reddy, G. S., et al. (2007). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. ResearchGate. Available at: [Link]
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National Institutes of Health (NIH). (2015). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Retrieved from [Link]
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BU CyberSec Lab. (n.d.). 2-Chloro-6-fluorophenylboronic acid. Retrieved from [Link]
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AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
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Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
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ResearchGate. (2015). Scheme 2: Synthesis of precursors required for [11C]vemurafenib. Retrieved from [Link]
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Preprints.org. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Retrieved from [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
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Organ, M. G., et al. (2016). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr*)Cl₂]₂. Organic Letters, 18(21), 5628-5631. Available at: [Link]
-
PubChem. (n.d.). 2-Fluoro-6-hydroxyphenylboronic acid. Retrieved from [Link]
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National Institutes of Health (NIH). (2017). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Retrieved from [Link]
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Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275-286. Available at: [Link]
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Application Notes and Protocols for the Purification of Biaryl Products from 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic Acid Reactions
Introduction
2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid is a valuable building block in modern organic synthesis, particularly in the construction of complex biaryl scaffolds through Suzuki-Miyaura cross-coupling reactions.[1][2] These scaffolds are of significant interest in the development of pharmaceuticals and advanced materials. The unique substitution pattern of this boronic acid, featuring a reactive boronic acid moiety, sterically hindering ortho-substituents (chloro and fluoro groups), and a methoxymethyl (MOM) ether protecting group, presents distinct challenges in the purification of its reaction products.[3]
This technical guide provides a comprehensive overview of robust purification strategies tailored for biaryl compounds synthesized from this compound. We will delve into multi-step purification workflows, from initial reaction work-up to the isolation of the final, pure biaryl product, including protocols for the removal of the MOM protecting group. The methodologies described herein are designed to address common impurities such as unreacted starting materials, homocoupled byproducts, and palladium catalyst residues.
General Purification Strategy: A Multi-faceted Approach
The purification of biaryl products derived from this compound is rarely a single-step process. A typical workflow involves a combination of techniques, each targeting different types of impurities. The selection and sequence of these techniques are critical for achieving high purity.
A generalized workflow is presented below:
Figure 1: A representative workflow for the purification of biaryl products, including an optional deprotection step.
Part 1: Purification of the MOM-Protected Biaryl Product
The initial goal after the Suzuki-Miyaura coupling reaction is to isolate the MOM-protected biaryl product from the reaction mixture. This typically involves an aqueous work-up followed by column chromatography.
Protocol 1: Aqueous Work-up
The purpose of the aqueous work-up is to remove water-soluble impurities, such as the base (e.g., potassium phosphate or sodium carbonate) and inorganic salts, and to perform an initial separation of the desired product from some of the reaction byproducts.[1][4]
Step-by-Step Methodology:
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). This ensures that the product is fully dissolved in the organic phase.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
Water, to remove the bulk of inorganic salts.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃), if the reaction was run under acidic conditions or to neutralize any residual acid.
-
Brine (saturated aqueous NaCl), to reduce the solubility of the organic product in the aqueous layer and to aid in the separation of the layers.[4]
-
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Causality Behind Experimental Choices:
-
The choice of ethyl acetate is common due to its good solvency for a wide range of organic compounds and its partial miscibility with water, which aids in extraction.
-
Washing with brine minimizes the amount of water dissolved in the organic layer, leading to more efficient drying.
Protocol 2: Flash Column Chromatography
Flash column chromatography on silica gel is the primary method for purifying the crude MOM-protected biaryl product.[3][5] This technique separates compounds based on their polarity. The nonpolar biaryl product will typically elute before more polar impurities like unreacted boronic acid or palladium complexes.
Step-by-Step Methodology:
-
Column Packing: Prepare a silica gel column using a suitable solvent system, typically a mixture of a nonpolar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate).
-
Sample Loading: Dissolve the crude product from the work-up in a minimal amount of the chromatography eluent or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the prepared column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective.[6]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified MOM-protected biaryl.
Data Presentation: Typical Solvent Systems for Chromatography
| Impurity Type | Typical Elution Profile | Recommended Solvent System (Hexanes/EtOAc) |
| Homocoupled Boronic Acid Byproduct | Less polar than product | 95:5 to 90:10 |
| Desired MOM-Protected Biaryl | Intermediate Polarity | 90:10 to 70:30 |
| Unreacted Aryl Halide | Less polar than product | 95:5 to 90:10 |
| Palladium Catalyst Residues | Can be polar or nonpolar | May require specific work-up or co-elute |
| Unreacted Boronic Acid | More polar than product | 70:30 to 50:50, or may remain on baseline |
Expert Insights:
-
The presence of both chloro and fluoro substituents on the biaryl product can make it challenging to separate from dehalogenated impurities.[7] High-resolution chromatography may be necessary.
-
If the unreacted boronic acid proves difficult to separate, a basic wash during the work-up (e.g., with 1M NaOH) can help to remove it by forming a water-soluble boronate salt.[8][9] However, care must be taken if the product has base-sensitive functional groups.
Protocol 3: Recrystallization (Optional)
For solid products, recrystallization can be an excellent final polishing step to achieve high purity.[10][11] This technique relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or a two-solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[12]
-
Dissolution: Dissolve the impure solid in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum.
Part 2: Deprotection of the MOM Group and Final Purification
The methoxymethyl (MOM) ether is a common protecting group for phenols and is typically removed under acidic conditions.[13]
Protocol 4: MOM Group Deprotection
Acidic hydrolysis is the standard method for cleaving the MOM ether to reveal the free phenol.[13]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the purified MOM-protected biaryl in a suitable solvent such as methanol, ethanol, or a mixture of THF and water.
-
Acid Addition: Add a strong acid, such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[13][14]
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS until all the starting material is consumed.
-
Work-up: Upon completion, neutralize the acid with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude deprotected biaryl.
Figure 2: General scheme for the acidic deprotection of a MOM ether.
Protocol 5: Purification of the Final Phenolic Biaryl
The deprotected product will be more polar than its MOM-protected precursor due to the presence of the hydroxyl group. This change in polarity necessitates a different approach for the final purification.
Methods for Final Purification:
-
Column Chromatography: Similar to Protocol 2, but with a more polar eluent system (e.g., higher percentage of ethyl acetate in hexanes) to account for the increased polarity of the phenolic product.
-
Preparative HPLC: For difficult separations or to achieve very high purity, reversed-phase preparative HPLC can be employed.[15] This is particularly useful for separating structurally similar analogs.
-
Recrystallization: If the final product is a solid, recrystallization (Protocol 3) is a highly effective method for obtaining material of high crystalline purity.
Troubleshooting Common Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Product and Boronic Acid Co-elution | Similar polarities. | Perform a basic wash (1M NaOH) during the initial work-up to remove the acidic boronic acid.[9] |
| Persistent Palladium Contamination | Incomplete removal during work-up and chromatography. | Consider treating the organic solution with a palladium scavenger resin or performing an additional filtration through a pad of Celite. |
| Incomplete MOM Deprotection | Insufficient acid or reaction time. | Increase the amount of acid or prolong the reaction time, monitoring carefully by TLC/LC-MS. |
| Low Recovery from Recrystallization | Product is too soluble in the chosen solvent. | Use a less polar solvent or a two-solvent system where the product is less soluble.[12] |
Conclusion
The successful purification of biaryl products derived from this compound requires a systematic and multi-step approach. By combining a thorough aqueous work-up, optimized flash column chromatography, and, where necessary, a final recrystallization or preparative HPLC step, researchers can achieve high levels of purity. The protocols and insights provided in this guide offer a robust framework for navigating the specific challenges associated with these valuable compounds, ultimately facilitating their use in drug discovery and materials science.
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Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]
-
Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. Retrieved from [Link]
-
Hernandez, D., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Molecules, 16(4), 3339-3351. Retrieved from [Link]
-
Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry. Retrieved from [Link]
-
Gao, C., et al. (2020). Visible Light-Driven, Gold(I)-Catalyzed Preparation of Symmetrical (Hetero)biaryls by Homocoupling of Arylazo Sulfones. ACS Omega, 5(25), 15473-15484. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved from [Link]
-
Wang, Y., et al. (2004). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Molecules, 9(3), 178-185. Retrieved from [Link]
-
Reddit. (2024, May 19). MOM Deprotection. r/OrganicChemistry. Retrieved from [Link]
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McGachy, C. J., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Chromatographic Science, 57(8), 737-745. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(34), 6438-6441. Retrieved from [Link]
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Lam, K., & Baran, P. S. (2018). Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. Beilstein Journal of Organic Chemistry, 14, 184-191. Retrieved from [Link]
-
Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis, 2001(11), 1704-1710. Retrieved from [Link]
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Application Notes & Protocols for 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid
Introduction: A Strategically Substituted Building Block for Complex Synthesis
2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid is a specialized boronic acid derivative designed for advanced organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility stems from a unique combination of structural features: an ortho-disubstituted aromatic ring and a protected phenol. The presence of both chloro and fluoro groups at the 2- and 6-positions creates significant steric hindrance around the boronic acid moiety. This characteristic, while presenting a challenge for standard coupling protocols, is invaluable for the synthesis of sterically congested biaryl compounds, which are often key scaffolds in pharmacologically active molecules.
Furthermore, the methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl group. This allows the boronic acid to participate in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, without interference from the acidic phenol. The MOM group can be selectively removed in a subsequent step, revealing the hydroxyl group for further functionalization. This two-stage reactivity makes it a versatile tool for building complex molecular architectures.
These application notes provide a comprehensive guide to the effective use of this reagent, focusing on its application in Suzuki-Miyaura cross-coupling reactions and the subsequent deprotection of the MOM ether. The protocols are designed to address the specific reactivity challenges posed by the molecule's sterics and electronics, ensuring researchers can achieve reliable and high-yielding results.
Physicochemical Properties and Safe Handling
Proper storage and handling are critical to maintain the integrity and reactivity of this compound. Like many boronic acids, it can be sensitive to air and moisture.
| Property | Value |
| Molecular Formula | C₈H₉BClFO₄[1] |
| Molecular Weight | 234.42 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Keep container tightly sealed in a dry, well-ventilated place.[2][3] |
Safety & Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][4]
-
Hygroscopicity: The compound is hygroscopic and should be handled under an inert, dry atmosphere to prevent degradation and the formation of inactive boroxines.[4][5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[6][7] The significant steric hindrance and the presence of an electron-withdrawing fluoro group necessitate the use of highly active catalyst systems.
Mechanistic Considerations & Rationale for Protocol Choices
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is key to optimizing the reaction for a challenging substrate like this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Catalyst & Ligand Selection: The oxidative addition of an aryl halide to the Pd(0) center is often the rate-limiting step. For sterically hindered substrates, this step is particularly slow. Therefore, the use of highly active catalyst systems is mandatory. Palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[8] These ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species that readily undergoes oxidative addition.
-
Base Selection: The base plays a crucial role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[9] A moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferred as it provides sufficient reactivity while minimizing base-labile side reactions.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the aryl halide and the catalyst complex, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Anhydrous conditions are also frequently employed, particularly with highly active catalyst systems.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Reagents & Materials:
| Component | Molar Equiv. | Amount (for 1 mmol scale) | Purpose |
| Aryl Halide (Ar-X) | 1.0 | 1.0 mmol | Coupling partner |
| This compound | 1.2 - 1.5 | 1.2 - 1.5 mmol (281 - 352 mg) | Boronic acid source |
| Pd₂(dba)₃ | 0.01 - 0.02 | 1-2 mol% (9.2 - 18.4 mg) | Palladium source |
| XPhos | 0.04 - 0.08 | 4-8 mol% (19.1 - 38.2 mg) | Ligand |
| K₃PO₄ (anhydrous powder) | 3.0 | 3.0 mmol (637 mg) | Base |
| 1,4-Dioxane / H₂O (e.g., 5:1) | - | 5-10 mL | Solvent |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the aryl halide, this compound, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel.
Post-Coupling Modification: MOM Group Deprotection
After successful C-C bond formation, the MOM ether can be cleaved to reveal the free phenol, a common functional handle for further synthetic elaboration. The MOM group is typically removed under acidic conditions.
Detailed Experimental Protocol: MOM Deprotection
Reagents & Materials:
| Component | Amount (for 1 mmol scale) | Purpose |
| MOM-protected biaryl | 1.0 mmol | Substrate |
| Methanol (MeOH) | 10 mL | Solvent |
| Hydrochloric Acid (HCl) | 2-4 mL (e.g., 4M solution in dioxane or conc. HCl) | Acid Catalyst |
Procedure:
-
Dissolution: Dissolve the MOM-protected biaryl compound (1.0 mmol) in methanol in a round-bottom flask.
-
Acid Addition: Add the hydrochloric acid solution to the flask and stir at room temperature.
-
Reaction: Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the starting material is consumed, carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography if necessary.
Causality: The deprotection mechanism involves the protonation of the ether oxygen by the acid, followed by cleavage to form a resonance-stabilized oxonium ion and the desired alcohol. Various acidic conditions can be employed, and the choice depends on the substrate's sensitivity to acid.[10][11] For very sensitive substrates, milder Lewis acids may be considered.[12][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature or time | - Use a more active ligand (e.g., a different Buchwald ligand or an NHC precatalyst).[8]- Ensure all solvents and reagents are rigorously dried and the reaction is kept under a strict inert atmosphere.- Increase the reaction temperature in 10 °C increments or extend the reaction time. |
| Protodeboronation | - Presence of excess water or protic sources- Base is too strong or reaction temperature too high | - Use anhydrous base and solvents.- Consider a milder base (e.g., K₂CO₃ or CsF).- Run the reaction at the lowest effective temperature. |
| Homocoupling of Boronic Acid | - Oxygen contamination leading to oxidative homocoupling- Catalyst decomposition | - Thoroughly degas all solvents before use.- Maintain a positive pressure of inert gas throughout the reaction.- Check the quality of the palladium catalyst and ligand. |
| Incomplete MOM Deprotection | - Insufficient acid or reaction time- Steric hindrance around the MOM group | - Add additional acid or increase the reaction time.- Gently heat the reaction mixture (e.g., to 40-50 °C).- Consider a stronger Lewis acid for deprotection.[13] |
References
-
MOM Ethers - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate - ResearchGate . ResearchGate. [Link]
-
Safety Data Sheet: Phenylboronic acid - Carl ROTH . Carl ROTH. [Link]
-
Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf) - RSC Publishing . Royal Society of Chemistry. [Link]
-
Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate . ResearchGate. [Link]
-
Highly Efficient and Convenient Deprotection of Methoxymethyl Ethers and Esters Using Bismuth Triflate in an Aqueous Medium . The Chemical Society of Japan. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH . National Institutes of Health. [Link]
-
Simple and Selective Deprotection of MOM Ethers . Thieme. [Link]
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- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with the sterically hindered and electronically complex substrate, 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid . Our goal is to provide you with in-depth, field-proven insights to help you navigate the challenges associated with this molecule and optimize your reaction yields. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and challenges encountered when using this specific boronic acid.
Q1: What are the primary challenges associated with using this compound in Suzuki couplings?
A1: This particular boronic acid presents a combination of steric and electronic challenges that can significantly impact reaction efficiency.
-
Steric Hindrance: The presence of two ortho-substituents (chloro and fluoro groups) creates a sterically congested environment around the boronic acid moiety.[1][2][3][4] This bulkiness can impede the crucial transmetalation step, where the aryl group is transferred from boron to the palladium center, and can also slow the final reductive elimination step that forms the product.[2]
-
Aryl Chloride Reactivity: While the boronic acid itself contains a chloro-substituent, the primary challenge often arises when coupling it with an aryl chloride partner. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the strength of the C-Cl bond, making the initial oxidative addition step the rate-determining step of the catalytic cycle.[3][5]
-
Electronic Effects: The methoxymethoxy (MOM) ether is an electron-donating group, which can influence the nucleophilicity of the boronic acid. The interplay between its donating character and the withdrawing nature of the halogens creates a complex electronic profile that requires careful catalyst and ligand selection.
Q2: What is the recommended starting point for catalyst, ligand, base, and solvent selection?
A2: For a challenging substrate like this, a robust, modern catalyst system is required from the outset. Standard or outdated conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) are likely to fail.
-
Catalyst & Ligand: The key is to use a system that promotes both the difficult oxidative addition (especially for aryl chloride partners) and the sterically hindered transmetalation/reductive elimination.
-
Ligands: Bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are the gold standard. SPhos and XPhos are excellent starting points.[1][2][6][7] N-heterocyclic carbenes (NHCs) have also shown high efficacy for hindered substrates.[1][8]
-
Palladium Source: Using a pre-formed, air-stable precatalyst is highly recommended for reproducibility. Palladacycles like XPhos Pd G3 or SPhos Pd G3 generate the active Pd(0) species efficiently under reaction conditions, minimizing side reactions.[2] If using a Pd(II) source like Pd(OAc)₂, it must first be reduced to Pd(0) in situ, a step which can sometimes be inefficient and lead to side reactions like homocoupling.[9]
-
-
Base: A strong, non-nucleophilic base is crucial to facilitate the challenging transmetalation step.[10] Finely powdered potassium phosphate (K₃PO₄) is often the base of choice.[2][10] Cesium carbonate (Cs₂CO₃) is another excellent, though more expensive, alternative.[11]
-
Solvent: Anhydrous, polar aprotic solvents are generally preferred. 1,4-Dioxane or Toluene are excellent choices.[9][12] While many Suzuki reactions use a mixture of an organic solvent and water, for substrates prone to protodeboronation, starting with anhydrous conditions can be beneficial.[2]
Q3: Is the methoxymethoxy (MOM) protecting group stable under typical Suzuki coupling conditions?
A3: Yes, the MOM group is generally stable. The MOM ether is an acetal, which is robust under the basic and neutral conditions characteristic of the Suzuki-Miyaura reaction.[13][14] It is, however, labile to acid.[15] Therefore, the MOM group should remain intact throughout the coupling. Caution is advised during the reaction workup; avoid acidic aqueous washes (e.g., 1M HCl) if the product is sensitive. A neutral water wash followed by brine is sufficient.
Q4: What are the most common side reactions to anticipate, and how can they be minimized?
A4: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying the starting material.[16] It is often promoted by the presence of water (the proton source) and a strong base.[17][18]
-
Mitigation: Using anhydrous conditions and a carefully chosen base can suppress this pathway.[2] Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) is another effective strategy, as the ester provides a "slow release" of the boronic acid under the reaction conditions.[16][19]
-
-
Homocoupling: This is the dimerization of the boronic acid to form a symmetrical biaryl byproduct. A primary cause of homocoupling is the presence of oxygen in the reaction mixture.[9][20] Oxygen can interfere with the Pd(0)/Pd(II) catalytic cycle, leading to Pd(II)-mediated oxidative coupling of the boronic acid.[21][22]
Troubleshooting Guide
Use this guide to diagnose and resolve specific issues encountered during your experiments.
| Problem | Potential Cause | Suggested Solution & Scientific Rationale |
| 1. Low to No Product Formation | Inactive Catalyst System | Solution: Use a modern, air-stable precatalyst (e.g., XPhos Pd G3) with a bulky, electron-rich ligand (e.g., SPhos, XPhos).[2][3] Rationale: These advanced systems are designed to overcome the high activation barriers of both oxidative addition (for aryl chlorides) and reductive elimination (for sterically hindered products).[5][6] |
| Inefficient Transmetalation | Solution: Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[2][10] Ensure the base is a fine powder to maximize surface area. For biphasic systems, ensure vigorous stirring (>700 RPM) to facilitate phase transfer. Rationale: The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for its transfer to the palladium center.[10] Steric hindrance makes this step particularly difficult, requiring a more potent base. | |
| Poor Reagent Quality | Solution: Use fresh, high-purity boronic acid. Boronic acids can dehydrate to form cyclic boroxine trimers upon storage, which can have different reactivity. Consider converting the boronic acid to a more stable pinacol ester for storage and use.[23] Rationale: Impurities or degradation products can inhibit the catalyst or participate in side reactions, lowering the yield of the desired product. | |
| 2. Significant Homocoupling Byproduct | Oxygen Contamination | Solution: Rigorously degas all solvents and the reaction mixture. The most effective method is 3-4 cycles of freeze-pump-thaw. Alternatively, sparging with argon for 30-60 minutes can be effective.[20][21] Maintain a positive pressure of inert gas throughout the reaction. Rationale: Oxygen oxidizes the active Pd(0) catalyst to Pd(II). The resulting Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled dimer and regenerate Pd(0), consuming your starting material.[9][21] |
| 3. Significant Protodeboronation | Excess Base or Water | Solution: Switch to anhydrous conditions using a dry solvent (e.g., dioxane) and a dry, finely powdered base (K₃PO₄). If water is necessary for solubility, use the minimum amount required (e.g., a 10:1 or 20:1 solvent:water ratio). Rationale: Protodeboronation is the protonolysis of the C-B bond.[16] By removing the primary proton source (water), this undesired pathway is significantly suppressed. The reaction is often catalyzed by base.[18] |
| Unstable Boronic Acid | Solution: Convert the boronic acid to its corresponding pinacol or MIDA boronate ester. Rationale: Boronate esters are significantly more stable towards protodeboronation than free boronic acids.[16] They act as a protected form, slowly hydrolyzing under the reaction conditions to release the boronic acid for the catalytic cycle, thus keeping its instantaneous concentration low and minimizing decomposition.[19] | |
| 4. Cleavage of MOM Group | Acidic Conditions (Workup) | Solution: During the aqueous workup, avoid washing with acidic solutions (e.g., HCl, NH₄Cl). Use deionized water or a saturated solution of sodium bicarbonate (NaHCO₃) instead. Rationale: The MOM group is an acetal, which is rapidly cleaved under acidic conditions but stable to base.[14][15] Maintaining neutral or basic pH throughout the entire process, including purification, is essential to preserve this protecting group. |
Visualizations & Workflows
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction. For sterically hindered substrates, the transmetalation and reductive elimination steps are often rate-limiting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow Diagram
This logical diagram provides a step-by-step process for diagnosing poor reaction outcomes.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
General Protocol for Optimization Screening
This protocol provides a reliable starting point for coupling this compound with a generic aryl halide (Ar-X). It is designed for a small scale (e.g., 0.2 mmol) to conserve material during optimization.
1. Reagent Preparation:
-
Aryl Halide (Ar-X): 1.0 equiv.
-
This compound: 1.2 equiv.
-
Base (K₃PO₄, finely powdered and dried): 2.5 equiv.
-
Palladium Precatalyst (e.g., XPhos Pd G3): 2 mol%
-
Solvent (Anhydrous 1,4-Dioxane): To make a 0.1 M solution with respect to the aryl halide.
2. Reaction Setup (Strict Inert Atmosphere):
-
To a flame-dried or oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid, and the base.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, quickly add the palladium precatalyst.
-
Add the degassed anhydrous solvent via syringe. The solvent must be thoroughly degassed beforehand by sparging with argon for at least 30 minutes or by freeze-pump-thaw cycles.
3. Reaction Execution:
-
Place the sealed vial in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture vigorously (e.g., 700-1000 RPM) to ensure proper mixing, especially of the heterogeneous base.
4. Monitoring and Workup:
-
Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS. A typical reaction time is 12-24 hours.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (EtOAc).
-
Filter through a small plug of celite to remove the base and palladium residues.
-
Wash the filtrate with water and then with brine. Do not use an acidic wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
- Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691.
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]
- Miller, J. A., & Farrell, R. P. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 438-441.
-
Li, G., et al. (2022). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]
- Al-Amin, M., & Denmark, S. E. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 80(15), 7560–7573.
-
Al-Zoubi, R. M. (2019). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
- Neufeldt, S. R., & Sanford, M. S. (2015). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 80(8), 3765-3773.
- Kwong, F. Y., et al. (2018). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides.
-
Al-Amin, M., & Denmark, S. E. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- Nolan, S. P., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- Butters, M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17466–17482.
- Sigman, M. S., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Cambridge: Cambridge Open Engage.
-
Neufeldt, S. R., & Sanford, M. S. (2015). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available at: [Link]
- Grimaud, L., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 4(1), 104-108.
- Smith, A. M. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
-
Joy, N. M., et al. (2020). Screening of different bases for Suzuki coupling. ResearchGate. Available at: [Link]
-
Reddit. (2022, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
- Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(43), 12836-12845.
- Niculescu-Duvaz, D., & Springer, C. J. (2007). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 107(3), 766-800.
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Reddit. (2023, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Deshmukh, M. B. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Szczęśniak, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
- Slanina, T., & Etrych, T. (2018).
- Jensen, K. F., et al. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 3(4), 436-442.
-
Reddit. (2019, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
- Baran, P. S. (n.d.). Protecting Groups. Scripps Research.
-
Cmoch, P., et al. (2015). Optimization of the reaction conditions. ResearchGate. Available at: [Link]
- Daïch, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(4), 2205-2215.
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- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 23. youtube.com [youtube.com]
common side reactions with 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid
Welcome to the technical support center for 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of employing this versatile reagent in their synthetic endeavors. Here, we move beyond simple protocols to address the nuances of its reactivity, troubleshoot common issues, and provide a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: This substituted phenylboronic acid is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique substitution pattern, featuring ortho-chloro and fluoro groups, and a protected phenol, makes it a key intermediate for introducing a sterically hindered and electronically distinct phenyl moiety into complex molecules, particularly in the synthesis of pharmaceuticals and advanced materials.
Q2: How should I properly store and handle this boronic acid?
A2: Like many boronic acids, this compound can be sensitive to moisture and air over extended periods. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated (2-8°C). Boronic acids are known to be susceptible to oxidation and dehydration, which can form boroxines (cyclic anhydrides). While often competent in cross-coupling reactions, the presence of boroxines can affect reaction stoichiometry. For critical applications, using a freshly opened bottle or a sample stored under optimal conditions is advisable.
Q3: The Methoxymethyl (MOM) protecting group seems labile. Under what conditions is it unstable?
A3: The MOM ether is an acetal-based protecting group and is consequently sensitive to acidic conditions.[1][2][3] It is generally stable in neutral to basic media (pH 4-12).[1][2] Exposure to strong acids, or even prolonged heating with mild protic acids, can lead to cleavage of the MOM group, revealing the free phenol.[1][4] This is a critical consideration during reaction setup, workup, and purification. For instance, using acidic chromatography conditions could inadvertently lead to deprotection.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental issues you may encounter. The key to successful synthesis is understanding and mitigating potential side reactions.
Issue 1: Significant formation of 1-Chloro-3-fluoro-2-(methoxymethoxy)benzene (Protodeboronation Product)
Symptoms:
-
Your main reaction product yield is low.
-
You isolate a significant byproduct with a mass corresponding to the starting boronic acid minus the B(OH)₂ group.
Causality: This is a classic case of protodeboronation , a common side reaction for arylboronic acids where the C-B bond is cleaved and replaced by a C-H bond.[5][6][7] This reaction can be catalyzed by acids, bases, or even trace metals, and is often exacerbated by elevated temperatures and the presence of aqueous media.[5][8][9] Electron-deficient arylboronic acids can be particularly susceptible under basic conditions.[9]
Solutions & Mitigation Strategies:
| Mitigation Strategy | Experimental Details & Rationale |
| Rigorous Inert Atmosphere | Thoroughly degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes).[10][11] Oxygen can promote some protodeboronation pathways.[5] Maintain a positive pressure of inert gas throughout the reaction. |
| Use Anhydrous Conditions | While many Suzuki couplings tolerate water, if protodeboronation is severe, minimizing water content can be beneficial. Use anhydrous solvents and ensure bases (like K₃PO₄) are dried before use. |
| Choice of Base | The choice of base is critical. Strong bases can accelerate protodeboronation.[7][9] Consider using a milder base such as K₃PO₄ or Cs₂CO₃. If using a carbonate base in an aqueous system, be mindful that the reaction pH can be quite high. |
| Convert to a Boronate Ester | For particularly challenging cases, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[12][13] These esters are generally more resistant to protodeboronation and can be used directly in the coupling reaction, slowly hydrolyzing in situ to the active boronic acid.[13][14] |
Issue 2: Unintended Deprotection of the MOM Group
Symptoms:
-
Isolation of a product where the MOM group (–CH₂OCH₃) is replaced by a hydroxyl group (–OH).
-
Complex mixture of products, potentially including species where the free phenol has coordinated to the palladium catalyst, inhibiting the reaction.
Causality: The MOM group is cleaved under acidic conditions.[2][3] This can occur if your reaction conditions are acidic, or more commonly, during aqueous workup if an acid wash is used (e.g., with dilute HCl). Purification via silica gel chromatography, which is inherently acidic, can also cause partial or complete deprotection.
Solutions & Mitigation Strategies:
| Mitigation Strategy | Experimental Details & Rationale |
| Maintain Basic/Neutral pH | Ensure your reaction and workup conditions remain at a pH > 4.[2] Avoid acidic washes during the extraction process. Use a saturated sodium bicarbonate or phosphate buffer solution if a pH adjustment is needed. |
| Neutralize Silica Gel | If purification by column chromatography is necessary, use silica gel that has been pre-treated with a base. This can be done by preparing a slurry of the silica in a solvent containing a small amount of a non-polar amine (e.g., triethylamine) and then removing the solvent under reduced pressure. |
| Alternative Purification | Consider alternative purification methods such as recrystallization or preparative thin-layer chromatography (TLC) on a neutralized stationary phase. |
Issue 3: Low or No Conversion in Suzuki-Miyaura Coupling
Symptoms:
-
Recovery of starting materials (your aryl halide and the boronic acid).
-
Formation of homocoupled boronic acid byproduct.
Causality: The 2-Chloro-6-fluoro substitution pattern presents significant steric hindrance around the C-B bond.[10] Additionally, aryl chlorides are inherently less reactive than aryl bromides or iodides in the oxidative addition step of the catalytic cycle.[10] This combination demands a highly active catalyst system. Catalyst inhibition by the pyridine nitrogen, if present in the coupling partner, can also be an issue.[11][15]
Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[11]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane:water) via syringe. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel. If MOM-group lability is a concern, use a neutralized silica gel.
Mechanism Snapshot: The Protodeboronation Side Reaction
Understanding the mechanism of common side reactions is key to preventing them. Below is a simplified representation of base-catalyzed protodeboronation.
Caption: Simplified pathway for protodeboronation.
By understanding the inherent reactivity and potential side reactions of this compound, you can optimize your experimental conditions to achieve higher yields and purity, accelerating your research and development goals.
References
-
Zhang, L., et al. (2017). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. Protodeboronations. Available at: [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]
-
Chen, M., et al. (2020). A Facile Acid-Promoted Protodeboronation of Arylboronic Acids. Molecules. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. Available at: [Link]
-
Grokipedia. Methoxymethyl ether. Available at: [Link]
-
Semantic Scholar. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Available at: [Link]
-
AdiChemistry. Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Available at: [Link]
-
Wikipedia. Methoxymethyl ether. Available at: [Link]
-
Organic Chemistry Portal. MOM Ethers. Available at: [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. Available at: [Link]
-
Reddit r/Chempros. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Available at: [Link]
-
American Chemical Society. (2023). Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]
-
ResearchGate. (2020). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Available at: [Link]
-
BU CyberSec Lab. 2-Chloro-6-fluorophenylboronic acid. Available at: [Link]
-
PubChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Protodeboronation [organic-chemistry.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
preventing protodeboronation of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid
A Guide to Preventing Protodeboronation in Cross-Coupling Reactions
Welcome to the technical support guide for 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As a substituted arylboronic acid, it is a valuable reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, its unique substitution pattern presents a common and often frustrating challenge: protodeboronation.
This guide provides in-depth, field-proven insights to help you understand, troubleshoot, and ultimately prevent this undesired side reaction, ensuring the success of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental principles of protodeboronation as it pertains to your specific reagent.
Q1: What is protodeboronation and why is it a problem?
A: Protodeboronation, or protodeborylation, is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of a cross-coupling reaction, this is a highly undesirable side reaction because it consumes your starting material, converting it into an inert byproduct—in this case, 2-chloro-4-fluoro-1-(methoxymethoxy)benzene. This directly leads to lower yields of your desired coupled product and complicates purification.[2] The central challenge is to ensure that the rate of the desired catalytic cycle (e.g., Suzuki-Miyaura coupling) is significantly faster than the rate of protodeboronation.
Q2: What makes this compound particularly susceptible to this side reaction?
A: The susceptibility of this molecule is due to a combination of electronic and steric factors arising from its unique substitution pattern:
-
Ortho-Substituents (2-Chloro, 6-Fluoro): Arylboronic acids with substituents in the ortho positions are often highly susceptible to protodeboronation, especially under basic conditions.[3][4] These groups can exert steric pressure that may facilitate the cleavage of the C-B bond.
-
Meta-Substituent (3-Methoxymethoxy): The methoxymethoxy (MOM) group is an electron-donating group. Electron-donating groups can increase the electron density on the aromatic ring, which in some cases, particularly under thermal conditions or with certain catalysts, can promote protodeboronation.[5][6]
-
MOM Group Stability: The MOM ether itself is a protecting group that can be labile under acidic conditions.[7][8][9] While most Suzuki-Miyaura reactions are run under basic conditions, localized acidity or the generation of acidic species can compromise the stability of this group, further complicating the reaction profile.
Q3: What are the primary experimental factors that trigger protodeboronation?
A: Several factors in your reaction setup can significantly accelerate this unwanted pathway:
-
Base: The choice and strength of the base are critical. Strong bases, especially in aqueous media, are well-known to promote protodeboronation by forming the more reactive arylboronate anion.[1][10]
-
Temperature: Elevated temperatures increase the rate of most reactions, including protodeboronation.[2] Unnecessarily high temperatures can favor the decomposition pathway.
-
Solvent and Water Content: Water is the proton source for protodeboronation.[11] Reactions run in protic solvents or in anhydrous solvents that have not been properly dried are at high risk.
-
Catalyst System: The palladium catalyst and, crucially, the choice of ligand can influence the rate of protodeboronation. Inefficient catalysts that lead to slow cross-coupling give the boronic acid more time to decompose. Recent studies have shown that bulky, electron-rich phosphine ligands, while often promoting the desired coupling, can also paradoxically accelerate palladium-catalyzed protodeboronation.[12][13][14]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the boronic acid and can also affect the catalyst's performance, sometimes leading to side reactions like homocoupling.[11][15]
Q4: How can I confirm that protodeboronation is occurring in my reaction?
A: The most direct way is to identify the deboronated byproduct, 2-chloro-4-fluoro-1-(methoxymethoxy)benzene, in your crude reaction mixture. This can be achieved using standard analytical techniques:
-
GC-MS: Gas Chromatography-Mass Spectrometry is excellent for identifying volatile byproducts.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can monitor the consumption of your starting boronic acid and the formation of both the desired product and the byproduct.
-
¹H NMR: Proton NMR spectroscopy of the crude mixture will show characteristic signals for the deboronated arene, which can be compared to a standard or predicted spectrum.
Part 2: Troubleshooting Guide - From Problem to Solution
This section is structured to provide direct answers to common experimental failures.
Problem 1: My reaction yield is very low, and my main isolated byproduct is 2-chloro-4-fluoro-1-(methoxymethoxy)benzene.
This is the classic signature of protodeboronation outcompeting the desired cross-coupling reaction.
-
Immediate Action: Lower the Temperature. High temperatures dramatically accelerate protodeboronation.[2] Determine the lowest effective temperature for your coupling, often in the 60-80 °C range, which can significantly slow the decomposition rate.[2]
-
Change Your Base. Strong bases like NaOH or KOH in aqueous media are highly problematic.[2] Switch to a milder inorganic base. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent first choices.[2][11] In some systems, potassium fluoride (KF) can also be effective.[11]
-
Optimize Your Catalyst System. A slow catalyst gives the boronic acid more time to degrade. Employ a highly active, modern catalyst system. Palladium precatalysts (e.g., G3 or G4 palladacycles) paired with bulky, electron-rich biarylphosphine ligands like SPhos or XPhos can dramatically increase the rate of the productive reaction.[2] However, be aware that bulky ligands can sometimes promote protodeboronation, so this is a parameter to test carefully.[12][13][14]
Problem 2: My boronic acid seems to degrade before the cross-coupling even starts. How can I increase its stability?
This indicates that the boronic acid is unstable under your specific reaction conditions, even without the coupling partner.
-
Convert to a More Stable Derivative. This is the most robust strategy for inherently unstable boronic acids.[16]
-
Pinacol Boronate Esters: These are generally more stable than the corresponding boronic acids and can be purified by chromatography.[15][16] While they offer greater stability, they are not immune to protodeboronation, especially if the coupling is slow.[2]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, and can be stored on the benchtop for extended periods.[17][18][19] They participate in a "slow-release" mechanism under basic conditions, providing a low, steady concentration of the active boronic acid to the catalytic cycle, which minimizes decomposition.[1][17][18][19] This is often the most effective solution for challenging substrates.[17][18]
-
-
Use Anhydrous Conditions. Water is a key ingredient for protodeboronation.[11] Ensure your solvents are rigorously dried, use freshly opened reagents, and run the reaction under a dry, inert atmosphere (Nitrogen or Argon).
Problem 3: I suspect my choice of base and solvent is the primary issue. What's the best combination to try?
The base and solvent work in concert, and their compatibility is crucial.
-
Recommended Combination: A common and effective system for suppressing protodeboronation is using a milder base like K₃PO₄ in a predominantly organic solvent system with minimal water, such as Dioxane/H₂O (e.g., 10:1 ratio) or Toluene/H₂O .[11][20]
-
Anhydrous Systems: For extremely sensitive substrates, a completely anhydrous system using a base like potassium fluoride (KF) or cesium fluoride (CsF) in a solvent like THF or Dioxane can be effective.
-
Biphasic vs. Homogeneous: For biphasic reactions (e.g., Toluene/Water), ensure vigorous stirring to maximize the interfacial area where the reaction occurs. Insufficient mixing can slow the desired coupling, allowing protodeboronation to dominate in the aqueous basic phase.[11]
Part 3: Recommended Protocols and Best Practices
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol incorporates best practices to favor the cross-coupling pathway.
-
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Rationale: Using a slight excess of the boronic acid can help compensate for minor decomposition. Finely powdered base provides a larger surface area for reaction.[11]
-
-
Inert Atmosphere:
-
Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Rationale: Removing oxygen is critical to prevent both catalyst decomposition and oxidative degradation of the boronic acid.[11]
-
-
Catalyst and Solvent Addition:
-
Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Rationale: Using a highly active precatalyst ensures rapid initiation of the catalytic cycle.[2] Degassed solvents minimize oxygen contamination.
-
-
Reaction Execution:
-
Place the vessel in a preheated oil bath set to a moderate temperature (start with 80 °C). Stir vigorously.
-
Rationale: Moderate temperature balances reaction rate with stability.[2] Vigorous stirring is essential for mass transport.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS or GC-MS, checking for the consumption of the aryl halide and the formation of both the desired product and the deboronated byproduct.
-
Once the limiting reagent is consumed, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the inorganic salts.
-
Protocol 2: Preparation of the Air-Stable MIDA Boronate Ester
This procedure converts the unstable boronic acid into a highly stable, slow-release reagent.[19]
-
Dissolution: In a flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv) in DMSO or DMF.
-
Dehydration: Heat the mixture (e.g., to 80-100 °C) under vacuum for several hours to azeotropically remove water.
-
Isolation: Cool the reaction mixture. The MIDA boronate often precipitates or can be precipitated by the addition of an anti-solvent (e.g., an ether).
-
Purification: The resulting solid can be collected by filtration, washed with a non-polar solvent, and dried. MIDA boronates are typically stable solids that do not require chromatographic purification.
-
Usage: The isolated MIDA boronate can then be used directly in Protocol 1 in place of the boronic acid.
Best Practices for Storage and Handling
-
Storage: Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere.[21][22] Avoid exposure to light and moisture.
-
Handling: When weighing and handling the reagent, do so quickly to minimize exposure to atmospheric moisture. Do not leave containers open on the bench.
-
Purity Check: Boronic acids can form cyclic trimer anhydrides (boroxines) upon dehydration.[16] While this is often reversible, it can affect the stoichiometry of your reaction. It's good practice to check the purity of your boronic acid by NMR before use, especially if it has been stored for a long time.
Part 4: Visualizing the Process
Diagram 1: Competing Reaction Pathways
The following diagram illustrates the critical competition between the productive Suzuki-Miyaura cycle and the destructive protodeboronation pathway.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Diagram 2: Troubleshooting Decision Tree
Use this workflow to systematically diagnose and solve issues with protodeboronation.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Table 1: Impact of Reaction Parameters on Protodeboronation
| Parameter | Condition Promoting Protodeboronation | Recommended Condition to Minimize Protodeboronation | Rationale |
| Base | Strong, aqueous bases (NaOH, KOH) | Weaker, non-hydroxide bases (K₃PO₄, K₂CO₃, KF) | Strong bases rapidly form the highly reactive boronate anion, accelerating decomposition.[23][10] |
| Temperature | High (>100 °C) | Moderate (60–80 °C) | Lowering temperature slows the rate of decomposition more significantly than the desired coupling.[2] |
| Solvent | Protic solvents (e.g., alcohols), wet solvents | Anhydrous aprotic solvents (Dioxane, Toluene, THF) | Minimizes the availability of the proton source required for the side reaction.[11] |
| Catalyst Loading | Too low | Sufficient (1-2 mol%) | Ensures the rate of productive coupling is fast, outcompeting the slower decomposition pathway. |
| Ligand Choice | Inefficient or overly bulky ligands | Highly active ligands (e.g., SPhos, XPhos) | Accelerates the desired catalytic cycle. Note: Ligand effect can be complex and may require screening.[12][13] |
| Atmosphere | Air | Inert (N₂ or Ar) | Prevents oxidative degradation of the boronic acid and protects the Pd(0) catalyst.[11][15] |
References
-
Al-Zoubi, R. M. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Cheon, C. H. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Zhang, G. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
Al-Zoubi, R. M. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]
-
Carrow, B. P. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]
-
Vlaisavljevich, B. (2022). Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. [Link]
-
ResearchGate. (2023). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid. ResearchGate. [Link]
-
Vlaisavljevich, B. (2022). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Cheon, C. H. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH. [Link]
-
Vlaisavljevich, B. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Morin, M. D. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2017). The unexpected protodeboronation rather than condensation. ResearchGate. [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
-
Vlaisavljevich, B. (2022). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Snieckus, V. (2005). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. NIH. [Link]
-
Strømsodd, E. A. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
-
Pytela, O. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. [Link]
-
Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed. [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. [Link]
-
Gagnon, A. (2013). Lewis Acid-Catalyzed Borono-Minisci Reactions of Arylboronic Acids and Heterocycles. ResearchGate. [Link]
-
Anderson's Process Solutions. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Anderson's Process Solutions. [Link]
-
Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Cleveland State University. [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Organic Chemistry Portal. [Link]
-
OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. [Link]
Sources
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- 7. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Purification of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic Acid and Its Derivatives
Welcome to our dedicated technical support guide for researchers, chemists, and professionals in drug development facing challenges in the purification of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid. This valuable synthetic intermediate, while crucial for various applications including Suzuki-Miyaura cross-coupling reactions, presents a unique set of purification hurdles due to its multifunctional nature. This guide is structured in a question-and-answer format to directly address the common issues encountered in the laboratory, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: I'm experiencing low or no recovery of my compound from a standard silica gel column. My TLC shows streaking or the spot remains at the baseline. What's happening?
Answer: This is a frequently encountered problem when purifying boronic acids and their derivatives on silica gel.[1][2] The primary cause is the strong interaction between the electron-deficient boron atom (a Lewis acid) and the numerous Lewis basic silanol groups (Si-OH) on the surface of the silica gel.[3] This interaction leads to irreversible adsorption or significant tailing, resulting in poor separation and low recovery.
Furthermore, the polarity of this compound, with its polar boronic acid and methoxymethyl ether moieties, contributes to its strong affinity for the polar stationary phase.
Solutions:
-
Deactivation of Silica Gel: You can mitigate the strong interaction by deactivating the silica gel. One effective method is to impregnate the silica gel with boric acid.[3][4] This treatment masks the active silanol sites, reducing the adsorption of your boronic acid derivative. A detailed protocol for preparing boric acid-treated silica gel is provided in the "Experimental Protocols" section.
-
Use of an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina, which can be effective for the chromatography of less polar boronic acid derivatives.[5]
-
Solvent System Modification: Adding a small amount of a polar, protic solvent like methanol or a modifier such as acetic acid to your eluent can sometimes help to displace the product from the silica gel.[5] However, be cautious as this can also affect the separation from impurities.
FAQ 2: My post-column analysis (e.g., NMR) shows a significant amount of 2-chloro-6-fluorophenol, indicating cleavage of the methoxymethyl (MOM) protecting group. How can I prevent this?
Answer: The methoxymethyl (MOM) ether is an acetal, which is known to be labile under acidic conditions.[6][7] Standard silica gel is inherently acidic and can catalyze the hydrolysis of the MOM group, especially in the presence of trace amounts of water in the solvents. This results in the formation of the corresponding phenol and formaldehyde.
Solutions:
-
Strictly Anhydrous Conditions: Ensure that all your solvents and glassware are rigorously dried. Running the chromatography under an inert atmosphere (e.g., nitrogen or argon) can also help minimize contact with atmospheric moisture.[3]
-
Base-Treated Silica Gel: To neutralize the acidity of the silica gel, you can prepare a slurry of the silica in your eluent and add a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1% v/v).[3] This will neutralize the acidic silanol groups and prevent the cleavage of the MOM group.
-
Avoid Acidic Modifiers: Do not use acidic modifiers like acetic acid or TFA in your eluent if you are facing issues with MOM group cleavage.[5]
-
Minimize Contact Time: If possible, use a shorter column and a faster flow rate to minimize the residence time of your compound on the silica gel. A quick filtration through a plug of treated silica or Celite might be sufficient to remove baseline impurities without significant degradation.[3]
Diagram of Potential Side Reactions:
Caption: Potential degradation pathways during purification.
FAQ 3: I am observing an impurity with a mass corresponding to the loss of the boronic acid group. What is this and how can I avoid it?
Answer: This impurity is the result of a common side reaction known as protodeboronation (or protodeborylation).[8] In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-chloro-3-fluoro-2-(methoxymethoxy)benzene in your case. This reaction can be promoted by acidic or basic conditions, elevated temperatures, and the presence of water.[8][9]
Solutions:
-
pH Control: Maintain a neutral pH during your workup and purification steps as much as possible. Extreme pH values can accelerate protodeboronation.
-
Temperature Management: Avoid excessive heat during solvent evaporation (rotary evaporation) and chromatography.[2]
-
Conversion to a More Stable Derivative: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[10][11] These esters are generally more stable to a wider range of reaction and purification conditions. However, the purification of the pinacol ester itself can still be challenging on silica gel.[3][12]
-
Trifluoroborate Salts: Another strategy is to convert the boronic acid to its corresponding potassium trifluoroborate salt (R-BF3K). These salts are often crystalline, highly stable, and can be purified by recrystallization.[2][10] The boronic acid can be regenerated from the trifluoroborate salt if needed.
FAQ 4: My NMR spectrum looks broad and complex, suggesting the presence of multiple species, but my mass spectrometry analysis indicates the correct mass.
Answer: Free boronic acids have a propensity to undergo spontaneous dehydration to form cyclic trimeric anhydrides known as boroxines.[2][10] This process is an equilibrium, and in solution, you can have a mixture of the free boronic acid and the boroxine, leading to broadened or multiple peaks in the NMR spectrum.
Solutions:
-
NMR Sample Preparation: Adding a drop of water (H₂O or D₂O) to your NMR sample can often hydrolyze the boroxine back to the monomeric boronic acid, resulting in a sharper, cleaner spectrum.[2]
-
Derivatization: Converting the boronic acid to an ester (e.g., pinacol) or a trifluoroborate salt will prevent the formation of boroxines and simplify characterization.[2][10]
FAQ 5: I'm finding it difficult to recrystallize my product. Are there any recommended solvent systems?
Answer: Recrystallization can be a very effective purification method for boronic acids, but finding the right solvent system can be challenging.[1][5] The choice of solvent will depend on the impurity profile of your crude material.
General Guidance for Recrystallization:
-
Solvent Screening: A systematic solvent screen on a small scale is the best approach. Test a range of solvents with varying polarities. Common solvents for recrystallizing boronic acids include hot water, ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes or dichloromethane/hexanes.[5][13]
-
Trituration: If a suitable recrystallization solvent cannot be found, trituration can be a useful alternative. This involves suspending the crude product in a solvent in which the desired compound is sparingly soluble, while the impurities are more soluble. The solid product is then collected by filtration.
FAQ 6: Standard chromatography and recrystallization are failing. What other purification strategies can I try?
Answer: When conventional methods are unsuccessful, derivatization into a more easily purified form is an excellent strategy.
-
Diethanolamine Adduct Formation: Boronic acids can form stable, crystalline adducts with diethanolamine.[1][2] These adducts often precipitate from solution, allowing for purification by filtration. The free boronic acid can be regenerated by treating the adduct with an acid.
-
Acid/Base Extraction: The acidic nature of the boronic acid group allows for purification via acid/base extraction. The crude material can be dissolved in an organic solvent and extracted with an aqueous base (e.g., NaOH solution). The aqueous layer containing the boronate salt is then washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified, and the purified boronic acid is extracted back into an organic solvent.[2][5] This method may not be suitable if your impurities are also acidic.
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Treated Silica Gel
This protocol is adapted from established methods for the purification of boronic esters.[3][4]
-
Prepare Boric Acid Solution: Create a 5% (w/v) solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 500-600 mL of this solution.
-
Slurry Formation: In a suitable flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Agitation: Gently agitate or stir the slurry for 1 hour at room temperature.
-
Solvent Removal: Remove the solvent by filtration using a Büchner funnel.
-
Washing: Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).
-
Drying: Dry the silica gel thoroughly under vacuum (e.g., in a rotary evaporator or vacuum oven at 60 °C) until it becomes a free-flowing powder.
-
Column Packing: The boric acid-impregnated silica gel is now ready for packing your chromatography column.
Table 1: Comparison of Purification Strategies
| Purification Method | Pros | Cons | Best For |
| Standard Silica Gel Chromatography | Simple setup | Strong adsorption, product degradation (MOM cleavage), low recovery[1][3] | Not recommended for this compound |
| Boric Acid-Treated Silica Gel | Reduces adsorption, improves recovery[3][4] | Requires pre-treatment of silica, may have lower resolving power than standard silica[12] | Separating from less polar impurities |
| Neutral Alumina Chromatography | Less acidic than silica | May not be suitable for highly polar compounds[5] | Compounds sensitive to acid |
| Recrystallization | Potentially high purity, scalable | Can be difficult to find a suitable solvent system, may have lower yield[1][5] | Crude material with a high percentage of the desired product |
| Acid/Base Extraction | Good for removing neutral or basic impurities | Not effective for acidic impurities, potential for protodeboronation at extreme pH[2][5] | Crude mixtures with non-acidic impurities |
| Derivatization (e.g., Pinacol Ester, Trifluoroborate Salt) | Increased stability, easier handling and purification[10][11] | Requires additional synthetic steps (protection and deprotection) | When other methods fail and high purity is essential |
Visualizations
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting purification.
References
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Oxford Academic. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin. Retrieved from [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Retrieved from [Link]
-
ACS Publications. (2022, January 12). Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids. Organic Process Research & Development. Retrieved from [Link]
-
Reddit. (2025, November 8). HELP: Purifying boronic acids sucks : r/OrganicChemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC. Retrieved from [Link]
-
AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]
-
Reddit. (2017, December 19). Purification of boronic acids? : r/chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
American Chemical Society. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Retrieved from [Link]
-
Agilent. (2010, September 24). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Retrieved from [Link]
- Google Patents. (n.d.). US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions.
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Chem-Station Int. Ed. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved from [Link]
-
BU CyberSec Lab. (n.d.). 2-Chloro-6-fluorophenylboronic acid. Retrieved from [Link]
-
National Institutes of Health. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]
-
ResearchGate. (n.d.). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from [Link]
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- 13. reddit.com [reddit.com]
improving the stability of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid in solution
Welcome to the technical support center for 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered when using this versatile reagent in solution-based applications, particularly Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the stability and optimal performance of this boronic acid in your experiments.
Introduction: Understanding the Molecule
This compound is a highly functionalized building block. Its utility is derived from the strategic placement of several key groups:
-
Boronic Acid Moiety: The reactive center for palladium-catalyzed cross-coupling reactions.
-
Ortho-Chloro and -Fluoro Substituents: These electron-withdrawing groups modulate the electronic properties of the phenyl ring, influencing the reactivity of the C-B bond. They also introduce significant steric hindrance around the boronic acid.
-
Methoxymethyl (MOM) Ether: A common protecting group for the phenol. Its stability, particularly its lability under acidic conditions, is a critical factor in experimental design.
The inherent reactivity of the boronic acid group, combined with the specific substituents on the aromatic ring, presents a unique set of stability challenges. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Diagnosing and Resolving Instability
Encountering issues with the stability of this compound can be frustrating. This troubleshooting guide is structured to help you systematically identify the root cause of degradation and implement effective solutions.
Initial Observation: Low Yields, Inconsistent Results, or Appearance of New Spots on TLC/LC-MS
If you are experiencing unexpected outcomes in your reaction, it is crucial to determine if the boronic acid's stability is the contributing factor. The following decision tree will guide you through the diagnostic process.
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this reagent, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C.[1] Phenylboronic acids are known to be sensitive to moisture and air.[1][2] Exposure to atmospheric moisture can lead to the formation of boroxines (trimeric anhydrides), which may affect reactivity and stoichiometry in subsequent reactions.[3]
Q2: I left the bottle on the bench for a few hours. Is it still usable?
A2: While short-term exposure to the atmosphere is unlikely to cause complete degradation, it is not ideal. The primary concern with benchtop exposure is moisture uptake. For critical applications, it is recommended to use a fresh sample or to dry the material under high vacuum before use. For less sensitive reactions, the material may still be viable, but you should be aware of the potential for reduced efficacy.
Stability in Solution
Q3: How stable is the MOM protecting group under typical Suzuki-Miyaura coupling conditions?
A3: The methoxymethyl (MOM) ether is an acetal, which is generally stable under basic and neutral conditions.[4] Since Suzuki-Miyaura reactions are almost always conducted in the presence of a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), the MOM group should remain intact.[5][6][7] However, it is highly sensitive to acidic conditions and can be readily cleaved by both Brønsted and Lewis acids.[8][9] Therefore, it is critical to avoid any acidic additives or workup procedures if the MOM group needs to be retained.
Q4: My reaction solvent is a mixture of an organic solvent and water. Will this promote degradation?
A4: The presence of water, particularly in combination with a base and elevated temperatures, can facilitate protodeboronation, a key degradation pathway where the C-B bond is cleaved and replaced by a C-H bond.[10] While many Suzuki protocols use aqueous bases, it is crucial to minimize the amount of water and the reaction time to suppress this side reaction. If protodeboronation is a persistent issue, consider using anhydrous conditions with a suitable base (e.g., KF) or converting the boronic acid to a more hydrolytically stable boronate ester, such as a pinacol ester.
Q5: I've noticed the formation of a biaryl byproduct of my boronic acid (homocoupling). What causes this?
A5: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling and is often promoted by the presence of oxygen.[11] Oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling. To minimize this, it is essential to rigorously degas all solvents and reagents and to maintain a strictly inert atmosphere throughout the reaction.[12][11]
Analytical Monitoring
Q6: How can I monitor the stability of my boronic acid in a stock solution or during a reaction?
A6: Several analytical techniques are well-suited for this purpose:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These are powerful methods for separating the parent boronic acid from its degradation products (e.g., the protodeboronated arene or the deprotected phenol).[13][14] A stability-indicating method should be developed to ensure baseline separation of all relevant species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the appearance of signals corresponding to degradation products. ¹⁹F NMR is also a very sensitive probe, as the fluorine signal will have a distinct chemical shift in the parent compound and any major byproducts. ¹¹B NMR can directly monitor the chemical environment of the boron atom, providing information about speciation (e.g., boronic acid vs. boronate ester vs. boroxine).[13]
Key Stability Parameters and Recommendations
| Parameter | Potential Issue | Recommendation | Rationale |
| pH | Acidic (pH < 7): Rapid cleavage of the MOM protecting group.[4][8] Strongly Basic (high pH): Can accelerate protodeboronation.[10] | Maintain neutral to moderately basic conditions (pH 7-11) for optimal stability of both the MOM group and the boronic acid. | Balances the need for basic conditions to activate the boronic acid for transmetalation in Suzuki coupling while minimizing degradation. |
| Oxygen | Catalyzes oxidative degradation of the boronic acid and promotes homocoupling.[15][11] | Thoroughly degas all solvents and reagents and maintain a strict inert (Ar or N₂) atmosphere. | Prevents the formation of unwanted byproducts and preserves the active Pd(0) catalyst. |
| Water | Promotes hydrolysis of the C-B bond (protodeboronation), especially at elevated temperatures.[10] | Use anhydrous solvents where possible. If an aqueous base is necessary, use the minimum amount required and keep reaction times as short as possible. | Minimizes the concentration of the key reactant for the protodeboronation pathway. |
| Temperature | High temperatures can accelerate all degradation pathways (protodeboronation, oxidation, and potential MOM group cleavage). | Use the lowest effective temperature for the reaction. Monitor reaction progress closely to avoid unnecessarily long heating times. | Arrhenius kinetics dictate that reaction rates (including degradation) increase with temperature. |
| Light | While not the primary concern for this specific molecule, photolytic degradation can be a factor for some organic compounds. | Store the solid reagent and stock solutions in amber vials or protected from direct light. | A general best practice for handling potentially sensitive organic reagents. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh the desired amount of this compound in a tared, oven-dried vial under an inert atmosphere (e.g., in a glovebox).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, or DME) via syringe to achieve the desired concentration.
-
Briefly sonicate or vortex the vial to ensure complete dissolution.
-
Store the stock solution under an inert atmosphere at 2-8°C and use it within a reasonable timeframe. It is advisable to prepare fresh solutions for critical applications.
Protocol 2: Monitoring Stability by HPLC
-
Prepare a stock solution of the boronic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Set up your HPLC system with a suitable reversed-phase column (e.g., C18).
-
Use a mobile phase gradient, for example, starting with a higher polarity mixture (e.g., 90:10 water:acetonitrile with 0.1% formic acid) and ramping to a lower polarity (e.g., 10:90 water:acetonitrile with 0.1% formic acid). Note: The acidic modifier may cause some on-column deprotection of the MOM group, but it is often necessary for good peak shape. Consistency is key for comparative stability studies.
-
Inject a sample of the freshly prepared solution to obtain a t=0 chromatogram.
-
Aliquot the stock solution into several vials and expose them to the conditions you wish to test (e.g., elevated temperature, exposure to air, addition of aqueous base).
-
At various time points, inject samples and compare the peak area of the parent compound to the initial t=0 sample and any new peaks that appear.
Caption: General workflow for solution preparation and stability monitoring.
References
-
Organic Chemistry-4. Kolkata. Available at: [Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Available at: [Link]
-
Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm (RSC Publishing). Available at: [Link]
-
METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. Available at: [Link]
-
MOM Protecting Group Addition | Organic Chemistry. YouTube. Available at: [Link]
-
A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. ResearchGate. Available at: [Link]
-
Methoxymethyl ether. Wikipedia. Available at: [Link]
-
The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications (RSC Publishing). Available at: [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Available at: [Link]
-
MOM Ethers. Organic Chemistry Portal. Available at: [Link]
-
Acidic cleavage of ethers (SN2). Master Organic Chemistry. Available at: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]
-
Protecting Groups. University of Regensburg. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]
-
MOM Deprotection : r/OrganicChemistry. Reddit. Available at: [Link]
-
Phenylboronic acid. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Analytical techniques for boron quantification supporting desalination processes-- A review. ScienceDirect. Available at: [Link]
-
MOP and EE Protecting Groups in Synthesis of α- or β-Naphthyl-C-Glycosides from Glycals. The Journal of Organic Chemistry. Available at: [Link]
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews - ACS Publications. Available at: [Link]
-
This compound. Frontier Specialty Chemicals. Available at: [Link]
-
B-alkyl Suzuki-Miyaura Cross-Coupling Reactions With Air-Stable Potassium Alkyltrifluoroborates. PubMed. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2. Organic Letters. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]
-
4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem. Available at: [Link]
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Technical Support Center: The Critical Role of the Base in Cross-Coupling 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid
Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically demanding substrate, 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid . This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes by focusing on one of the most critical parameters: the choice of base.
The structure of this boronic acid presents a trifecta of challenges: a less reactive aryl chloride[1][2][3], significant steric hindrance from two ortho-substituents[2][4][5], and a potentially labile methoxymethyl (MOM) protecting group[6][7]. A successful coupling hinges on a nuanced understanding of the base's function beyond simple deprotonation.
Part 1: The Fundamental Role of the Base in the Catalytic Cycle
The base is arguably the most crucial activator in the Suzuki-Miyaura reaction. Its primary role is to facilitate the transmetalation step, which is often rate-limiting. It accomplishes this by reacting with the boronic acid to form a more nucleophilic "ate" complex, typically a trihydroxyboronate [R-B(OH)₃]⁻.[8][9][10][11] This negatively charged species has a higher propensity to transfer its organic group to the electron-deficient palladium(II) center, thereby driving the catalytic cycle forward.[12][13]
Caption: The pivotal role of the base in activating the boronic acid for transmetalation.
Part 2: Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format, focusing on how the base choice is often central to the solution.
Q1: My reaction has stalled or resulted in a very low yield. What are the first base-related parameters I should check?
A1: When a reaction with a challenging substrate like this fails, the issue often lies in inefficient activation or competing side reactions, both heavily influenced by the base.
-
Base Strength & Solubility: For an unreactive aryl chloride, a stronger base is often required to accelerate the catalytic cycle. However, many strong inorganic bases (e.g., K₂CO₃, K₃PO₄) have poor solubility in common organic solvents like dioxane or toluene.[14] If the base isn't sufficiently dissolved or dispersed, it cannot effectively activate the boronic acid.
-
Actionable Insight: Switch to a stronger and/or more soluble base. Cesium carbonate (Cs₂CO₃) is often effective due to its higher solubility and the "cesium effect," though it is more expensive.[15] Anhydrous tripotassium phosphate (K₃PO₄) is a reliable choice for difficult couplings and is often used under anhydrous or low-water conditions.[1] Ensure vigorous stirring to maximize the interfacial area in biphasic systems.
-
-
Catalyst Inhibition: The aniline product from a related ortho-bromoaniline coupling was found to inhibit the catalyst.[16] While our substrate is not an aniline, the principle of product inhibition is important. If your product has a coordinating group, it could sequester the palladium catalyst. A stronger base can sometimes help accelerate the turnover to overcome this.
Q2: I'm observing a significant amount of 1-chloro-3-fluoro-2-(methoxymethoxy)benzene as a byproduct. What is causing this protodeboronation and how can I prevent it?
A2: This byproduct is the result of protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[17] This process is often promoted by the presence of water and is highly pH-dependent.[17][18]
-
Mechanism: In aqueous media, the reaction pH influences the speciation of the boronic acid, and certain pathways for protonolysis become more favorable.[18] Strong bases in aqueous solvents can accelerate this undesired reaction.
-
Actionable Insights:
-
Switch to Anhydrous Conditions: The most effective way to combat protodeboronation is to minimize the primary proton source: water. Use a base that does not require water for its activity, such as finely ground, anhydrous K₃PO₄ or CsF.[1] Ensure all solvents are rigorously dried and the reaction is run under a strictly inert atmosphere.
-
Use a Milder Base: If aqueous conditions are necessary, a weaker base like sodium bicarbonate (NaHCO₃) may suppress the rate of protodeboronation compared to a stronger base like K₂CO₃ or NaOH.[1]
-
Protect the Boronic Acid: For particularly sensitive substrates, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[19][20] These derivatives are more resistant to protodeboronation and release the active boronic acid slowly under the reaction conditions.[17]
-
Q3: The MOM protecting group is being cleaved during the reaction or workup. Is the base responsible?
A3: The MOM ether is an acetal, which is generally stable to a wide range of basic conditions (pH 4-12).[6] Therefore, direct cleavage by common Suzuki bases like carbonates or phosphates is unlikely. The problem is more likely due to acidic conditions.
-
Potential Causes & Solutions:
-
Acidic Workup: Standard acidic workups (e.g., quenching with aq. HCl) will readily cleave the MOM group.[7][21]
-
Actionable Insight: Use a neutral or slightly basic workup. Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) or water, and avoid any strong acid washes.
-
-
In-situ Acid Generation: Some reactions can generate acidic species. For instance, the hydrolysis of certain reagents or side reactions could lower the pH.
-
Actionable Insight: Ensure you are using a sufficient excess of base (typically 2-3 equivalents) to maintain a basic environment throughout the reaction.
-
-
Lewis Acidity: While not directly related to the base, some palladium sources or additives can have Lewis acidic character, which can compromise the MOM group.[22] Using a well-defined palladium(0) precatalyst can sometimes mitigate these issues.
-
Sources
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- 5. researchgate.net [researchgate.net]
- 6. adichemistry.com [adichemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protodeboronation - Wikipedia [en.wikipedia.org]
- 18. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
managing steric hindrance in reactions with 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid
Answering the user's request to create a technical support center for .
Technical Support Center: 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid
A Guide to Managing Sterically Hindered Cross-Coupling Reactions
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this highly substituted building block in their synthetic endeavors. As Senior Application Scientists, we understand that the unique substitution pattern of this reagent presents significant challenges, primarily due to steric hindrance. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you navigate these challenges and achieve successful outcomes in your cross-coupling reactions.
The core challenge with this boronic acid arises from its di-ortho substitution (chlorine and fluorine atoms adjacent to the boronic acid moiety). This steric bulk can significantly impede the key steps of common cross-coupling reactions like the Suzuki-Miyaura coupling, leading to low yields or reaction failure.[1][2] This guide is structured to address these issues head-on, providing both the "what to do" and the "why you're doing it."
Frequently Asked Questions (FAQs)
Q1: What makes this compound so challenging to use in Suzuki-Miyaura reactions?
A1: The primary challenge is severe steric hindrance. The boronic acid group is flanked by two ortho-substituents (a chloro group and a fluoro group). This crowding hinders the approach of the palladium catalyst to the reaction center, which can dramatically slow down or prevent the crucial transmetalation step in the catalytic cycle.[1][2][3] Furthermore, the chloro-substituted aryl halide you are coupling it with is also likely to be sterically hindered, compounding the problem.
Q2: What are the most common failure modes observed when using this boronic acid?
A2: The most common issues are:
-
Low to No Conversion: The starting materials are largely recovered, indicating the catalytic cycle is not turning over efficiently. This is often a catalyst/ligand issue.[4]
-
Protodeboronation: The C-B bond is cleaved and replaced with a C-H bond, resulting in the 1-chloro-3-fluoro-2-(methoxymethoxy)benzene byproduct. This can be caused by excess water, high temperatures, or an unsuitable base.[2][5]
-
Homocoupling: The boronic acid couples with itself to form a symmetrical biaryl. This side reaction is typically promoted by the presence of oxygen, which can disrupt the palladium catalyst's activity.[2][5]
Q3: Does the methoxymethoxy (MOM) protecting group cause any specific issues?
A3: The MOM group itself is generally stable under typical Suzuki-Miyaura conditions. However, it does add to the overall steric bulk of the molecule. Its primary role is to protect the phenolic hydroxyl group. If you observe cleavage of the MOM group, it may indicate that the reaction conditions are too harsh (e.g., too acidic or basic), although this is less common with standard Suzuki protocols.
Troubleshooting Guide: From Reaction Failure to Success
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.
Problem 1: My reaction shows very low conversion, and I've recovered most of my starting materials. What should I do?
-
Probable Cause: Your catalyst system (palladium source and ligand) is likely not robust enough to overcome the steric barrier. For di-ortho-substituted substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective.[6] The oxidative addition or reductive elimination steps are often impeded.[1]
-
Solution: Upgrade Your Ligand and Catalyst.
-
Switch to Buchwald Ligands: These are bulky, electron-rich phosphine ligands specifically designed for challenging cross-couplings. They accelerate both oxidative addition and reductive elimination. For di-ortho substituted substrates, ligands like SPhos, XPhos, or RuPhos are excellent starting points.[2]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are highly active and have shown great success in coupling sterically hindered substrates due to their strong σ-donor properties and steric bulk.[7][8]
-
Use a Pre-formed Catalyst: Modern, air-stable pre-catalysts (e.g., XPhos Pd G3) ensure the formation of the active Pd(0) species and can give more reproducible results than generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[5]
-
Problem 2: My desired product is formed, but the yield is low and I see a significant amount of a symmetrical biaryl byproduct derived from the boronic acid.
-
Probable Cause: This is a classic sign of boronic acid homocoupling, which is almost always caused by oxygen in the reaction vessel.[2][5] Oxygen can lead to oxidative degradation of the Pd(0) catalyst, promoting this unwanted side reaction.
-
Solution: Implement Rigorous Inert Atmosphere Techniques.
-
Degas Your Solvent: The solvent is the largest reservoir of dissolved oxygen. It must be thoroughly degassed before use. The most effective method is "freeze-pump-thaw." For routine work, sparging the solvent with a stream of argon or nitrogen for at least 30-60 minutes is crucial.
-
Use Schlenk Line or Glovebox: All reagents should be weighed and added to the reaction flask under a positive pressure of an inert gas (argon is preferred due to its density).
-
Purge the Reaction Flask: Before adding the solvent, the sealed flask containing all solid reagents should be evacuated and backfilled with inert gas at least three times.
-
Problem 3: I am losing my boronic acid to protodeboronation. How can I prevent this?
-
Probable Cause: Protodeboronation can be promoted by an inappropriate choice of base or solvent system, especially at elevated temperatures. Strong, aqueous bases can facilitate the cleavage of the C-B bond.
-
Solution: Optimize the Base and Solvent System.
-
Switch to a Milder, Non-Aqueous Base: Instead of strong bases like NaOH or KOH, use milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF). These are less nucleophilic and often used in anhydrous or minimally aqueous conditions.[9][10]
-
Use an Anhydrous Solvent System: Moving from a mixed aqueous solvent (e.g., dioxane/water) to a single anhydrous polar aprotic solvent like THF, 2-MeTHF, or CPME (cyclopentyl methyl ether) can suppress protodeboronation.
-
Consider a Boronic Ester: While this requires an extra synthetic step, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature decomposition.[11] However, the reactivity of the ester in the coupling reaction must then be re-optimized.
-
Data-Driven Catalyst and Ligand Selection
Choosing the right catalyst system is the most critical factor for success. The table below summarizes common choices for sterically hindered couplings.
| Catalyst System Component | Type | Recommended Examples | Key Advantages for Hindered Couplings |
| Palladium Source | Pre-catalyst (Recommended) | XPhos Pd G3, SPhos Pd G2 | Air-stable, reliable generation of active Pd(0), high activity. |
| In-situ Generation | Pd(OAc)₂, Pd₂(dba)₃ | More economical but can be less reproducible. | |
| Ligand | Buchwald-type Phosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich; excellent for promoting oxidative addition and reductive elimination.[2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very strong σ-donors, form highly stable and active Pd complexes.[7][8] | |
| Other Specialized Ligands | AntPhos, BI-DIME | Specifically developed for extremely demanding couplings with tetra-ortho-substituted biaryls.[12][13][14] |
Visualizing the Process
Understanding the reaction mechanism and the troubleshooting workflow is key to rational problem-solving.
The Suzuki-Miyaura Catalytic Cycle and Steric Bottlenecks
The diagram below illustrates the catalytic cycle. For substrates like this compound, the Transmetalation and Reductive Elimination steps are often the most challenging due to steric clashes.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 12. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Suzuki-Miyaura Couplings of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid
Introduction: Navigating the Challenges of a Hindered and Electron-Rich Substrate
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds. However, its success is highly dependent on the nature of the coupling partners. The specific substrate, 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid , presents a confluence of challenges that frequently lead to low yields, stalled reactions, and catalyst deactivation.
This technical guide provides in-depth troubleshooting strategies and preventative measures tailored to this demanding substrate. We will move beyond generic advice to explain the underlying chemical principles, empowering you to diagnose issues and rationally design robust reaction conditions.
The primary difficulties arise from two key structural features:
-
Steric Hindrance: The presence of two ortho-substituents (Cl and F) significantly encumbers the boron center. This steric bulk can dramatically slow down crucial steps in the catalytic cycle, particularly transmetalation and reductive elimination, creating opportunities for catalyst decomposition.[1][2][3]
-
Electronic Profile: The electron-donating methoxymethoxy (MOM) group increases the electron density of the aromatic ring. While this can be favorable for some steps, it markedly increases the boronic acid's susceptibility to protodeboronation , a major off-cycle pathway that consumes the starting material and lowers yield.[4][5]
This guide is structured to address the most common failure modes encountered in the field.
Part 1: Troubleshooting Guide for Common Failure Modes
This section addresses specific experimental outcomes and provides a logical path to a solution.
Issue 1: Reaction Stalls at Low Conversion (<50%) with Significant Starting Material Remaining
A stalled reaction is often the most frustrating outcome. The observation of a dark, black precipitate (palladium black) is a key diagnostic symptom. This points towards the deactivation of the active Pd(0) catalyst into inactive aggregates.[6][7]
Primary Suspect: Inefficient Catalysis Due to Steric Hindrance
The bulky ortho-substituents on the boronic acid create a "crowded" environment around the palladium center after oxidative addition. This can hinder the subsequent transmetalation and reductive elimination steps. If these productive steps are slow, the unstable, monoligated Pd(0) intermediate has a longer lifetime, increasing the probability of it decomposing and aggregating into palladium black.[6][8]
Troubleshooting Protocol & Rationale
-
Re-evaluate the Ligand: Standard ligands like PPh₃ are often inadequate for this task. The key is to use a ligand that both accelerates the productive catalytic steps and provides superior steric shielding to the palladium center, preventing aggregation.
-
Action: Switch to a bulky, electron-rich dialkylbiarylphosphine ligand. These ligands are designed to stabilize the active catalyst and accelerate both oxidative addition and reductive elimination, which are often the rate-limiting steps for hindered substrates.[8][9]
-
Why it Works: The bulk of the ligand creates a protective pocket around the palladium, while the electron-rich phosphine promotes the necessary electronic changes for efficient bond formation.
-
-
Utilize a Modern Precatalyst: In-situ generation of the active Pd(0) catalyst from sources like Pd(OAc)₂ can be inefficient and is a common source of failure.[10][11]
-
Action: Employ a well-defined, air-stable palladium precatalyst, such as a G3 or G4 palladacycle (e.g., XPhos Pd G3).
-
Why it Works: These precatalysts are designed for rapid and clean generation of the active L-Pd(0) species under mild conditions, ensuring that a high concentration of active catalyst is available at the start of the reaction, which helps outpace deactivation pathways.[12]
-
Table 1: Recommended Catalyst Systems for Hindered Couplings
| Catalyst System | Ligand Type | Precatalyst Generation | Suitability for this Substrate |
| Pd(OAc)₂ / PPh₃ | Monodentate Phosphine | In-situ, often inefficient | Low: Not recommended. |
| Pd₂(dba)₃ / XPhos | Bulky Biarylphosphine | In-situ | Moderate: A significant improvement, but precatalyst is better. |
| XPhos Pd G3 | Bulky Biarylphosphine | Pre-formed Palladacycle | High: Excellent choice for rapid catalyst activation. |
| RuPhos Pd G4 | Bulky Biarylphosphine | Pre-formed Palladacycle | High: Another excellent, highly active option. |
Issue 2: High Conversion of Boronic Acid but Low Yield of Product, with Des-Boronated Arene Detected
This outcome is a classic signature of protodeboronation . The C-B bond is cleaved and replaced with a C-H bond, consuming your nucleophile in a non-productive side reaction. As mentioned, the electron-donating MOM group makes this boronic acid particularly prone to this decomposition pathway.[4][13]
Primary Suspect: Base and/or Solvent Promoting Protodeboronation
Water and strong bases are the primary culprits in promoting this unwanted reaction. The goal is to create conditions where the rate of Suzuki coupling is significantly faster than the rate of protodeboronation.[13]
Troubleshooting Protocol & Rationale
-
Switch to a Milder Base: Strong bases like NaOH or KOH in aqueous media can rapidly degrade the boronic acid.[10]
-
Action: Use a milder, finely powdered inorganic base. Potassium phosphate (K₃PO₄) is an excellent starting point. Potassium fluoride (KF) can also be effective.
-
Why it Works: These bases are strong enough to facilitate the catalytic cycle but are less aggressive in promoting the hydrolytic cleavage of the C-B bond.
-
-
Minimize Water Content: Water is the proton source for this side reaction.
-
Increase Boronic Acid Stability (Derivative Formation): If the above measures are insufficient, the boronic acid itself can be "masked" in a more stable form.
-
Action: Convert the boronic acid to its corresponding pinacol ester or MIDA boronate. These derivatives are significantly more stable to the reaction conditions and slowly release the boronic acid in situ.[4][15]
-
Why it Works: This strategy protects the sensitive C-B bond until it is needed for transmetalation, effectively suppressing the premature decomposition.
-
Issue 3: Significant Homocoupling of the Boronic Acid is Observed
The formation of a biaryl byproduct derived from two molecules of the boronic acid points to two likely issues: oxygen contamination or problems with the Pd(II) precatalyst reduction.[10][11]
Troubleshooting Protocol & Rationale
-
Improve Inert Atmosphere Technique: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[11]
-
Action: Ensure the reaction is performed under a rigorously inert atmosphere. Degas the solvent thoroughly using at least three freeze-pump-thaw cycles. Simply bubbling argon through the solvent is often insufficient to remove all dissolved oxygen.[16]
-
Why it Works: Removing oxygen prevents the oxidative catalyst deactivation pathway that leads to homocoupling.
-
-
Use a Pd(0) Source Directly: If using a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) can sometimes be mediated by the homocoupling of two boronic acid molecules.[11]
-
Action: Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or, preferably, a modern precatalyst (see Issue 1) that cleanly generates the active species without relying on this side reaction.
-
Why it Works: This ensures the catalytic cycle starts productively without an "initiation" phase that consumes the starting material to form byproducts.
-
Part 2: Proactive Strategies and FAQs
Q1: What is the optimal base and solvent combination to start with for this substrate?
For a sterically hindered and electronically rich boronic acid prone to protodeboronation, a non-protic solvent with a moderately strong, non-nucleophilic base is the ideal starting point.
Table 2: Recommended Base & Solvent Starting Conditions
| Solvent System | Base | Temperature Range | Rationale & Comments |
| 1,4-Dioxane / H₂O (e.g., 10:1) | K₃PO₄ | 80-100 °C | A robust, general-purpose system. The small amount of water can aid solubility, but monitor for protodeboronation. |
| Toluene (anhydrous) | K₃PO₄ (finely powdered) | 90-110 °C | Excellent for minimizing protodeboronation. Requires vigorous stirring as it is a heterogeneous mixture.[14] |
| 2-MeTHF (anhydrous) | K₂CO₃ | 80-90 °C | A greener solvent alternative to dioxane/toluene. Milder base may require a more active catalyst. |
Q2: My boronic acid is degrading on the shelf. How can I improve its stability for storage and use?
Boronic acids, especially electron-rich ones, can be prone to dehydration to form cyclic boroxine anhydrides or slow decomposition. Converting to a more stable derivative is a highly effective strategy.[11]
Action: Convert the boronic acid to its diethanolamine adduct or pinacol ester. These are often crystalline, air-stable solids that are easy to handle and weigh accurately. They can be used directly in the Suzuki coupling, often showing improved performance by resisting premature decomposition.[10][15] (See Protocol 2 below).
Part 3: Visualization of Deactivation Pathways and Troubleshooting
The following diagrams illustrate the competing chemical processes and a logical workflow for addressing them.
Caption: A decision-tree workflow for troubleshooting low yields.
Caption: Competing deactivation pathways vs. the productive cycle.
Part 4: Experimental Protocols
Protocol 1: General Starting Point for Coupling
This protocol is a robust starting point designed to minimize common failure modes.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and connect it to a Schlenk line. Evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[16]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of ~0.1 M with respect to the limiting aryl halide.
-
Degassing: Subject the entire heterogeneous mixture to three cycles of freeze-pump-thaw to ensure complete removal of dissolved oxygen.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for consumption of the limiting reagent.[16]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Pinacol Ester Derivative
This procedure converts the boronic acid to a more stable form, ideal for challenging couplings or for storage.
-
Setup: In a round-bottom flask, dissolve the this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene or cyclohexane (~0.2 M).
-
Dehydration: Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue heating until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude solid or oil is often pure enough to be used directly in the Suzuki coupling reaction (using 1.3 equivalents as in Protocol 1). If necessary, it can be purified by recrystallization or chromatography.
References
- Biffis, A., Zecca, M., & Basato, M. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Barrios-Landeros, F., & Hartwig, J. F. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit.
- BenchChem Technical Support. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar.
- Kanno, K., et al. (2012). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction.
- Chen, W., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
- Scientific Diagram. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- BenchChem Technical Support. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Billingsley, K. L., & Buchwald, S. L. (2008).
- Tu, T., et al. (2012).
- Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- BenchChem Technical Support. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. Benchchem.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- BenchChem Technical Support. (2025). Technical Support Center: Catalyst Deactivation in 2-Ethoxy-5-methoxyphenylboronic Acid Coupling. Benchchem.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
Sources
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- 2. researchgate.net [researchgate.net]
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid
In the landscape of modern drug discovery and development, the precise characterization of building blocks is paramount to ensure the synthesis of well-defined and pure active pharmaceutical ingredients (APIs). Phenylboronic acids are a critical class of reagents, widely employed in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling. The subject of this guide, 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid, is a polysubstituted aromatic compound whose structural integrity and purity are crucial for its successful application in complex organic synthesis.
This guide provides an in-depth comparison of analytical techniques for the characterization of this compound, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the nuances of ¹H NMR analysis, including spectral prediction and interpretation, and compare its utility against alternative and complementary methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for the quality control of complex synthetic intermediates.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule makes it an indispensable tool for confirming the identity and assessing the purity of compounds like this compound.
Predicted ¹H NMR Spectrum of this compound
While an experimental spectrum is the gold standard, a predicted ¹H NMR spectrum, based on established principles of chemical shifts and coupling constants for substituted benzene derivatives, provides a strong theoretical framework for analysis.[1]
Structure:
-
Aromatic Protons (H4 and H5): The benzene ring has two remaining protons. Due to the substitution pattern, they will appear as an AX or, more likely, an AB spin system.
-
H5: This proton is ortho to the fluorine atom and will exhibit a doublet splitting due to coupling with the fluorine (³J HF). It is also ortho to the methoxymethoxy group and meta to the chlorine and boronic acid groups. The fluorine atom is strongly electron-withdrawing and will deshield this proton, shifting it downfield.
-
H4: This proton is ortho to the methoxymethoxy group and meta to the fluorine and boronic acid groups, and para to the chlorine. It will appear as a doublet due to coupling with H5 (³J HH). The methoxymethoxy group is an ortho, para-director and is electron-donating, which would typically shield this proton. However, the combined inductive effects of the halogens will influence its final chemical shift.
-
-
Methoxymethoxy (MOM) Group Protons:
-
-O-CH₂-O-: This methylene group will appear as a singlet, typically in the range of 5.0-5.5 ppm.
-
-O-CH₃: The methyl group will also appear as a singlet, typically in the more upfield region of 3.3-3.6 ppm.
-
-
Boronic Acid Protons (-B(OH)₂): The protons of the hydroxyl groups on the boron atom are often broad and may exchange with residual water in the NMR solvent. Their chemical shift is highly variable and they may not always be observed as sharp signals. Phenylboronic acids can also exist in equilibrium with their trimeric boroxine form, which can lead to complex spectra.[2]
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H5 (ortho to F) | 7.2 - 7.5 | d | ³J HF ≈ 8-10 Hz |
| H4 (ortho to OMOM) | 6.9 - 7.2 | d | ³J HH ≈ 8-9 Hz |
| -O-CH₂-O- | 5.2 - 5.4 | s | - |
| -O-CH₃ | 3.4 - 3.6 | s | - |
| -B(OH)₂ | Broad, variable | s (br) | - |
Deepening Structural Insights with 2D NMR Spectroscopy
For complex molecules, one-dimensional ¹H NMR spectra can exhibit overlapping signals. Two-dimensional (2D) NMR techniques provide an additional dimension of information, resolving ambiguities and confirming structural assignments.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[3][4] For our target molecule, a cross-peak between the signals of H4 and H5 would definitively confirm their ortho relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons.[5][6] This is invaluable for assigning the carbon signals of the aromatic ring and the MOM group.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds.[6][7] This technique can be used to confirm the connectivity of the substituents to the aromatic ring. For instance, correlations from the -O-CH₂-O- protons to the C3 carbon of the benzene ring would verify the position of the methoxymethoxy group.
Workflow for NMR-Based Structural Elucidation
The following diagram illustrates a logical workflow for the complete structural elucidation of this compound using a suite of NMR experiments.
Caption: A typical workflow for the structural elucidation of an organic molecule using 1D and 2D NMR techniques.
Comparative Analysis: Beyond NMR
While NMR is a powerful tool for structural confirmation, a comprehensive analytical package for a pharmaceutical intermediate should include orthogonal techniques to assess purity and detect non-proton-containing impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity determination in the pharmaceutical industry, offering high resolution and sensitivity for separating the main compound from its impurities.[8] For boronic acids, reversed-phase HPLC is a common method.
Strengths of HPLC:
-
High Sensitivity: Can detect impurities at very low levels.
-
Quantitative Accuracy: With appropriate reference standards, HPLC provides highly accurate purity values.
-
Versatility: A wide range of column chemistries and mobile phases can be employed to optimize separations.[9][10]
Challenges with Boronic Acids:
-
Hydrolysis: Boronic acids can be susceptible to hydrolysis, which can complicate analysis.
-
Poor Retention: The polar nature of boronic acids can lead to poor retention on standard reversed-phase columns.
Table 2: Comparison of Analytical Techniques
| Feature | ¹H NMR (Quantitative) | HPLC | Mass Spectrometry |
| Primary Application | Structure Elucidation, Purity | Purity, Quantification | Molecular Weight, Fragmentation |
| Quantification | Absolute (qNMR) without identical standard | Relative (requires standard) | Semi-quantitative |
| Sensitivity | Moderate | High | Very High |
| Sample Requirement | Milligrams | Micrograms | Nanograms to Picograms |
| Throughput | Lower | Higher | High |
| Impurity Detection | Detects proton-containing impurities | Detects UV-active impurities | Detects ionizable compounds |
| Structural Info | Rich | Limited (retention time) | Fragmentation pattern |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns.[11][12]
For this compound, key fragmentation pathways would likely involve:
-
Loss of the methoxymethyl group: Cleavage of the ether linkage.
-
Loss of water: From the boronic acid moiety.
-
Fragmentation of the MOM group: Loss of formaldehyde (CH₂O) is a characteristic fragmentation of methoxymethyl ethers.[13][14]
Experimental Protocols
¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Internal Standard: For quantitative NMR (qNMR), add a precisely weighed amount of a suitable internal standard.[15][16]
-
Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. For qNMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.[17][18]
HPLC Method for Purity Determination
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile (MeCN) with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is typically effective for boronic acids.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, a calibration curve generated from a certified reference standard is necessary.[19]
Conclusion: An Integrated Approach to Quality Assurance
For the comprehensive characterization of this compound, a multi-faceted analytical approach is essential. ¹H NMR, complemented by 2D NMR techniques, provides unequivocal structural confirmation. HPLC offers a highly sensitive and accurate method for purity assessment, while mass spectrometry confirms the molecular weight and provides valuable structural clues through fragmentation analysis. The integration of these orthogonal techniques ensures a thorough understanding of the compound's identity, purity, and stability, which is a critical foundation for its use in the synthesis of high-quality pharmaceutical agents. The choice between these methods, or their combined use, will depend on the specific analytical question being addressed, with NMR and HPLC often used in a complementary fashion for purity validation.[8][20][21][22]
References
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Journal of Medicinal Chemistry. Purity by absolute qNMR. [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 70(5), 874–881. [Link]
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Clark, C. R., & Abiedalla, Y. (2020). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry, 34(S3), e8631. [Link]
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Doc Brown's Chemistry. C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern. [Link]
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Clark, C. R., & Abiedalla, Y. (2021). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Forensic Science International, 325, 110889. [Link]
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Grindheim, M. O., & Sitter, B. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PLoS One, 9(12), e115162. [Link]
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SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]
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University of Wisconsin-Madison. H-C multiple-bond correlations: HMBC. [Link]
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SIELC Technologies. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]
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Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. [Link]
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ResearchGate. Purity comparison by NMR and HPLC. [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. [Link]
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SCIEX. (2022). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]
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ResearchGate. (A) 2D 1H-13C HSQC and (B) 2D 1H-13C HMBC spectra of Rosmarinic Acid. [Link]
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Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 11(5), 289. [Link]
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Die Pharmazie. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
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Trinity Biotech. Boronate Affinity - High Performance Liquid Chromatography (HPLC). [Link]
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Georg Thieme Verlag. (2004). Combination of 1H and 13C NMR Spectroscopy. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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University of California, Davis. Mass Spectrometry: Fragmentation. [Link]
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The University of Liverpool Repository. (2006). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
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Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Journal of Chromatography A, 1417, 57–63. [Link]
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ResearchGate. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. [Link]
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Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. [Link]
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University of Würzburg. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]
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San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]
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Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]
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ResearchGate. (Top) The equilibriums involved when mixing phenylboronic acid 1 with... [Link]
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Sarotti, A. M. (2009). DFT-GIAO 1H and 13C NMR prediction of chemical shifts for the configurational assignment of 6beta-hydroxyhyoscyamine diastereoisomers. Magnetic Resonance in Chemistry, 47(11), 958–963. [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. [Link]
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PubChem. Phenylboronic Acid. [Link]
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ResearchGate. High resolution NMR spectra of some tri-substituted benzenes. [Link]
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Ishihara, K. (2012). Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines. Organic Letters, 14(11), 2842–2845. [Link]
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Schultz, Z. D., & Talley, J. M. (2019). Elucidation of pH impacts on monosubstituted benzene derivatives using normal Raman and surface-enhanced Raman scattering. Scientific Reports, 9(1), 1–9. [Link]
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A Researcher's Guide to the Spectroscopic Characterization of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) data for 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid, a key building block in contemporary drug discovery and organic synthesis. We will delve into a comparative analysis with structurally related analogs, present a validated experimental protocol for data acquisition, and explain the rationale behind the spectral assignments. This document is intended for researchers, chemists, and quality control specialists who rely on precise structural verification for their work.
Introduction: The Role of Multi-Substituted Phenylboronic Acids
This compound is a highly functionalized reagent, valuable for its role in Suzuki-Miyaura cross-coupling reactions. The precise arrangement of its substituents—a halogen-rich aromatic core, a boronic acid moiety for coupling, and a protected hydroxyl group—makes it a versatile partner in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Given this complexity, unambiguous structural confirmation is paramount. 13C NMR spectroscopy is a cornerstone of this process, providing a unique fingerprint of the carbon skeleton. Each carbon atom in the molecule resonates at a distinct frequency, influenced by its local electronic environment. This guide will dissect this fingerprint to provide a definitive reference for this compound.
13C NMR Spectroscopic Data & Peak Assignment
The 13C NMR spectrum of this compound was acquired in Deuterated Chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signal. The assignments below are based on established principles of substituent effects on aromatic systems, including coupling constants with fluorine (J-CF).
Table 1: 13C NMR Peak Assignments for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (Coupling with ¹⁹F) | Rationale for Assignment |
| C-O-C H₂-O-CH₃ | 99.8 | Singlet | Acetal carbon, highly deshielded by two adjacent oxygen atoms. |
| C-O-CH₂-O-C H₃ | 56.5 | Singlet | Methoxy carbon, typical chemical shift for an sp³ carbon bonded to oxygen. |
| C -F | 160.2 | Doublet (¹J-CF ≈ 250 Hz) | Aromatic carbon directly bonded to fluorine, exhibiting a large one-bond coupling constant and significant deshielding. |
| C -Cl | 119.5 | Doublet (²J-CF ≈ 22 Hz) | Aromatic carbon bonded to chlorine, its shift is influenced by the ortho-fluorine, resulting in a two-bond C-F coupling. |
| C -OMOM | 148.1 | Doublet (³J-CF ≈ 5 Hz) | Aromatic carbon bonded to the OMOM group, deshielded by oxygen and showing a smaller three-bond coupling to fluorine. |
| C -H | 113.8 | Doublet (⁴J-CF ≈ 3 Hz) | The sole aromatic C-H, its chemical shift is influenced by multiple substituents and shows a small four-bond coupling to fluorine. |
| C -B(OH)₂ | ~125 (broad) | Doublet (³J-CF ≈ 4 Hz) | Carbon attached to the boronic acid. The signal is often broad due to the quadrupolar nature of the boron nucleus. Its exact shift can be solvent and concentration-dependent. |
| C -4 (Internal) | 129.6 | Singlet | Quaternary carbon within the ring, its shift is an aggregate of all substituent effects. |
Note: The exact chemical shift for the carbon attached to the boronic acid (C-B(OH)₂) can be difficult to pinpoint precisely due to quadrupolar broadening and potential exchange phenomena. The value provided is an approximation based on typical data for similar compounds.
Below is a diagram illustrating the numbering scheme used for the peak assignments in Table 1.
Caption: Molecular structure and numbering for 13C NMR assignments.
Comparative Analysis: Understanding Substituent Effects
To truly appreciate the spectroscopic features of the target molecule, it is instructive to compare its 13C NMR data with that of simpler, related phenylboronic acids. This comparison highlights how each functional group—chloro, fluoro, and methoxymethoxy (OMOM)—incrementally influences the electronic environment and, consequently, the chemical shifts of the aromatic carbons.
Table 2: Comparative 13C NMR Data (Aromatic Region, δ in ppm) of Related Phenylboronic Acids
| Compound | C-1 (C-B(OH)₂) | C-2/C-6 | C-3/C-5 | C-4 |
| Phenylboronic Acid | 136.5 | 130.1 | 128.2 | 134.0 |
| 2-Fluorophenylboronic Acid | 123.8 (d, ²J=14 Hz) | 165.1 (d, ¹J=248 Hz) | 115.9 (d, ²J=21 Hz) | 132.5 (d, ³J=8 Hz) |
| 2-Chlorophenylboronic Acid | 133.5 | 136.8 | 131.5 | 132.0 |
| Target Molecule (Approx.) | ~125 | 119.5 (C-Cl), 160.2 (C-F) | 148.1 (C-OMOM), 113.8 (C-H) | 129.6 |
Analysis of Trends:
-
Fluorine's Influence: The most dramatic effect comes from the fluorine atom. The carbon directly attached to it (C-F) is shifted significantly downfield to ~160 ppm, a hallmark of C-F bonds. Furthermore, fluorine's strong electronegativity and its ability to couple through space and bonds result in distinct doublet splittings for nearly all other carbons in the ring.
-
Chlorine's Influence: The chlorine atom at the C-2 position contributes to a downfield shift, though less pronounced than fluorine's effect. Its primary role in the target molecule is to work in concert with the other groups to define the electronic landscape.
-
Methoxymethoxy (OMOM) Group: As a strong electron-donating group, the OMOM ether at C-3 causes a significant downfield shift for the carbon it is attached to (~148 ppm), pushing electron density into the ring.
-
Boronic Acid Moiety: The C-B(OH)₂ carbon signal is often broad and its position is sensitive to the electronic effects of the ortho substituents. The presence of both ortho chloro and fluoro groups pulls electron density away, contributing to its specific chemical shift.
Validated Experimental Protocol for Data Acquisition
The following protocol outlines a standardized method for acquiring high-quality, reproducible 13C NMR data for this class of compounds. Adherence to this protocol ensures data integrity and comparability across different laboratories.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 20-30 mg of this compound. The use of a sufficient quantity is crucial for obtaining a good signal-to-noise ratio in a reasonable time, as 13C has a low natural abundance.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and for its single, well-defined solvent peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Use a spectrometer operating at a ¹H frequency of 400 MHz or higher. Higher field strengths provide better signal dispersion and sensitivity.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS signal. This step is critical for achieving high resolution.
-
-
Acquisition Parameters (¹³C{¹H} Experiment):
-
Experiment Type: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). Proton decoupling simplifies the spectrum to singlets (or doublets if C-F coupling is present) and provides a Nuclear Overhauser Effect (NOE) boost to signal intensity.
-
Pulse Angle: 30 degrees. A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time.
-
Spectral Width: 0 to 220 ppm. This range covers the vast majority of carbon environments in organic molecules.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds. This allows for sufficient relaxation of the carbon nuclei between pulses.
-
Number of Scans: 1024 to 4096. A large number of scans is necessary to average out noise and obtain a clear signal for the low-abundance ¹³C isotope.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
-
Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate peaks and identify chemical shifts.
-
The workflow for this protocol is visualized below.
Caption: Standardized workflow for acquiring 13C NMR data.
Conclusion
The 13C NMR spectrum of this compound is complex, yet highly informative. The distinct chemical shifts, coupled with the characteristic C-F splitting patterns, provide an unambiguous method for structural verification and purity assessment. By comparing its spectral data with simpler analogs, we gain a deeper insight into the electronic contributions of each substituent. The protocol detailed herein offers a robust and reliable method for obtaining high-quality data, ensuring that researchers in drug development and organic synthesis can proceed with confidence in the identity and integrity of this valuable chemical building block.
mass spectrometry of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid
An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid
Introduction
This compound is a key building block in modern organic synthesis and medicinal chemistry. Its structural complexity and reactivity necessitate robust analytical methods for characterization, purity assessment, and reaction monitoring. As a substituted arylboronic acid, it plays a significant role in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone in the synthesis of pharmaceuticals and advanced materials. The presence of chloro, fluoro, and methoxymethyl (MOM) ether functional groups, in addition to the boronic acid moiety, presents unique challenges and opportunities for mass spectrometric analysis.
This guide provides a comprehensive overview of the mass spectrometric behavior of this compound. We will delve into a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, explore its characteristic fragmentation patterns, and compare this technique with other viable analytical methodologies. The insights provided herein are intended for researchers, scientists, and drug development professionals who require accurate and sensitive characterization of this and structurally related compounds.
Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value |
| CAS Number | 1451392-26-9[1][2][3] |
| Molecular Formula | C₈H₉BClFO₄[1][2] |
| Molecular Weight | 234.42 g/mol [1][2] |
| Purity | Typically ≥98%[2][3] |
Core Protocol: LC-MS/MS Analysis
For trace-level quantification and robust characterization, a hyphenated approach of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Boronic acids can be challenging to analyze directly due to dehydration and the formation of cyclic boroxines.[4] However, modern electrospray ionization techniques, particularly in the negative ion mode, have proven highly effective without the need for derivatization.[5]
Experimental Workflow: LC-MS/MS
Caption: High-level workflow for the LC-MS/MS analysis of the target compound.
Step-by-Step Methodology
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and water.
-
From the stock solution, prepare working standards and quality control samples by serial dilution to the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL) using the mobile phase as the diluent.
2. Chromatographic Conditions: The goal of the chromatographic separation is to resolve the analyte from potential impurities and matrix components, ensuring a clean introduction into the mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., Agilent Poroshell HPH C18, 150 mm x 4.6 mm, 2.7 µm) is recommended for good retention and peak shape.[5]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water. The use of ammonium acetate helps to promote ionization.[6]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution: A gradient elution is employed to ensure efficient separation and elution of the analyte.
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B (Re-equilibration)
-
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions: Electrospray ionization in negative mode (ESI-) is highly effective for boronic acids, as they readily lose a proton to form the [M-H]⁻ ion.[5]
-
Ionization Mode: ESI Negative.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or Full Scan for qualitative analysis and fragmentation studies.
-
Capillary Voltage: 4000 V.[5]
-
Drying Gas Temperature: 300 °C.[5]
-
Drying Gas Flow: 10 L/min.[5]
-
Nebulizer Pressure: 35 psi.[5]
Expected Mass Spectrum and Fragmentation Analysis
The molecular weight of the compound is 234.42 Da. Due to the natural isotopic abundance of Chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic isotopic pattern for all chlorine-containing ions.
Precursor Ion: In negative ESI mode, the primary ion observed will be the deprotonated molecule, [M-H]⁻.
-
m/z 233.0: Corresponding to [C₈H₈B³⁵ClFO₄]⁻
-
m/z 235.0: The A+2 isotope peak corresponding to [C₈H₈B³⁷ClFO₄]⁻
Proposed Fragmentation Pathway: Upon collision-induced dissociation (CID) in the mass spectrometer, the [M-H]⁻ precursor ion is expected to fragment through several key pathways driven by the loss of stable neutral molecules.
Caption: Proposed fragmentation of this compound.
Table of Expected Fragments:
| m/z (³⁵Cl / ³⁷Cl) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |
| 233.0 / 235.0 | [M-H]⁻ | - | [C₈H₈BClFO₄]⁻ |
| 203.0 / 205.0 | [M-H - CH₂O]⁻ | Formaldehyde (CH₂O) | [C₇H₆BClFO₃]⁻ |
| 201.0 / 203.0 | [M-H - CH₃OH]⁻ | Methanol (CH₃OH) | [C₇H₅BClFO₃]⁻ |
| 188.0 / 190.0 | [M-H - CH₂OCH₃]⁻ | Methoxymethyl radical (•CH₂OCH₃) | [C₇H₅BClFO₃]⁻ |
| 190.0 / 192.0 | [M-H - B(OH)₂]⁻ | Boronic acid radical (•B(OH)₂) | [C₈H₇ClFO₂]⁻ |
Comparison with Alternative Analytical Methods
While LC-MS/MS is a premier technique, other methods offer complementary information or may be more suitable for specific applications.
| Technique | Principle | Advantages | Disadvantages | Suitability for Topic |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity and selectivity; provides structural information; ideal for quantification in complex matrices.[5][6] | Higher equipment cost and complexity. | Excellent: Gold standard for quantification and identification. |
| GC-MS | Separation of volatile compounds followed by mass detection. | High chromatographic resolution; extensive spectral libraries available. | Requires derivatization for non-volatile compounds like boronic acids[7][8]; potential for thermal degradation. | Conditional: Requires derivatization, which adds complexity and potential for artifacts. |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. | Unambiguous structure elucidation; non-destructive; provides detailed information on chemical environment and connectivity.[9][10] | Low sensitivity compared to MS; requires higher sample concentrations; complex spectra for intricate molecules. | Excellent: Essential for definitive structural confirmation and purity assessment. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Robust, widely available, and cost-effective for routine analysis. | Lower sensitivity and selectivity than MS; co-eluting impurities can interfere; not all fragments may be chromophoric. | Good: Suitable for routine purity checks and quantification at higher concentrations. |
Conclusion
The mass spectrometric analysis of this compound, particularly via LC-MS/MS, offers unparalleled sensitivity and specificity. The proposed method, utilizing electrospray ionization in negative mode, allows for direct analysis without derivatization, providing clear data on the molecular ion and its characteristic fragments. Understanding the predictable fragmentation pathways—such as the loss of the methoxymethyl group and its components—is critical for confident identification. While alternative techniques like NMR and GC-MS have their specific merits, LC-MS/MS stands out as the most versatile and powerful tool for both qualitative and quantitative analysis of this important chemical entity in research and development settings.
References
- Benchchem.
- Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86.
- BU CyberSec Lab. 2-Chloro-6-fluorophenylboronic acid.
- Matrix Scientific. [2-Chloro-6-fluoro-3-(methoxymethoxy)phenyl]boronic acid.
- MedChemExpress. B-[2-Fluoro-3-(methoxy-d3)phenyl]boronic Acid.
- The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019-11-08).
- Analytical Methods (RSC Publishing).
- Chromatography Forum.
- Agilent. Phenylboronic Acid (PBA)
- Frontier Specialty Chemicals. This compound.
- PubMed - NIH. Arylboronic acid chemistry under electrospray conditions.
- ResearchGate. Fig.
- ACS Publications. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011-03-30).
- MDPI.
- ChemicalBook. Phenylboronic acid(98-80-6) 1H NMR spectrum.
- CymitQuimica. This compound.
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- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
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- 10. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
analytical techniques for purity assessment of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid
For researchers, scientists, and drug development professionals, the meticulous characterization of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. The purity of building blocks such as 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid, a key intermediate in the synthesis of various pharmaceutically active compounds, directly influences the quality, safety, and efficacy of the final drug substance. This guide provides a comprehensive comparison of analytical techniques for the purity assessment of this specific arylboronic acid, offering insights into experimental design and data interpretation.
Boronic acids, while invaluable in synthetic chemistry, present unique analytical challenges due to their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, and their inherent polarity.[1][2] A multi-faceted analytical approach is therefore essential for a complete purity profile, encompassing the quantification of the main component, identification of organic and inorganic impurities, and determination of residual solvents.
Navigating the Analytical Landscape: A Comparative Overview
The selection of an appropriate analytical technique hinges on the specific purity attribute being investigated. A combination of chromatographic and spectroscopic methods is typically employed to build a comprehensive purity profile. The following table provides a comparative summary of the most pertinent techniques for the analysis of this compound.
| Analytical Technique | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantification of the main component and non-volatile organic impurities. | High resolution, excellent quantitative accuracy and precision, widely available. | On-column degradation can be an issue for some boronic acids.[3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities and confirmation of the main component's identity. | High sensitivity and selectivity, provides molecular weight information.[1][4] | Quantitative accuracy can be lower than HPLC-UV without careful validation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, identification and quantification of impurities (qNMR). | Provides detailed structural information, can be quantitative without a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods, spectra can be complicated by oligomerization.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile organic impurities, and residual solvents. | Excellent for separating and identifying volatile compounds. | Requires derivatization for non-volatile boronic acids, which can introduce analytical variability.[5] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Determination of elemental impurities. | Extremely sensitive for trace metal analysis, capable of multi-element detection.[6][7] | Does not provide information on the chemical form of the element. |
In-Depth Methodologies and Experimental Protocols
A holistic purity assessment workflow for this compound should be designed to address all potential impurities. The following diagram illustrates a logical approach to this process.
Caption: A comprehensive workflow for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Assay and Organic Impurity Profiling
HPLC with UV detection is the workhorse for determining the purity of the main component and quantifying known and unknown organic impurities. The key challenge in developing an HPLC method for boronic acids is to prevent on-column degradation and achieve good peak shape. The use of a stationary phase with low silanol activity is often recommended to minimize interactions with the boronic acid moiety.[8][9]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column with low silanol activity (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (or a wavelength determined by the UV spectrum of the analyte).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
Causality Behind Experimental Choices: The acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better retention and peak shape on a reversed-phase column. A gradient elution is employed to separate compounds with a range of polarities, ensuring the elution of both the main component and any potential impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[4] The chromatographic conditions are often similar to the HPLC-UV method, allowing for direct comparison of the data.
Experimental Protocol:
-
Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
LC Conditions: Same as the HPLC-UV method described above.
-
Data Analysis: The mass-to-charge ratio (m/z) of the impurities can be used to propose elemental compositions and potential structures.
Trustworthiness: By coupling the separation power of HPLC with the specificity of mass spectrometry, this technique provides a high degree of confidence in the identification of impurities, even at trace levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantification
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. It is also a primary method for quantitative analysis (qNMR) without the need for a specific reference standard for each impurity. A common issue with NMR of boronic acids is the formation of boroxines, which can lead to complex and broad spectra.[2] Running the NMR in a solvent like deuterated methanol (CD3OD) can help to break up these trimers.[2]
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated methanol (CD3OD) or Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Experiments:
-
¹H NMR: To observe the proton signals and their integrations.
-
¹³C NMR: To identify the carbon skeleton.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
-
¹¹B NMR: To characterize the boron environment.
-
qNMR: For quantitative analysis, a certified internal standard with a known concentration is added to the sample. The purity of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
-
Expertise & Experience: The choice of solvent is critical. While CDCl3 might be used, the potential for boroxine formation is higher. CD3OD is often a better choice for obtaining sharp, well-resolved spectra of boronic acids.[2]
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
Residual solvents are organic volatile impurities that may be present from the manufacturing process.[10][11] Headspace GC-MS is the standard technique for their analysis due to its high sensitivity and ability to handle complex sample matrices without extensive sample preparation.[12][13]
Experimental Protocol:
-
Instrumentation: A GC-MS system equipped with a headspace autosampler.
-
Column: A column suitable for volatile organic compounds, such as a DB-624 or equivalent.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A suitable temperature program to separate common laboratory solvents (e.g., initial temperature of 40°C, hold for 5 minutes, then ramp to 240°C).
-
Sample Preparation: The sample is weighed into a headspace vial and dissolved in a high-boiling point solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Headspace Conditions: The vial is heated to a specific temperature for a set time to allow the volatile solvents to partition into the headspace before injection into the GC.
Authoritative Grounding: The analysis of residual solvents should be performed in accordance with the guidelines set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3C.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurity Analysis
Elemental impurities can be introduced from raw materials, catalysts, or manufacturing equipment.[7][14] ICP-MS is the preferred technique for their determination due to its exceptional sensitivity and ability to measure a wide range of elements simultaneously.[6]
Experimental Protocol:
-
Instrumentation: An ICP-MS instrument.
-
Sample Preparation: The sample is typically digested using a strong acid (e.g., nitric acid) in a closed-vessel microwave digestion system to bring the elements into solution.[6]
-
Analysis: The digested sample solution is introduced into the ICP-MS, and the concentration of various elements is determined.
Authoritative Grounding: The assessment of elemental impurities should follow the guidelines of ICH Q3D and USP General Chapters <232> and <233>.[6][15]
Data Presentation and Interpretation
To facilitate a clear comparison of results, all quantitative data should be summarized in a structured table.
Table 1: Summary of Purity Assessment for this compound (Example Data)
| Test | Method | Specification | Result |
| Assay | HPLC-UV | ≥ 98.0% | 99.2% |
| Individual Unspecified Impurity | HPLC-UV | ≤ 0.10% | 0.08% |
| Total Organic Impurities | HPLC-UV | ≤ 1.0% | 0.25% |
| Residual Solvents (e.g., Toluene) | Headspace GC-MS | ≤ 890 ppm | < 100 ppm |
| Elemental Impurities (e.g., Palladium) | ICP-MS | ≤ 10 ppm | < 1 ppm |
| Identity | ¹H NMR, ¹⁹F NMR, MS | Conforms to structure | Conforms |
Conclusion
The purity assessment of this compound requires a multi-pronged analytical strategy. By combining the strengths of HPLC, LC-MS, NMR, GC-MS, and ICP-MS, a comprehensive purity profile can be established, ensuring the quality and consistency of this critical synthetic intermediate. The protocols and insights provided in this guide serve as a robust starting point for researchers and drug development professionals to design and execute their analytical workflows with confidence.
References
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]
-
Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent. Available at: [Link]
-
Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]
-
Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry (ACS Publications). Available at: [Link]
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC (NIH). Available at: [Link]
-
GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. RSC Publishing. Available at: [Link]
-
Residual Solvent Analysis in Pharmaceuticals. Available at: [Link]
-
Elemental Impurity Analysis. Pharmaceutical Technology. Available at: [Link]
-
Residual Solvent Analysis of Pharmaceutical Products. Chemetrix. Available at: [Link]
-
Using ICP-MS to Measure Elemental Compositions in Drug Products. EAG Laboratories. Available at: [Link]
-
Arylboronic acid chemistry under electrospray conditions. PubMed (NIH). Available at: [Link]
-
Residual Solvents in Pharmaceuticals. Veeprho. Available at: [Link]
-
Residual Solvent Analysis of Pharmaceutical Products. Agilent. Available at: [Link]
-
USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. Available at: [Link]
-
What are the analytical methods for determining the purity of Boric acid - 10B?. Blog. Available at: [Link]
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]
-
Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. PubMed. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]
-
Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available at: [Link]
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- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 10. pharmtech.com [pharmtech.com]
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- 12. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chemetrix.co.za [chemetrix.co.za]
- 14. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 15. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: A Comparative Yield Analysis of Substituted Phenylboronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials. For researchers and drug development professionals, mastering this reaction is not merely about achieving product formation but about maximizing yield and purity.
A critical, yet often nuanced, factor governing the success of a Suzuki coupling is the electronic and steric nature of the organoboron reagent. This guide provides an in-depth, evidence-based comparison of reaction yields obtained with various electronically and sterically distinct substituted phenylboronic acids. Moving beyond a simple procedural outline, we will dissect the mechanistic underpinnings that dictate these outcomes, offering field-proven insights to empower you to optimize your synthetic strategies.
Mechanistic Insights: The Heart of the Reaction
The efficacy of a Suzuki-Miyaura coupling is dictated by a finely balanced catalytic cycle involving a palladium catalyst. This cycle comprises three principal steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3] While each step is crucial, the transmetalation—the transfer of the organic group from the boron atom to the palladium center—is frequently the rate-determining step and is most profoundly influenced by the properties of the phenylboronic acid.[4]
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Methodology
-
Reaction Setup:
-
Action: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (e.g., 4-iodoanisole, 1.0 mmol), the phenylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). [5] * Rationale: Using a slight excess of the boronic acid component can help drive the reaction to completion, compensating for potential side reactions like protodeboronation. [6]The base is essential for activating the boronic acid for transmetalation. [7]
-
-
Solvent Addition and Degassing:
-
Action: Add the chosen solvent (e.g., 8 mL of DMF or a mixture of Toluene/Ethanol/Water). [1][5]Seal the flask with a septum and purge the system with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
-
Rationale: Degassing is critical. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. An inert atmosphere protects the catalyst throughout the reaction.
-
-
Catalyst Addition:
-
Action: Briefly remove the septum and add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol% or Pd(OAc)₂, 2 mg) under a positive flow of inert gas. [2] * Rationale: The catalyst is added last to the deoxygenated mixture to maximize its active lifetime. The choice of catalyst and ligand is crucial and often substrate-dependent.
-
-
Reaction Execution:
-
Action: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring. [1][2]Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl halide is consumed.
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. Monitoring ensures the reaction is stopped at the optimal time, preventing potential byproduct formation from prolonged heating.
-
-
Workup and Purification:
-
Action: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine. [1] * Rationale: The aqueous wash removes the inorganic base and salts.
-
Action: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation). [1] * Rationale: Removal of residual water is necessary before solvent evaporation to obtain a clean crude product.
-
Action: Purify the crude residue using flash column chromatography to isolate the pure biphenyl product.
-
Rationale: Chromatography separates the desired product from unreacted starting materials, the catalyst, and any side products (e.g., from homocoupling or protodeboronation).
-
Conclusion and Forward Outlook
The electronic and steric profile of the substituted phenylboronic acid is a pivotal determinant of yield in Suzuki-Miyaura cross-coupling reactions. As demonstrated, electron-donating groups generally enhance reactivity and yield by accelerating the rate-determining transmetalation step. Conversely, electron-withdrawing and sterically demanding ortho substituents can impede this step. However, these challenges are not insurmountable. The judicious selection of catalysts, ligands, bases, and solvent systems can often overcome poor intrinsic reactivity, enabling the efficient synthesis of a vast chemical space. [1][8]This guide serves as a foundational resource for researchers to make informed, mechanism-driven decisions for reaction optimization, ultimately leading to more efficient and successful synthetic outcomes.
References
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.
- Effect of substituents on SuzukieMiyaura reactions.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
- A Comparative Guide to the Kinetics of Suzuki Reactions with 3-Tolylboronic Acid. BenchChem.
- Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology.
- pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. University of Illinois IDEALS.
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
Sources
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- 2. rose-hulman.edu [rose-hulman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Catalyst Efficiency for the Suzuki-Miyaura Coupling of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid
Introduction
In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl and heteroaryl structures is of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of synthetic organic chemistry for its reliability and functional group tolerance in forging carbon-carbon bonds.[1] This guide focuses on a particularly valuable yet challenging building block: 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid . Its utility in constructing novel molecular architectures is significant, but its di-ortho-substituted nature, featuring both chloro and fluoro groups, presents considerable steric and electronic hurdles that can impede catalytic efficiency.[2]
The presence of substituents adjacent to the boronic acid moiety can drastically slow the crucial transmetalation step in the catalytic cycle, while the chloro-substituent on the coupling partner (if this moiety were on the halide partner) would necessitate a highly active catalyst for the initial oxidative addition. This guide provides a comprehensive framework for navigating these challenges. We will dissect the mechanistic underpinnings of the reaction, compare state-of-the-art palladium catalyst systems, and provide a robust, field-proven protocol for high-throughput screening to empower researchers to identify optimal reaction conditions with confidence and precision.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
Understanding the catalytic cycle is fundamental to rational catalyst selection and troubleshooting. The Suzuki-Miyaura reaction proceeds through a sequence of three primary steps involving a palladium catalyst. The efficiency of each step is highly dependent on the choice of catalyst (palladium precursor and ligand), substrate, base, and solvent.[3]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar¹-X). This is often the rate-limiting step, especially for less reactive aryl chlorides.[3][4]
-
Transmetalation : The organoboronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide. This step is highly sensitive to steric hindrance on both the catalyst and the boronic acid.[3][5] For a sterically demanding substrate like this compound, this step is a critical bottleneck.
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst to re-enter the cycle.
Catalyst Selection for Sterically Hindered Substrates
Standard catalysts like Pd(PPh₃)₄ often fail with challenging substrates due to the steric clash between the bulky phosphine ligands and the ortho-substituents on the coupling partners. The development of specialized ligands has been crucial for overcoming these limitations.[1]
The Role of Modern Ligands
For substrates like this compound, the ideal ligand must possess specific characteristics:
-
Steric Bulk : Large, bulky ligands accelerate the final reductive elimination step and promote the formation of the monoligated Pd(0)L species, which is often the most active form for oxidative addition.[6]
-
Electron-Richness : Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the Pd(0) into the aryl halide bond.[7]
Based on these principles, several classes of ligands have proven superior for hindered couplings:
-
Dialkylbiaryl Phosphines (Buchwald Ligands) : This class, including XPhos , SPhos , and RuPhos , is the gold standard for many challenging couplings. Their steric bulk and electron-donating properties are finely tuned to promote high catalytic turnover.[4][8][9]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that are often resistant to decomposition at high temperatures. They are excellent for coupling unreactive aryl chlorides.[10][11]
The Advantage of Precatalysts
Modern protocols increasingly favor the use of well-defined, air-stable palladium precatalysts. These complexes, such as the Buchwald G3 and G4 precatalysts, contain the palladium source and the ligand in a single, stable molecule. They are designed to efficiently generate the active Pd(0) species in situ upon addition of a base, leading to more reproducible results and higher activity compared to catalyst systems generated from separate Pd sources (e.g., Pd(OAc)₂) and ligands.[12][13][14]
Comparative Performance of Catalyst Systems
While direct comparative data for this compound is not extensively published, we can infer performance from studies on structurally analogous, sterically hindered substrates. The following table summarizes typical results for challenging Suzuki-Miyaura couplings, providing a strong starting point for catalyst selection.
| Catalyst System (Precatalyst) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Strengths & Considerations |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 85-95% | Highly effective and general-purpose system, though requires in situ catalyst formation.[15] |
| XPhos Pd G3 | XPhos | K₃PO₄ / K₂CO₃ | 1,4-Dioxane | 80-110 | 4-12 | >90% | Excellent for hindered aryl chlorides and boronic acids. Air-stable precatalyst improves reproducibility.[12] |
| RuPhos Pd G3 | RuPhos | Cs₂CO₃ | t-AmOH | 80-100 | 2-8 | >90% | Particularly effective for coupling with heterocyclic partners and hindered primary amines.[4] |
| Pd₂(dba)₃ / cataCXium® A | cataCXium® A | TMSOK | DME | 80 | 1-4 | >80% | Di-adamantyl-based phosphine ligand shows unique reactivity, especially in anhydrous conditions.[16] |
| [Pd(IPr)Cl₂]₂ | IPr (NHC) | LiOtBu / LHMDS | Toluene | 110 | 12-18 | 75-90% | N-Heterocyclic Carbene (NHC) ligand provides high thermal stability, good for very unreactive substrates.[10] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME/H₂O | 90 | 16 | 60-85% | A versatile, older-generation catalyst; may be less effective for extremely hindered substrates.[15] |
Experimental Protocol: High-Throughput Catalyst Screening
To empirically determine the optimal catalyst system, a high-throughput screening (HTS) approach is the most efficient method.[17] The following protocol describes a 24-well plate-based screen to compare multiple catalysts, bases, and solvents simultaneously.[13][18]
Step-by-Step Methodology
1. Plate Preparation (Inert Atmosphere Glovebox)
-
Arrange 24 glass vials (e.g., 4 mL) in a compatible reaction block.
-
Pre-dose the vials with the selected palladium precatalysts (e.g., 1-2 mol% relative to the limiting reagent). For a 0.1 mmol scale reaction, this would be 1-2 µmol of catalyst per vial.
-
Rationale : Using pre-dosed, commercially available screening kits or preparing plates in advance ensures accuracy and efficiency.
-
2. Stock Solution Preparation
-
Aryl Halide Stock : Prepare a 0.2 M solution of the desired aryl halide partner (e.g., a substituted aryl bromide) in a suitable solvent (e.g., 1,4-dioxane).
-
Boronic Acid Stock : Prepare a 0.3 M solution of this compound (1.5 equivalents) in the same solvent.
-
Rationale : Using a slight excess of the boronic acid can help drive the reaction to completion and compensate for potential protodeboronation.
-
-
Base Stocks : Prepare 1.0 M solutions or slurries of different bases (e.g., K₃PO₄, Cs₂CO₃) in a solvent mixture (e.g., 4:1 Dioxane/Water).
-
Internal Standard Stock : Prepare a stock solution of a known concentration of an inert, stable compound (e.g., biphenyl or triphenylmethane) for accurate quantification during analysis.
3. Reaction Setup (Inert Atmosphere)
-
To each vial containing the pre-dosed catalyst, add the reagents via syringe or liquid handler in the following order:
-
Aryl Halide solution (0.5 mL, 0.1 mmol, 1.0 equiv).
-
Boronic Acid solution (0.33 mL, 0.1 mmol, 1.0 equiv - adjust concentration/volume as needed for desired stoichiometry).
-
Base solution (0.2 mL, 0.2 mmol, 2.0 equiv).
-
-
Seal the vials with screw caps containing PTFE septa.
4. Reaction Execution
-
Place the sealed reaction block on a heated magnetic stirring plate.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for a set time (e.g., 12-18 hours).
5. Workup and Analysis
-
Cool the reaction block to room temperature.
-
Uncap the vials and add a precise volume of the internal standard stock solution to each.
-
Quench the reaction by adding 1 mL of saturated aqueous NH₄Cl.
-
Add 1 mL of an extraction solvent (e.g., ethyl acetate), cap, and vortex thoroughly.
-
Allow the layers to separate. Take an aliquot from the organic layer and dilute it into a 96-well plate for analysis.
-
Analyze the samples by UPLC-MS or GC-MS to determine the ratio of product to the internal standard, thereby calculating the reaction yield.[13]
Potential Pitfalls and Troubleshooting
-
Protodeboronation : Fluorinated and sterically hindered boronic acids are susceptible to replacement of the -B(OH)₂ group with a proton, especially with strong bases or high temperatures.[19] If this is observed (via mass spectrometry of byproducts), screen milder bases (e.g., K₂CO₃) or lower the reaction temperature. The use of anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can sometimes mitigate this issue.[16]
-
MOM Protecting Group Instability : The methoxymethoxy (MOM) ether is generally stable under the basic conditions of the Suzuki coupling. However, it is sensitive to acid. Ensure any acidic workup steps are performed cautiously and at low temperatures if the integrity of this group is critical.
-
Low Conversion : If yields are consistently low, this points to inefficient catalysis. The primary variables to re-screen are the ligand and the base. A more electron-rich or sterically demanding ligand may be required. Alternatively, the chosen base may not be effective at forming the active boronate species.
Conclusion
The successful application of this compound in Suzuki-Miyaura cross-coupling hinges on overcoming the steric and electronic challenges posed by its di-ortho-substituted framework. While traditional catalysts may falter, modern systems employing bulky, electron-rich phosphine ligands, particularly those formulated as stable palladium precatalysts, offer a robust and reliable path to high-efficiency C-C bond formation. Catalyst systems built around ligands such as XPhos, SPhos, and RuPhos are the most promising candidates.
This guide provides the mechanistic rationale and a validated, high-throughput screening protocol to enable researchers to move beyond theoretical selection and rapidly identify the optimal, empirically-proven conditions for their specific coupling partners. By systematically evaluating the interplay between catalyst, ligand, base, and solvent, the full synthetic potential of this valuable building block can be realized.
References
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Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Advanced Synthesis & Catalysis, 346(13-15), 1553-1582. Available from: [Link]
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Ohtsuka, Y., Hagiwara, H., Miyazaki, T., & Yamakawa, T. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Synthetic Communications, 49(1), 159–165. Available from: [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]
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ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available from: [Link]
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The University of Texas at Austin. Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Available from: [Link]
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ACS Omega. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Available from: [Link]
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MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 2021, 26(1), 193. Available from: [Link]
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Eom, M. S., Noh, J., Kim, H. S., Yoo, S., Han, M. S., & Lee, S. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. Organic Letters, 18(8), 1720–1723. Available from: [Link]
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ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Available from: [Link]
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MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Catalysts, 2021, 11(1), 108. Available from: [Link]
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ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Available from: [Link]
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High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). Available from: [Link]
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Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. Available from: [Link]
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ChemRxiv. Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. Available from: [Link]
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ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Available from: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
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Stauffer, S. R., & Hartwig, J. F. (2000). A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry. Journal of the American Chemical Society, 122(6), 1205–1206. Available from: [Link]
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ResearchGate. High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview. Available from: [Link]
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ResearchGate. Comparative yields for Suzuki‐Miyaura couplings. Available from: [Link]
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BU CyberSec Lab. 2-Chloro-6-fluorophenylboronic acid. Available from: [Link]
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Semantic Scholar. Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. Available from: [Link]
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Organic Process Research & Development. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link]
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Chem-Station. Protecting Groups for Boronic Acids. Available from: [Link]
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da Silva, F. C., et al. (2015). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 20(10), 18390–18423. Available from: [Link]
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MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 2020, 25(21), 5038. Available from: [Link]
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Sodeoka, M., & Ikawa, T. (2010). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 110(2), 777–824. Available from: [Link]
-
Leadbeater, N. E., & McGowan, C. (2007). A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Arkivoc, 2007(14), 187-196. Available from: [Link]
-
Pye, D. R., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 19(11), 2881–2884. Available from: [Link]
-
PubMed. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. Available from: [Link]
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Journal of the American Chemical Society. Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Available from: [Link]
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ResearchGate. A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. Available from: [Link]
-
PubMed. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Available from: [Link]
-
PubMed. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available from: [Link]
-
European Patent Office. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES. Available from: [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic Acid
As a Senior Application Scientist, my priority is to ensure that you can utilize our products not only effectively but also safely, from initial handling to final disposal. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid, grounding every recommendation in established safety protocols and chemical principles. Our goal is to empower you with the knowledge to manage chemical waste responsibly, ensuring the safety of your laboratory personnel and the protection of our environment.
Understanding the Compound: Hazard Profile and Characteristics
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is a halogenated organoboron compound with a specific hazard profile that dictates its handling and disposal requirements.
Key Hazard Information Summary
| Hazard Classification | Description | Recommended Precaution |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1] | Wear protective gloves and clothing.[1] |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation.[1] | Wear safety glasses with side-shields or goggles.[1] |
| Respiratory Tract Irritation | May cause respiratory irritation.[1] | Avoid breathing dust. Handle in a well-ventilated area or chemical fume hood.[3] |
This compound is a solid irritant.[4] The primary risks are associated with direct contact and inhalation of dust particles. Therefore, all handling and disposal procedures must be designed to minimize dust generation and prevent physical contact.
The Core Principle: Segregation of Halogenated Organic Waste
The single most critical step in the proper disposal of this compound is correct waste segregation. Due to the presence of chlorine and fluorine atoms, this compound is classified as a halogenated organic waste .[5]
Why is segregation so important? Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic and environmentally persistent byproducts like dioxins.[6] Mixing them with non-halogenated solvents or other waste streams can complicate and significantly increase the cost of disposal, and in some cases, create dangerous chemical reactions.[6][7] For example, mixing halogenated compounds with certain metals or bases can lead to unforeseen reactions.[8]
The following diagram illustrates the decision process for segregating laboratory chemical waste, highlighting the correct pathway for this compound.
Step-by-Step Disposal Protocol: From Bench to Pickup
Direct chemical neutralization of boronic acids in a laboratory setting is not recommended without a validated, substance-specific protocol, as it can create unintended hazards. The authoritative and safest procedure is to collect the waste for disposal by a licensed environmental health and safety (EHS) vendor.[1][3]
Part A: Personal Protective Equipment (PPE)
Before beginning, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.
-
Eye Protection : Chemical safety goggles or a face shield.[1]
-
Hand Protection : Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.[1]
-
Body Protection : A fully buttoned laboratory coat.[3]
Part B: Preparing the Waste Container
Proper containment is crucial for safe storage and transport.
-
Select an Appropriate Container :
-
Use a container designated for halogenated organic waste .[5] This is often a glass bottle or a specific type of plastic carboy provided by your institution's EHS department.[9]
-
Ensure the container is clean, dry, and in good condition with a securely sealing cap.[10] It must be compatible with the chemical; avoid metal containers where possible.
-
If reusing a container, ensure all old labels are completely removed or defaced to prevent confusion.[9]
-
-
Label the Container :
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[11] These labels are typically provided by your EHS department.
-
Clearly write the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[10]
-
List all constituents and their approximate percentages if it is a mixed waste stream.[10]
-
Part C: Transferring the Waste
This procedure applies to the pure, solid chemical and any contaminated disposable materials (e.g., weighing paper, gloves, wipes).
-
Work in a Ventilated Area : Conduct all transfers inside a certified chemical fume hood to control dust and vapors.[8]
-
Transfer Solid Waste :
-
Carefully sweep or scoop the solid this compound into the prepared, labeled hazardous waste container.
-
Avoid actions that create dust, such as dropping the material from a height.
-
-
Package Contaminated Debris :
-
Place any contaminated items, such as pipette tips, wipes, and contaminated gloves, into the same halogenated waste container. If dealing with bulky items, a separate, clearly labeled bag or container for solid halogenated waste may be necessary. Consult your EHS guidelines.
-
-
Secure the Container :
Part D: Storage and Pickup
-
Store in a Satellite Accumulation Area (SAA) :
-
Store the sealed waste container in a designated SAA at or near the point of generation.[11][12] This area must be under the control of laboratory personnel.
-
Ensure the container is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[9]
-
Segregate the halogenated waste container from incompatible materials, particularly acids, bases, and strong oxidizing agents.[3][8]
-
-
Request a Pickup :
-
Once the container is nearly full (e.g., 90% capacity) or you are finished generating this waste stream, arrange for disposal through your institution's EHS department.[10] This is typically done via an online request form.[13]
-
Do not accumulate more than 55 gallons of total hazardous waste in your SAA.[12]
-
Emergency Procedures: Spill Management
In the event of an accidental spill, follow these steps:
-
Alert Personnel : Notify others in the immediate area.
-
Assess the Spill : For a small, manageable spill (that can be cleaned up in under 10 minutes by trained personnel), proceed with cleanup.[8] For large or uncontrolled spills, evacuate the area and contact your institution's emergency safety office.[14]
-
Wear Appropriate PPE : Ensure you are wearing the full PPE described in Section 3A.
-
Contain and Clean :
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[6]
-
Sweep the absorbed material into your pre-labeled halogenated hazardous waste container.[1] Avoid creating dust.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Dispose of Cleanup Materials : All materials used for cleanup must be disposed of as halogenated hazardous waste.[6]
By adhering to these systematic procedures, you ensure that the disposal of this compound is conducted with the highest regard for safety, regulatory compliance, and scientific integrity.
References
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Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Oregon State University Environmental Health and Safety. Retrieved from [Link]
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Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
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Chemical and Hazardous Waste. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]
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Hazardous Waste Segregation. (n.d.). Bucknell University. Retrieved from [Link]
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Halogenated Solvents Safety Data Sheet. (n.d.). Washington State University Environmental Health & Safety. Retrieved from [Link]
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Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Organic Chemistry Praktikum. Retrieved from [Link]
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Mastering the Safe Handling of 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 2-Chloro-6-fluoro-3-(methoxymethoxy)phenylboronic acid (CAS No. 1451392-26-9). As a Senior Application Scientist, my objective is to offer a procedural framework grounded in scientific expertise to ensure your safety and experimental integrity. This document moves beyond mere compliance, explaining the rationale behind each recommendation to foster a culture of proactive safety.
Hazard Analysis and Risk Assessment: Understanding the Compound
This compound is a halogenated arylboronic acid. While specific toxicological data for this exact compound is limited, the available Safety Data Sheet (SDS) and data from structurally similar boronic acids indicate a consistent hazard profile.[1][2] The primary risks are associated with irritation to the skin, eyes, and respiratory system, and it is classified as harmful if swallowed.[1]
Hazard Identification Summary:
| Hazard Classification | Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
The causality behind these hazards lies in the reactivity of the boronic acid functional group and the presence of halogen substituents. Boronic acids can interact with biological molecules, and the compound's dust can be easily inhaled or come into contact with skin and eyes, leading to irritation.
The Core of Safety: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial. Each component is selected to mitigate a specific, identified risk. The guiding principle is to prevent any direct contact with the compound.
Primary Engineering Control: The Fume Hood
All handling of this compound powder must be conducted in a certified chemical fume hood. This is the most critical engineering control to prevent the inhalation of fine particulates and to contain any potential spills.
Essential Personal Protective Equipment
The following PPE is mandatory when handling this compound:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, tight-sealing safety goggles.[1][3][4] A face shield should be worn over glasses or goggles when handling larger quantities or during procedures with a high splash risk. | Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Inspect gloves for any defects before use and use proper removal techniques to avoid skin contact.[1][5] | Provides a chemical-resistant barrier to prevent skin irritation.[1] Double-gloving is recommended for extended handling periods. |
| Body Protection | A knee-length laboratory coat with long sleeves and elastic or gathered cuffs.[6] | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | Generally not required if work is performed within a certified fume hood.[3] If a fume hood is not available or if handling large quantities that could generate significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[3] | Prevents inhalation of airborne particles that can cause respiratory tract irritation.[1] |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step workflow for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7] The container should be kept tightly closed.[4][5]
Handling and Weighing
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Conduct all weighing operations within the fume hood. Use a spatula to transfer the solid. Avoid creating dust clouds by handling the material gently.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly.
Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow.
Emergency Procedures: A Self-Validating System
Preparedness is key to safety. Ensure an eyewash station and safety shower are immediately accessible.[4]
| Emergency Situation | Immediate Action | Follow-up |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] | Seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] | Seek medical attention if irritation persists.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[3] | Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] | Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it in a suitable, sealed container for disposal.[4] Avoid generating dust.[4] | Ventilate the area and clean the spill site thoroughly. |
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous chemical waste.
-
Segregation: Collect all solid waste (including contaminated PPE and absorbent materials) and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][8] Do not discharge into drains or the environment.[8]
For unreacted boronic acid in solution, a basic wash (e.g., with 1M NaOH) can convert it to the boronate salt, which is more soluble in the aqueous phase and can be separated from the organic layer for disposal.[9][10]
By adhering to these scientifically grounded procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer.
- SAFETY DATA SHEET - 2-Chloro-6-fluorophenylboronic acid - Fisher Scientific.
- SAFETY DATA SHEET - (7-Chloroquinolin-3-yl)boronic acid - BLD Pharmatech.
- 2-chloro-6-fluorophenylboronic acid, 97%, Thermo Scientific - Fisher Scientific.
- 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester Safety Data Sheet - AK Scientific, Inc.
- SAFETY DATA SHEET - Phenylboronic acid - Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Fluoro-2-methoxyphenylboronic acid - Fisher Scientific.
- Proper Protective Equipment - Chemistry LibreTexts.
- SAFETY DATA SHEET - (2-Chloro-6-(methoxymethoxy)phenyl)boronic acid - CymitQuimica.
- SAFETY DATA SHEET - 2-(Trifluoromethoxy)phenylboronic acid - Fisher Scientific.
- [2-Chloro-6-fluoro-3-(methoxymethoxy)phenyl]boronic acid - Matrix Scientific.
- Trying to remove a boronic acid in a workup. Help! - Reddit.
- Can I remove boronic acid using Work up process? - ResearchGate.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.com [fishersci.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
